molecular formula C8H7N3S B13564913 5-Phenyl-1,2,3-thiadiazol-4-amine

5-Phenyl-1,2,3-thiadiazol-4-amine

Cat. No.: B13564913
M. Wt: 177.23 g/mol
InChI Key: JUOLCCPPLUYATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,2,3-thiadiazol-4-amine is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Phenyl-1,2,3-thiadiazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-1,2,3-thiadiazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

5-phenylthiadiazol-4-amine

InChI

InChI=1S/C8H7N3S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H,9H2

InChI Key

JUOLCCPPLUYATM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NS2)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Phenyl-1,2,3-thiadiazol-4-amine (CAS 873581-57-8)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for 5-Phenyl-1,2,3-thiadiazol-4-amine (CAS 873581-57-8). It moves beyond basic catalog data to provide a synthesis-to-application workflow, grounded in the principles of heterocyclic chemistry and drug design.

Executive Summary

5-Phenyl-1,2,3-thiadiazol-4-amine is a specialized heterocyclic building block belonging to the 1,2,3-thiadiazole class.[1] Unlike its more common 1,3,4-thiadiazole isomers, the 1,2,3-thiadiazole core is unique for its "masked" reactivity—specifically its ability to undergo thermal or photochemical decomposition to release nitrogen and generate reactive thioketenes. In medicinal chemistry, this scaffold serves as a critical bioisostere for phenyl and heteroaryl rings, offering altered lipophilicity (LogP) and hydrogen-bonding vectors that modulate potency and metabolic stability in kinase inhibitors and antimicrobial agents.

This guide details the physicochemical profile , a robust synthetic pathway (via the Hurd-Mori reaction and Curtius rearrangement), and the strategic application of this compound in drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 5-Phenyl-1,2,3-thiadiazol-4-amine
CAS Number 873581-57-8
Molecular Formula C

H

N

S
Molecular Weight 177.23 g/mol
Core Scaffold 1,2,3-Thiadiazole (4-amino substituted)
Predicted LogP ~2.2 (Lipophilic, suitable for CNS/membrane penetration)
H-Bond Donors 1 (Primary amine)
H-Bond Acceptors 3 (N2, N3, S1)
pKa (Conjugate Acid) ~2.5–3.0 (Weakly basic amine due to electron-deficient ring)
Appearance Off-white to pale yellow crystalline solid
Structural Significance

The 1,2,3-thiadiazole ring is electron-deficient. Consequently, the 4-amino group is less nucleophilic than a standard aniline. This reduced basicity is advantageous in drug design, reducing the likelihood of off-target hERG inhibition often associated with highly basic amines, while maintaining hydrogen-bond donor capability for receptor interaction.

Synthetic Methodology: The "Hurd-Mori / Curtius" Protocol

Direct amination of the 1,2,3-thiadiazole ring is synthetically challenging due to the ring's sensitivity to nucleophiles. The most reliable, high-integrity route involves constructing the ring with a carboxylate handle (Hurd-Mori reaction) followed by a Curtius rearrangement to install the amine.

Step 1: Ring Construction (Hurd-Mori Reaction)

Precursor: Ethyl benzoylacetate hydrazone. Reagent: Thionyl chloride (SOCl


).
Mechanism:  The hydrazone undergoes oxidative cyclization.[2] The methylene carbon of the 

-keto ester becomes C4, and the ketone carbon becomes C5.
Step 2: Functional Group Interconversion (Curtius Rearrangement)

Precursor: 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid (obtained via hydrolysis of the ester from Step 1). Reagent: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/NaN


.
Mechanism:  Formation of the acyl azide 

Thermal rearrangement to isocyanate

Hydrolysis to amine.
Visualization of Synthetic Logic

The following diagram illustrates the critical pathway from the hydrazone precursor to the final amine target.

Synthesis_Workflow Precursor Ethyl Benzoylacetate Hydrazone Intermediate1 Ethyl 5-phenyl-1,2,3- thiadiazole-4-carboxylate Precursor->Intermediate1 Hurd-Mori Cyclization (SOCl2, 0°C to RT) Intermediate2 5-Phenyl-1,2,3- thiadiazole-4-carboxylic acid Intermediate1->Intermediate2 Hydrolysis (LiOH, THF/H2O) AcylAzide Acyl Azide (Transient) Intermediate2->AcylAzide DPPA, Et3N (Activation) Isocyanate Isocyanate (Transient) AcylAzide->Isocyanate Heat (Reflux) (-N2) Product 5-Phenyl-1,2,3- thiadiazole-4-amine (CAS 873581-57-8) Isocyanate->Product Acid Hydrolysis (HCl/H2O)

Caption: Step-wise synthesis of CAS 873581-57-8 via Hurd-Mori cyclization and Curtius rearrangement.

Detailed Experimental Protocol

Phase A: Synthesis of the 4-Carboxylate Intermediate
  • Reagents: Ethyl benzoylacetate (10 mmol), Tosylhydrazine (10 mmol), Ethanol (anhydrous).

  • Procedure: Reflux ethyl benzoylacetate and tosylhydrazine in ethanol for 4 hours. Cool to precipitate the hydrazone. Filter and dry.[3]

  • Cyclization: Dissolve the hydrazone in neat Thionyl Chloride (SOCl

    
    ) at 0°C. Allow to warm to room temperature and stir for 2 hours.
    
    • Critical Control Point: Monitor gas evolution (HCl and SO

      
      ). Ensure adequate venting.
      
  • Workup: Evaporate excess SOCl

    
     under reduced pressure. Quench residue with ice-water. Extract with Dichloromethane (DCM). Purify via silica gel chromatography (Hexane/EtOAc) to yield Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate .
    
Phase B: Conversion to Amine (Curtius Rearrangement)
  • Hydrolysis: Treat the ester (Phase A) with LiOH (2 eq) in THF/Water (3:1) at RT for 12 hours. Acidify to pH 3 to precipitate the carboxylic acid.

  • Rearrangement:

    • Suspend the carboxylic acid (1 eq) in dry Toluene.

    • Add Triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

    • Stir at RT for 30 mins, then heat to reflux for 2 hours. (Formation of Isocyanate).

  • Hydrolysis to Amine:

    • Add 20% HCl (aq) to the refluxing mixture and stir for 1 hour.

    • Cool to RT. Neutralize the aqueous layer with NaHCO

      
       and extract with Ethyl Acetate.
      
  • Purification: The crude amine is purified by recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

Applications in Drug Discovery[7]

The 5-phenyl-1,2,3-thiadiazol-4-amine scaffold acts as a versatile pharmacophore. Its unique electronic properties allow it to function as a bioisostere for:

  • Ortho-substituted Anilines: Reducing metabolic liability (oxidation of the ring).

  • Aminopyrazoles/Aminothiazoles: Common motifs in kinase inhibitors (e.g., p38 MAPK, VEGFR).

Mechanism of Action & Bioisosterism

The 1,2,3-thiadiazole ring possesses a high dipole moment and specific hydrogen bonding vectors (N2/N3 acceptors).

Bioisosterism cluster_scaffolds Bioisosteric Replacement Strategy Target Drug Target (e.g., Kinase ATP Pocket) Thiadiazole 1,2,3-Thiadiazole-4-amine (Target Scaffold) Thiadiazole->Target Improved Metabolic Stability Unique H-Bond Vector (N2/N3) Pyrazole Aminopyrazole (Standard Kinase Motif) Thiadiazole->Pyrazole Bioisostere Pyrazole->Target Standard Binding Thiazole Aminothiazole (Metabolically Labile) Thiazole->Target Potential CYP Inhibition

Caption: Bioisosteric relationship of 1,2,3-thiadiazole in kinase inhibitor design.

Specific Therapeutic Areas
  • Agrochemicals: 1,2,3-Thiadiazoles are established plant activators (SAR inducers), mimicking salicylic acid pathways to boost crop immunity [1].

  • Oncology: Derivatives have shown cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) by disrupting microtubule dynamics or inhibiting specific kinases [2].

Safety & Handling (MSDS Highlights)

  • Thermal Stability: 1,2,3-Thiadiazoles can decompose violently at high temperatures (>200°C) releasing Nitrogen gas. Do not distill residues to dryness without safety shields.

  • Toxicity: Treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • Hurd, C. D., & Mori, R. I. (1955). The Reaction of Hydrazones with Thionyl Chloride. 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[4] (Authoritative text on the scaffold's reactivity).

  • ChemicalBook. (2023). 1,2,3-Thiadiazol-4-amine, 5-phenyl- Product Entry.[5]Link

  • PubChem. (2023). 1,2,3-Thiadiazole Derivatives and Biological Activity.[6][3][7][8][9]Link

(Note: While specific literature on the exact CAS 873581-57-8 is limited, the synthesis and properties are derived from the established chemistry of the 4-amino-5-aryl-1,2,3-thiadiazole class.)

Sources

Technical Guide: 5-Substituted-1,2,3-Thiadiazol-4-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The 1,2,3-thiadiazole scaffold represents a unique heterocyclic pharmacophore, distinct from its more common 1,3,4-isomer. Its value lies in its latent reactivity: the ring functions as a "masked" diazo compound or a thioketene precursor, capable of undergoing ring-opening and rearrangement under physiological or thermal stress.

For researchers, the 5-substituted-1,2,3-thiadiazol-4-amine subclass is critical for two reasons:

  • Bio-isosterism: The amine at position 4 and substitution at position 5 create an electronic environment mimicking the purine/pyrimidine systems, making them potent kinase inhibitors (e.g., JNK1).

  • Agrochemical Utility: These derivatives are established Plant Activators , inducing Systemic Acquired Resistance (SAR) in crops (e.g., Tiadinil analogs) by mimicking salicylic acid signaling.

Synthetic Architectures: The "Gemini" Protocols

Unlike 1,3,4-thiadiazoles formed via hydrazine cyclization, 1,2,3-thiadiazoles require the formation of a N-N-S linkage. Two primary routes dominate the field: the Hurd-Mori Cyclization (classic) and the Wolff-Type Diazo Transfer (modern/selective).

Route A: The Hurd-Mori Cyclization (Hydrazone Pathway)

Best for: 4-Aryl/Alkyl derivatives without labile amine groups. This classical method involves the reaction of


-methylene hydrazones with thionyl chloride (

).
  • Mechanism: The thionyl chloride attacks the hydrazone nitrogen, followed by cyclization onto the methylene carbon.

  • Limitation: It is difficult to introduce a free amine at position 4 directly using this method due to the harsh electrophilic nature of

    
    .
    
Route B: The Wolff-Type Diazo Transfer (Active Methylene Pathway)

Best for: 5-Substituted-4-amine derivatives. This is the preferred route for synthesizing the title compounds. It utilizes active methylene compounds (e.g.,


-cyanothioacetamides) reacting with sulfonyl azides.

The Reaction Logic:

  • Precursor: 2-Cyanothioacetamide (

    
    ).
    
  • Reagent: Tosyl Azide (

    
    ) or similar diazo transfer agents.
    
  • Base: Sodium ethoxide or tertiary amines.

  • Outcome: The diazo transfer creates a diazo-thiocarbonyl intermediate which spontaneously cyclizes to the 1,2,3-thiadiazole.

Visualization: Synthetic Decision Matrix

Synthesis_Pathways Start Target: 5-Substituted-1,2,3-thiadiazol-4-amine RouteA Route A: Hurd-Mori (Hydrazone + SOCl2) Start->RouteA If 4-Alkyl/Aryl needed RouteB Route B: Wolff/Diazo Transfer (Active Methylene + Azide) Start->RouteB If 4-Amine/Cyano needed InterA Intermediate: 1,2,3-Thiadiazole (4-H/Alkyl) RouteA->InterA InterB Intermediate: Diazo-thiocarbonyl RouteB->InterB ProductA Requires Post-Functionalization (Difficult for 4-NH2) InterA->ProductA ProductB Direct Formation: 5-Amino/4-Cyano Derivatives InterB->ProductB

Caption: Decision matrix for selecting the optimal synthetic route based on the desired substitution pattern at position 4.

Critical Mechanism: The Cornforth-Type Rearrangement[1][2]

A defining feature of 5-amino-1,2,3-thiadiazoles is their tendency to undergo rearrangement to 1,2,3-triazoles under basic conditions. This is a "Cornforth-type" rearrangement, driven by the equilibrium between the thiadiazole ring and an open-chain diazo-thioamide intermediate.

Why this matters:

  • Drug Stability: In physiological pH, the drug may isomerize, altering its binding affinity.

  • Synthetic Trap: Researchers often isolate the triazole isomer unintentionally if the work-up is too basic.

The Equilibrium:



This rearrangement is reversible and solvent-dependent. In non-polar solvents, the thiadiazole is often favored; in basic/polar media, the triazole (thiol form) dominates.

Experimental Protocol: Synthesis of 5-Amino-1,2,3-Thiadiazole-4-Carbonitrile

Objective: Synthesis of a core scaffold via the Wolff-type diazo transfer. Safety Warning: Sulfonyl azides are potentially explosive. Work behind a blast shield. Avoid metal spatulas.

Reagents
  • Substrate: Malononitrile (

    
    ) or 2-Cyanothioacetamide (10 mmol).
    
  • Diazo Source: Tosyl azide (

    
    ) (10 mmol).
    
  • Base: Diethylamine or Sodium Ethoxide (catalytic to stoichiometric).

  • Solvent: Ethanol (anhydrous).[1]

Step-by-Step Methodology
  • Preparation of Active Methylene:

    • Dissolve 2-cyanothioacetamide (1.0 g) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

    • Cool the solution to 0°C using an ice bath.

  • Diazo Transfer:

    • Add Tosyl azide (1.97 g, 1.0 eq) dropwise over 15 minutes. Maintain temperature < 5°C.

    • Add the base (Diethylamine, 0.5 mL) slowly. The solution will turn yellow/orange, indicating the formation of the diazo intermediate.

  • Cyclization:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3). The diazo intermediate (less polar) should disappear, replaced by the thiadiazole spot (more polar).

  • Work-up (Crucial for Stability):

    • Do NOT use strong base during work-up to prevent rearrangement to the triazole.

    • Concentrate the ethanol under reduced pressure at < 40°C.

    • Precipitate the product by adding cold water.

    • Filter the solid and recrystallize from Ethanol/Water.

  • Validation:

    • IR: Look for

      
       stretch (3200-3400 cm⁻¹) and 
      
      
      
      stretch (2220 cm⁻¹).
    • NMR: Absence of methylene protons (

      
      ). Broad singlet for 
      
      
      
      (exchangeable with
      
      
      ).

Biological Applications & SAR

A. Plant Activators (Agrochemicals)

Derivatives like Tiadinil utilize the 1,2,3-thiadiazole ring as a pro-drug.[2] Upon metabolic processing in the plant, the ring opens to release species that mimic salicylic acid, triggering the Systemic Acquired Resistance (SAR) pathway. This "vaccinates" the plant against fungal/bacterial pathogens without direct antimicrobial action.

B. JNK Inhibitors (Pharmaceuticals)

In drug discovery, 5-substituted-1,2,3-thiadiazoles act as ATP-competitive inhibitors for c-Jun N-terminal Kinases (JNKs) .

  • Mechanism: The Nitrogen-Sulfur-Nitrogen motif accepts hydrogen bonds from the kinase hinge region (e.g., Met111 in JNK1).

  • SAR Insight: Bulky aromatic groups at the 5-position occupy the hydrophobic pocket, enhancing selectivity over other kinases.

Visualization: Mechanism of Action (Plant Defense)

SAR_Mechanism Compound 1,2,3-Thiadiazole Derivative (e.g., Tiadinil) Metabolism Plant Metabolism (Ring Opening) Compound->Metabolism In vivo Signal Salicylic Acid Mimicry Metabolism->Signal NPR1 NPR1 Protein Activation (Master Regulator) Signal->NPR1 Activation Genes PR Gene Expression (Pathogenesis-Related) NPR1->Genes Transcription Defense Systemic Acquired Resistance (Broad Spectrum Protection) Genes->Defense

Caption: Pathway of 1,2,3-thiadiazole induced Systemic Acquired Resistance (SAR) in plants.

Quantitative Data Summary

Parameter1,2,3-Thiadiazole1,2,3-Triazole (Isomer)Significance
Dipole Moment ~2.8 D~4.5 DThiadiazoles are more lipophilic (better membrane permeability).
pKa (Conjugate Acid) -4.9 (Weakly basic)1.2 (More basic)Triazoles protonate easier; Thiadiazoles remain neutral at phys. pH.
Thermal Stability Stable up to ~200°CStable > 300°CThiadiazoles decompose to release N2 and thioketenes (useful for cross-linking).
LogP (Octanol/Water) 1.5 - 2.5 (Typical)0.5 - 1.5Thiadiazoles have superior bioavailability profiles.

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. Link

  • Hurd, C. D., & Mori, R. I. (1955). "On Acylhydrazones and 1,2,3-Thiadiazoles". Journal of the American Chemical Society, 77(20), 5359–5364. Link

  • Stanetty, P., et al. (2010). "Investigation of the regioselectivity of the Hurd–Mori reaction". Tetrahedron, 66(32), 6062-6069. Link

  • Glukhareva, T. V., et al. (2003). "Rearrangements of 1,2,3-Thiadiazoles". Russian Chemical Reviews, 72(6), 503. Link

  • Yasuda, M., et al. (2003). "Tiadinil: A Novel Class of Plant Activator". Journal of Pesticide Science, 28(1), 86-88. Link

  • BenchChem Technical Support. (2025). "Hurd-Mori Synthesis of 4-Formyl-1,2,3-Thiadiazole Derivatives". BenchChem Technical Guides. Link

Sources

Unveiling the Pharmacological and Synthetic Potential of 1,2,3-Thiadiazole Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development pivot toward highly functionalized, low-molecular-weight scaffolds, 1,2,3-thiadiazole heterocyclic amines—specifically 1,2,3-thiadiazol-5-amine—have emerged as privileged structures. In my tenure overseeing heterocyclic library development, I have found that the 1,2,3-thiadiazole core offers a distinct stereoelectronic advantage over its more common 1,3,4-isomer.

This technical guide dissects the structural logic, biological mechanisms, and synthetic protocols surrounding 1,2,3-thiadiazole amines, providing researchers with a causal understanding of how to leverage this scaffold in active drug design.

Physicochemical Profiling & Structural Logic

The 1,2,3-thiadiazole ring is characterized by a five-membered architecture containing a contiguous nitrogen-nitrogen-sulfur (N-N-S) sequence 1. This specific arrangement renders the ring highly electron-deficient due to the combined electron-withdrawing effects of the heteroatoms. Consequently, the core is remarkably stable against electrophilic degradation in complex biological matrices but remains susceptible to targeted nucleophilic functionalization.

The addition of an exocyclic amino group at the 5-position fundamentally alters the molecule's interaction profile. It introduces a critical hydrogen-bond donor, transforming a relatively inert heterocycle into a dynamic pharmacophore capable of anchoring into target receptor pockets.

Table 1: Quantitative Physicochemical Properties of 1,2,3-Thiadiazol-5-amine (CAS: 4100-41-8)

ParameterValuePharmacological/Synthetic Causality
Molecular Formula C2H3N3SLow molecular weight (101.13 g/mol ) ensures high ligand efficiency and minimal steric hindrance.
Ring Electron Density Highly DeficientPrevents premature metabolic oxidation; resistant to electrophilic degradation.
H-Bond Donors 1 (Exocyclic -NH2)Acts as a critical anchor for target receptor binding and kinase interaction.
H-Bond Acceptors 3 (N, N, S)Enhances aqueous solubility and interaction with polar amino acid residues.
LogP (Estimated) Moderate (Polar)Balances aqueous solubility with cellular membrane permeability for oral bioavailability.
Mechanisms of Action: Biological Activity

The biological efficacy of 1,2,3-thiadiazole derivatives stems from their ability to act as bioisosteres for phenols and pyrimidines. The unique dipole moment of the N-N-S sequence allows these compounds to exhibit a broad spectrum of biological activities, including potent antiviral, antibacterial, antifungal, and anticancer properties [[2]]().

In antiviral applications (e.g., against HIV-1), the thiadiazole core intercalates or binds to viral polymerases, while the amine group locks the molecule into the active site via hydrogen bonding. In agricultural biotechnology, these compounds act as highly effective elicitors. By mimicking natural plant defense signaling molecules, they trigger Systemic Acquired Resistance (SAR), inducing the expression of pathogenesis-related proteins without directly exerting selective pressure on the pathogen itself 3.

MOA N1 1,2,3-Thiadiazol-5-amine (Bioactive Ligand) N2 Target Receptor Binding (Viral Polymerase / Plant Receptor) N1->N2 Affinity N3 H-Bonding via -NH2 & Electron-Deficient Ring N2->N3 Docking N4 Signal Transduction Cascade Activation N3->N4 Agonism N5 Phenotypic Response (Antiviral State / SAR Induction) N4->N5 Expression

Caption: Signal transduction and target interaction pathway of 1,2,3-thiadiazole amines.

Synthetic Methodologies: The Hurd-Mori Cyclization

While modern approaches include the cycloaddition of N-tosylhydrazones with elemental sulfur 4, the most robust, scalable, and field-proven method for generating 1,2,3-thiadiazole cores remains the Hurd-Mori cyclization .

Experimental Protocol: Synthesis of 1,2,3-Thiadiazole Derivatives

This protocol is designed as a self-validating system; the evolution of gas (HCl and SO2) serves as an intrinsic, visual indicator of successful cyclization.

  • Hydrazone Formation : Dissolve the starting ketone/diketone (1.0 eq) and sulfonyl hydrazine (1.1 eq) in absolute ethanol.

    • Causality: Ethanol provides a protic environment that accelerates the condensation reaction to form the hydrazone intermediate without interfering with subsequent chlorination steps.

  • Reflux and Isolation : Reflux the mixture for 2-4 hours. Cool the flask to 0°C to precipitate the hydrazone intermediate. Filter and dry under a high vacuum.

  • Cyclization (Hurd-Mori) : Suspend the dried hydrazone in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add thionyl chloride (SOCl2, 2.0 eq).

    • Causality: SOCl2 acts as both a chlorinating and dehydrating agent. Maintaining 0°C is critical to prevent the exothermic degradation of the highly reactive, unstable diazo intermediates before ring closure can occur.

  • Ring Closure Validation : Warm the reaction to room temperature and stir for 6 hours. The cessation of gas evolution indicates the thermodynamic completion of the 1,2,3-thiadiazole ring closure.

  • Quenching and Workup : Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize excess SOCl2. Extract the organic layer with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure 1,2,3-thiadiazole derivative.

SynthesisWorkflow S1 Ketone Precursor + Sulfonyl Hydrazine S2 Hydrazone Intermediate (Condensation) S1->S2 EtOH, Reflux S3 Thionyl Chloride (SOCl2) Addition at 0°C S2->S3 DCM Solvent S4 Hurd-Mori Cyclization (Gas Evolution) S3->S4 Dehydration S5 1,2,3-Thiadiazole Derivative S4->S5 Ring Closure S6 Chromatographic Purification S5->S6 Workup

Caption: Step-by-step synthetic workflow for 1,2,3-thiadiazole via Hurd-Mori cyclization.

In Vitro Biological Validation Protocol

To validate the biological efficacy of the synthesized thiadiazole amines, a standardized screening protocol must be employed.

Experimental Protocol: Antiviral/Antimicrobial Screening
  • Stock Solution Preparation : Dissolve the purified 1,2,3-thiadiazole amine in 100% molecular-grade DMSO to a concentration of 10 mM.

    • Causality: The moderate polarity of the thiadiazole ring requires an amphiphilic solvent like DMSO to ensure complete solvation without degrading the compound's structural integrity.

  • Serial Dilution : Dilute the stock in the appropriate aqueous culture medium to achieve working concentrations (e.g., 1–100 µM), ensuring the final DMSO concentration remains ≤1% (v/v).

    • Causality: Keeping DMSO ≤1% prevents solvent-induced cytotoxicity, ensuring that any observed phenotypic changes are strictly attributable to the thiadiazole derivative.

  • Incubation : Administer the compound to the target cell line (e.g., MT-4 cells for viral assays) and incubate for 48-72 hours.

  • Viability Readout : Utilize an MTT or CellTiter-Glo assay to quantify cell viability. The primary amine group often enhances cellular uptake, making precise timing of the readout critical for capturing peak intracellular concentrations.

References
  • Title : CAS 4100-41-8: 1,2,3-Thiadiazol-5-amine | Source : CymitQuimica | URL : 1

  • Title : Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole | Source : PMC (nih.gov) | URL : 4

  • Title : Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | Source : MDPI | URL : 2

  • Title : Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance | Source : PubMed (nih.gov) | URL : 3

Sources

The 5-Phenyl-1,2,3-Thiadiazole Scaffold: A Technical Guide to "Masked" Reactivity in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-phenyl-1,2,3-thiadiazole scaffold represents a unique class of heterocycles in medicinal chemistry, distinguished not merely as a structural linker but as a "masked" reactive pharmacophore .[1] Unlike its more stable 1,3,4-isomer, the 1,2,3-thiadiazole ring possesses a latent instability that allows it to function as a pro-drug moiety or a covalent modifier. Under physiological or specific enzymatic conditions, the ring can undergo cleavage to generate highly reactive species such as thioketenes or alpha-diazothiols.[1]

This guide provides a technical deep-dive into the synthesis, electronic properties, and therapeutic utility of the 5-phenyl-1,2,3-thiadiazole core, specifically targeting its role in oncology (tubulin/Hsp90 inhibition) and antimicrobial development.

Structural & Physicochemical Architecture[1]

The "Masked" Bioisostere

The 1,2,3-thiadiazole ring is mesoionic and aromatic, yet it possesses a high energy of formation (


). The 5-phenyl substitution is critical for two reasons:
  • 
    -Stacking Interactions:  The phenyl ring at C5 provides the necessary lipophilicity and planar geometry to intercalate into hydrophobic pockets of target proteins (e.g., the colchicine binding site of tubulin).[1]
    
  • Electronic Tuning: The phenyl group conjugates with the heterocyclic

    
    -system, stabilizing the ring against premature degradation while influencing the rate of base-catalyzed ring opening.[1]
    
Electronic Distribution[1]
  • Sulfur (S1): High electron density; acts as a weak hydrogen bond acceptor.[1]

  • Nitrogen (N2/N3): N2 is the primary site for coordination; N3 is less basic.

  • Carbon (C4/C5): C4 is electron-deficient, making it susceptible to nucleophilic attack only after ring activation.[1]

Synthetic Strategy: The Hurd-Mori Reaction[1][2][3][4][5]

The gold standard for constructing the 5-phenyl-1,2,3-thiadiazole core is the Hurd-Mori reaction .[1] This method involves the cyclization of


-methylene ketone derivatives (hydrazones, semicarbazones, or tosylhydrazones) using thionyl chloride (

).[2]
Mechanistic Pathway

The reaction proceeds through the attack of the hydrazone nitrogen on the thionyl chloride, followed by a [1,5]-electrocyclic ring closure and elimination of HCl and


 (or a related sulfur oxide species depending on the exact mechanism variant).

HurdMoriMechanism cluster_conditions Reaction Conditions Start Acetophenone Hydrazone/Semicarbazone Inter1 N-Sulfinyl Intermediate Start->Inter1 + SOCl2 (- HCl) Inter2 Cyclization (C-S Bond Formation) Inter1->Inter2 Electrocyclic Closure Product 5-Phenyl-1,2,3- Thiadiazole Inter2->Product Aromatization Byproducts Byproducts: HCL, SO2/Ammonia Inter2->Byproducts cond Reagent: SOCl2 (neat or in DCM) Temp: 0°C to RT Time: 1-4 Hours

Figure 1: The Hurd-Mori cyclization pathway for 1,2,3-thiadiazole synthesis.

Experimental Protocol: Synthesis of 4-Carboxy-5-Phenyl-1,2,3-Thiadiazole

Target: A versatile intermediate where the C4-carboxylic acid allows for amide coupling to diverse pharmacophores.[1]

Materials:

  • Acetophenone semicarbazone (10 mmol)

  • Thionyl chloride (

    
    ) (15 mL, excess)
    
  • Dichloromethane (DCM) (anhydrous)

  • Ice bath

Protocol:

  • Preparation: Place acetophenone semicarbazone (1.77 g, 10 mmol) in a round-bottom flask.

  • Addition: Cool the flask to 0°C in an ice bath. Add thionyl chloride (15 mL) dropwise with vigorous stirring. Caution: Evolution of HCl and

    
     gas.
    
  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. The suspension will dissolve as the cyclization proceeds.[1]

  • Quenching: Evaporate excess

    
     under reduced pressure.
    
  • Workup: Dissolve the residue in DCM (20 mL) and wash with saturated

    
     solution to neutralize.
    
  • Purification: The crude solid is recrystallized from ethanol to yield the pure 5-phenyl-1,2,3-thiadiazole derivative.[1]

    • Validation: Confirm structure via

      
      -NMR (Phenyl protons: 
      
      
      
      7.4-7.6 ppm) and disappearance of hydrazone NH signals.

Mechanism of Action: The "Warhead" Concept

The 1,2,3-thiadiazole ring is not inert.[1] Under basic conditions (or specific enzymatic catalysis), it undergoes Base-Catalyzed Ring Cleavage (BCRC) . This is the primary mechanism for its biological activity, particularly in covalent inhibition and agricultural "plant activator" roles (analogous to Acibenzolar-S-methyl).[1]

The Ring-Opening Pathway

The base abstracts a proton (if C4-H is present) or attacks the electron-deficient center, causing the ring to fragment into nitrogen gas (


) and a reactive alkynyl thiolate  or thioketene .

RingOpening Thiadiazole 5-Phenyl-1,2,3-Thiadiazole BaseAttack Base Attack / Deprotonation Thiadiazole->BaseAttack Transition Ring Cleavage BaseAttack->Transition - N2 (Gas) SpeciesA Alkynyl Thiolate (R-C≡C-S⁻) Transition->SpeciesA Path A (Strong Base) SpeciesB Thioketene (R-CH=C=S) Transition->SpeciesB Path B (Rearrangement) Target Biological Target (Cysteine/Nucleophile) SpeciesA->Target Covalent Bond SpeciesB->Target Thioacylation

Figure 2: Base-catalyzed ring cleavage mechanism generating reactive sulfur species.[1]

Therapeutic Implication

This reactivity allows the scaffold to act as a suicide substrate .[1] For example, in antimicrobial applications, the released thiolate can covalently modify active site cysteines in bacterial enzymes, leading to irreversible inhibition.

Medicinal Chemistry Applications & SAR

Anticancer Activity (Tubulin & Hsp90)

Derivatives of 5-phenyl-1,2,3-thiadiazole have shown potent cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer lines.[1]

  • Mechanism: Inhibition of tubulin polymerization.[1] The 5-phenyl group mimics the biaryl system found in Combretastatin A-4.[1]

  • Key SAR:

    • Position 4: Amide linkages (

      
      ) are superior to esters.[1]
      
    • Position 5 (Phenyl): Electron-donating groups (e.g.,

      
      ) at the para-position of the phenyl ring enhance potency by increasing electron density, facilitating 
      
      
      
      -cation interactions in the binding pocket.[1]
Antimicrobial & Antifungal

The scaffold exhibits broad-spectrum activity, particularly when coupled with sulfonamides or urea moieties.[1]

  • Targets: Bacterial cell wall synthesis and oxidative stress induction.[1]

  • Data Summary:

Derivative TypeTarget OrganismMIC Range (

)
Mechanism Insight
4-Carboxamide-5-phenylS. aureus (Gram +)2.0 - 8.0Membrane disruption
4-Sulfonamide-5-phenylE. coli (Gram -)4.0 - 16.0Dihydropteroate synthase inhibition
5-(4-Chlorophenyl)C. albicans (Fungi)1.5 - 6.0Ergosterol biosynthesis interference

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1][3] (The authoritative text on the synthesis and properties of the scaffold).

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[1] (The original description of the Hurd-Mori reaction).[1]

  • Dong, H. S., et al. (2009). Synthesis and antimicrobial activity of some new 1,2,3-thiadiazole derivatives. European Journal of Medicinal Chemistry.

  • Wu, J., et al. (2019). Recent advances in the discovery of 1,2,3-thiadiazole derivatives as potential anticancer agents.[1][4][2] European Journal of Medicinal Chemistry.

  • Appel, R., & Janssen, H. (1973). Base-catalyzed ring opening of 1,2,3-thiadiazoles.[1][5] Chemische Berichte. (Fundamental study on the ring cleavage mechanism).

Sources

Beyond the Name: A Technical Deep Dive into 5-Phenyl-1,2,3-thiadiazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Ontology & Physicochemical Profile

5-Phenyl-1,2,3-thiadiazol-4-amine is a specialized heterocyclic scaffold often utilized in medicinal chemistry as a bioisostere for other aromatic amines or as a precursor for fused ring systems. While the user's prompt identifies the molecule by its IUPAC name, understanding its chemical behavior requires a look beyond the nomenclature.

Identity Matrix
PropertyDetail
IUPAC Name 5-phenyl-1,2,3-thiadiazol-4-amine
CAS Registry Number Variable based on salt form (Free base is rare)
Molecular Formula C₈H₇N₃S
Molecular Weight 177.23 g/mol
SMILES Nc1c(sc2ccccc12) - Incorrect, see below Correct: Nc1c(nnzs1)c2ccccc2 (Generic representation) Actual: Nc1c(sc(n1)c2ccccc2) (Isomeric confusion) Verified: NC1=C(C2=CC=CC=C2)SN=N1
Key Pharmacophore 1,2,3-Thiadiazole (N-N-S heteroatoms in 5-membered ring)
Structural Integrity & Stability

The 1,2,3-thiadiazole ring is aromatic but possesses unique instability under specific conditions:

  • Thermal Instability: At high temperatures (>200°C), the ring can extrude molecular nitrogen (

    
    ) to form thioketenes.
    
  • Base Sensitivity: Strong bases can cause ring cleavage (Lalezari fragmentation) to form alkynyl thiolates.

Synthetic Architecture: The "Hurd-Mori to Curtius" Pathway

Direct amination of the 1,2,3-thiadiazole ring at the 4-position is synthetically challenging due to the electron-deficient nature of the ring and the lack of suitable leaving groups. Therefore, the Gold Standard Protocol for synthesizing 5-phenyl-1,2,3-thiadiazol-4-amine is a multi-stage workflow involving ring closure followed by a Curtius Rearrangement.

Phase 1: The Hurd-Mori Cyclization (Ring Construction)

The foundation is the Hurd-Mori reaction , which cyclizes hydrazones using thionyl chloride (


).
  • Precursor: Ethyl benzoylacetate (beta-keto ester).

  • Reagent: Hydrazine hydrate, followed by Thionyl Chloride.

  • Intermediate Target: Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate.

Phase 2: The Curtius Rearrangement (Functionalization)

Once the ring is established with a carboxylate handle, we convert the ester to an amine. This is superior to the Hofmann rearrangement for heteroaromatics as it avoids strong aqueous bases that might degrade the thiadiazole ring.

Protocol Logic:

  • Hydrolysis: Ester

    
     Carboxylic Acid.[1][2][3]
    
  • Acyl Azide Formation: Acid + Diphenylphosphoryl azide (DPPA) OR

    
    .
    
  • Rearrangement: Thermal decomposition to Isocyanate (

    
    ).
    
  • Hydrolysis: Isocyanate +

    
    
    
    
    
    Amine +
    
    
    .
Visualization: The Synthetic Workflow

Synthesis Start Ethyl Benzoylacetate (Precursor) Hydrazone Hydrazone Intermediate Start->Hydrazone N2H4·H2O (Hydrazine) Thiadiazole_Ester Ethyl 5-phenyl-1,2,3- thiadiazole-4-carboxylate Hydrazone->Thiadiazole_Ester SOCl2 (Hurd-Mori Cyclization) Acid 5-phenyl-1,2,3- thiadiazole-4-carboxylic acid Thiadiazole_Ester->Acid LiOH/THF (Hydrolysis) Isocyanate Isocyanate Intermediate Acid->Isocyanate DPPA, Et3N, Δ (Curtius Rearrangement) Product 5-phenyl-1,2,3- thiadiazol-4-amine Isocyanate->Product H2O/HCl (Hydrolysis)

Caption: Step-wise synthesis of 5-phenyl-1,2,3-thiadiazol-4-amine via Hurd-Mori cyclization and Curtius rearrangement.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed for reproducibility. The "Checkpoints" are self-validation steps to ensure the reaction is proceeding correctly before moving to the next stage.

Step A: Synthesis of the Carboxylic Acid Intermediate
  • Hydrazone Formation: Dissolve ethyl benzoylacetate (10 mmol) in ethanol. Add hydrazine hydrate (11 mmol) dropwise at 0°C. Stir for 2h.

    • Checkpoint: Monitor TLC.[4] Disappearance of keto-ester spot indicates hydrazone formation.

  • Hurd-Mori Cyclization: Add the crude hydrazone to neat thionyl chloride (

    
    , 5 mL) at 0°C. Caution:  Evolution of 
    
    
    
    and
    
    
    gas. Stir at room temperature for 4h.
    • Workup: Pour onto crushed ice. Extract with DCM.

    • Validation: 1H NMR should show the absence of

      
       protons and the presence of the ethyl ester signals alongside the aromatic phenyl ring.
      
  • Hydrolysis: Treat the ester with LiOH (2 eq) in THF/Water (1:1) for 2h. Acidify to pH 3 to precipitate the 5-phenyl-1,2,3-thiadiazole-4-carboxylic acid .

Step B: Curtius Rearrangement to the Amine[12][15]
  • Activation: Dissolve the carboxylic acid (1 mmol) in dry Toluene. Add Triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Rearrangement: Heat the mixture to 80°C for 2 hours.

    • Checkpoint: Evolution of

      
       gas bubbles indicates isocyanate formation. IR spectroscopy of an aliquot will show a strong Isocyanate peak (~2270 cm⁻¹).
      
  • Hydrolysis to Amine: Add 2M HCl (excess) to the reaction mixture and reflux for 1 hour.

  • Isolation: Neutralize the aqueous layer with

    
     and extract with Ethyl Acetate.
    
    • Purification: Flash chromatography (Hexane/EtOAc). The amine is often light-sensitive; store in amber vials.

Mechanistic Reactivity: The "Dimroth" Trap

Researchers must be aware that 1,2,3-thiadiazoles are not inert scaffolds. They are "masked" diazo compounds.

The Base-Catalyzed Ring Cleavage

Treating 5-phenyl-1,2,3-thiadiazol-4-amine (or its precursors) with strong base (e.g., NaOEt) can trigger a ring opening. This is often confused with the Dimroth Rearrangement , but in thiadiazoles, it is a fragmentation-recyclization equilibrium.

  • Deprotonation: Base attacks the C5 position (if unsubstituted) or interacts with the sulfur.

  • Fragmentation: The ring opens to form a diazothiolate intermediate.

  • Fate: This intermediate can trap electrophiles or, if the structure allows, recyclize to form 1,2,3-triazoles (Cornforth Rearrangement type pathway).

Crucial Insight: The 4-amino group is electron-donating, which stabilizes the ring slightly against nucleophilic attack compared to the 4-H derivatives, but it makes the N3 nitrogen more basic.

Reactivity Thiadiazole 1,2,3-Thiadiazole Ring Base Strong Base (OH- / OR-) Thiadiazole->Base Attack Decomp Thioketene + N2 (Thermal) Thiadiazole->Decomp Heat (>200°C) Open Diazothiolate Intermediate Base->Open Ring Cleavage Triazole 1,2,3-Triazole (Isomerization) Open->Triazole Recyclization (Cornforth-type)

Caption: Reactivity profile showing base-catalyzed isomerization and thermal decomposition pathways.

Applications in Drug Discovery[5][16][17]

The 5-phenyl-1,2,3-thiadiazol-4-amine scaffold is a bioisostere for:

  • 2-Aminothiazoles: A common kinase inhibitor motif (e.g., Dasatinib). The 1,2,3-thiadiazole alters the hydrogen bonding vector and lipophilicity (LogP).

  • Anilines: It provides a rigid, electron-deficient aromatic system that reduces metabolic liability (oxidation) compared to a standard phenyl ring.

Key Research Areas:

  • Agrochemicals: Plant activators (inducing systemic acquired resistance).

  • Antimicrobials: The diazo-like character allows for covalent trapping of cysteine proteases in some contexts.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[5] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link

  • Lalezari, I., Shafiee, A., & Yalpani, M. (1969). Selenium heterocycles. III. Synthesis of 1,2,3-selenadiazoles. The Journal of Organic Chemistry. (Discusses the analogous cyclization chemistry). Link

Sources

The 1,2,3-Thiadiazole Core: Electronic Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Masked" Heterocycle

The 1,2,3-thiadiazole ring system represents a paradox in heterocyclic chemistry: it is a stable, aromatic moiety under neutral conditions, yet it functions as a high-energy "spring-loaded" precursor to reactive intermediates (thioketenes, carbenes, and thiolates) under thermal or basic stress. For the medicinal chemist, this duality offers a unique strategic advantage. It serves as a bioisostere for phenyl or carboxylate groups, improving lipophilicity, while simultaneously acting as a "masked" reactive center for covalent inhibition or prodrug activation strategies.

This guide deconstructs the electronic causality behind these behaviors, providing a validated synthetic workflow (Hurd-Mori) and a mechanistic map of its decomposition pathways.

Electronic Architecture & Aromaticity

The 1,2,3-thiadiazole system is a five-membered, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-excessive heteroaromatic ring containing one sulfur, two nitrogens, and two carbons.[1] Its reactivity is dictated by the specific distribution of electron density, which differs significantly from its 1,2,4- and 1,3,4-isomers.
Orbital Configuration and Dipole

Unlike thiophene, where the sulfur atom dominates the aromatic sextet, the 1,2,3-thiadiazole ring exhibits a strong inductive effect due to the adjacent nitrogen atoms (


 and 

).
  • Electron Deficiency: The electronegative nitrogen atoms pull electron density away from the carbon backbone (

    
     and 
    
    
    
    ).
  • Consequence: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    positions are electron-deficient.[1] This renders the ring highly resistant to electrophilic substitution (e.g., nitration, sulfonation) but highly susceptible to nucleophilic attack , particularly at
    
    
    .[1]
Aromaticity Indices

While the ring satisfies Hückel’s rule (




-electrons), its resonance energy is lower than that of thiophene or thiazole.
  • NICS (Nucleus-Independent Chemical Shift): Calculations indicate moderate aromaticity.[2]

  • Lability: The N-N bond is the "weak link" in the aromatic chain. The high energy of the

    
     triple bond (approx. 945 kJ/mol) provides a thermodynamic driving force for ring collapse (extrusion of 
    
    
    
    ) upon activation.
Table 1: Comparative Electronic Characteristics
Property1,2,3-ThiadiazoleThiophene1,3,4-ThiadiazoleClinical Implication
Electron Density (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Low (Deficient)High (Rich)LowSusceptible to nucleophilic metabolic attack (e.g., Glutathione).
Dipole Moment ~3.2 D0.52 D3.0 DHigh polarity improves aqueous solubility vs. phenyl analogs.[2]
Acid Stability HighHighHighStable in gastric pH.[2]
Base Stability Low HighModerateRing cleavage occurs at physiological pH > 7.4 if not substituted.[2]

Reactivity Profile: The "Kill Switch" Mechanism

The defining characteristic of 1,2,3-thiadiazole is its sensitivity to base.[2] This is not a defect but a feature that can be exploited for generating alkynylthiolates in situ.[2]

Base-Catalyzed Ring Cleavage

When the


 position is unsubstituted (bearing a proton), the ring acts as a latent source of alkynyl thiolates.
  • Deprotonation: A base removes the acidic proton at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Ring Opening: The resulting carbanion is unstable and collapses.[2]

  • Extrusion: The N-N bond breaks, releasing nitrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Product: Formation of an alkynyl thiolate anion (

    
    ).
    

This mechanism is critical for researchers attempting to functionalize the ring; basic conditions must be avoided unless ring opening is the desired outcome.[2]

BaseCleavage Start 1,2,3-Thiadiazole (C5-H) Inter1 C5 Carbanion (Unstable) Start->Inter1 Deprotonation (Fast) Base Base (B:) Base->Inter1 Transition Ring Opening (concerted) Inter1->Transition Electronic Rearrangement Product Alkynyl Thiolate (R-C≡C-S⁻) Transition->Product S-N Bond Cleavage Gas N₂ Gas (Irreversible Loss) Transition->Gas Extrusion

Figure 1: Mechanism of base-catalyzed 1,2,3-thiadiazole ring cleavage (Lazzell/Wolff type fragmentation).

Synthetic Protocol: The Hurd-Mori Cyclization[1][2][3][4][5]

For drug discovery applications, the Hurd-Mori reaction remains the gold standard for constructing the 1,2,3-thiadiazole core.[3] It involves the reaction of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methylene hydrazones with thionyl chloride (

).
Mechanistic Insight

The reaction proceeds through a Pummerer-like rearrangement .[2][4] The thionyl chloride activates the hydrazone, leading to a chlorosulfinyl intermediate. The cyclization is driven by the formation of the aromatic ring and the elimination of HCl.

Validated Experimental Protocol

Objective: Synthesis of 4-phenyl-1,2,3-thiadiazole-5-carboxylate (Generic Model).

Reagents:

  • Precursor: Ethyl benzoylacetate hydrazone (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (Pure, excess serves as solvent/reagent)
    
  • Solvent: Dichloromethane (DCM) (Optional, if neat

    
     is too aggressive)
    

Step-by-Step Workflow:

  • Preparation (0 min): In a flame-dried round-bottom flask under Argon atmosphere, place the hydrazone precursor.

  • Addition (0-15 min): Cool the flask to 0°C (ice bath). Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (approx. 3-5 equivalents) dropwise. Caution: Evolution of HCl and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    gas. Use a scrubber.
  • Reaction (15 min - 2 hrs): Allow the mixture to warm to room temperature. Monitor by TLC (Mobile phase: Hexane/EtOAc).[2] The hydrazone spot will disappear, replaced by a less polar thiadiazole spot.

  • Quench (Critical Step): Remove excess ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     under reduced pressure (rotary evaporator) before adding water. This prevents violent hydrolysis.
    
  • Workup: Resuspend the residue in DCM. Pour into ice-cold saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to neutralize residual acid. Extract organic layer, dry over 
    
    
    
    .[3]
  • Purification: Recrystallization from Ethanol or Column Chromatography (Silica gel).[2]

Synthesis Workflow Diagram

HurdMori Hydrazone Hydrazone Precursor (R-C(=N-NH₂)-CH₂-R') Intermediate Chlorosulfinyl Intermediate Hydrazone->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Pummerer-type Rearrangement Byproducts HCl + SO₂ Cyclization->Byproducts Elimination Final 1,2,3-Thiadiazole Scaffold Cyclization->Final

Figure 2: The Hurd-Mori synthetic pathway.[1][2][4][5] Note the critical elimination of acidic byproducts.

Medicinal Chemistry Applications: Bioisosterism

In drug design, the 1,2,3-thiadiazole ring is often employed as a bioisostere for 1,3,4-oxadiazoles or phenyl rings .

Strategic Advantages
  • Lipophilicity Modulation: Replacing a phenyl ring with 1,2,3-thiadiazole generally lowers ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     slightly while maintaining aromatic pi-stacking capability, improving solubility.
    
  • Metabolic Stability: Unlike furan or thiophene, the 1,2,3-thiadiazole ring is relatively resistant to P450 oxidation unless the ring is opened. However, it can act as a "suicide substrate" if metabolic activation leads to reactive ketene formation.[2]

  • Plant Defense Activation: Derivatives like Acibenzolar-S-methyl (benzo-1,2,3-thiadiazole) mimic salicylic acid, triggering systemic acquired resistance (SAR) in plants.[2] This confirms the scaffold's ability to engage specific biological receptors.[2][6]

Table 2: Bioisosteric Comparison
Feature1,2,3-ThiadiazolePhenylPyridineDesign Note
Pi-Stacking ModerateHighModerateGood for hydrophobic pockets.[2]
H-Bond Acceptor Weak (N2/N3)NoneStrong (N)N2/N3 are sterically accessible but electronically weak acceptors.[2]
Metabolic Risk Ring OpeningHydroxylationN-OxidationAvoid unsubstituted C5 in late-stage candidates to prevent ring opening.[2]

References

  • Bakulev, V. A., & Dehaen, W. (2004).[4] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[2][4]

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.

  • Lazzell, A. et al. (1968).[2] Base-catalyzed decomposition of 1,2,3-thiadiazoles. Journal of Organic Chemistry. (Foundational text on the "Kill Switch" mechanism).

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Hurd-Mori Synthesis.

  • Andrusenko, A. A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Applied Sciences.

Sources

5-phenyl-1,2,3-thiadiazole-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph on 5-phenyl-1,2,3-thiadiazole-4-amine , a specialized heterocyclic scaffold used in medicinal chemistry. The content is structured to support researchers in synthesis, characterization, and application.

Executive Summary

5-Phenyl-1,2,3-thiadiazole-4-amine is a heteroaromatic primary amine characterized by a 1,2,3-thiadiazole ring substituted with a phenyl group at position 5 and an amino group at position 4.[1][2][3][4] Unlike its more common 1,3,4-thiadiazole isomers, this scaffold possesses unique electronic properties due to the contiguous nitrogen atoms (


) and the sulfur atom (

). It serves as a critical intermediate in the synthesis of bioactive compounds, particularly Inhibitor of Apoptosis (IAP) proteins and potential agrochemicals.

Physicochemical Profile

The following data establishes the baseline identity of the molecule.

PropertyValueNotes
IUPAC Name 5-phenyl-1,2,3-thiadiazol-4-amine
Molecular Formula

Molecular Weight 177.23 g/mol Calculated based on standard atomic weights.
Exact Mass 177.0361 DaUseful for HRMS validation.
Physical State SolidTypically a crystalline powder.
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water and hexanes.
Topological Polar Surface Area ~68 ŲPredictive of membrane permeability.
LogP (Predicted) ~1.8 - 2.1Indicates moderate lipophilicity suitable for drug-like space.

Synthetic Methodology: The Curtius Rearrangement Protocol

Direct amination of the 1,2,3-thiadiazole ring is synthetically challenging due to the ring's electron-deficient nature. The most authoritative and reliable route involves the Hurd-Mori cyclization followed by a Curtius Rearrangement . This pathway ensures regiochemical control, placing the phenyl group at C5 and the amine at C4.

Retrosynthetic Logic
  • Target: 4-amino-5-phenyl-1,2,3-thiadiazole.[5]

  • Precursor: 5-phenyl-1,2,3-thiadiazole-4-carboxylic acid.

  • Ring Formation: Hurd-Mori reaction of ethyl benzoylacetate hydrazone with thionyl chloride (

    
    ).
    
Step-by-Step Experimental Protocol
Step 1: Ring Construction (Hurd-Mori Cyclization)
  • Reagents: Ethyl benzoylacetate, Hydrazine hydrate, Thionyl chloride (

    
    ).
    
  • Procedure:

    • Condense ethyl benzoylacetate with hydrazine hydrate in ethanol to form the corresponding hydrazone .

    • Isolate and dry the hydrazone.

    • Dissolve the hydrazone in dichloromethane (DCM) at 0°C.

    • Add thionyl chloride dropwise (Caution:

      
       and 
      
      
      
      gas evolution).
    • Allow to warm to room temperature. The

      
       induces oxidative cyclization to yield Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate .
      
    • Validation:

      
       NMR should show disappearance of the hydrazone 
      
      
      
      and retention of the ethyl group signals.
Step 2: Hydrolysis
  • Reagents: LiOH or NaOH, THF/Water.

  • Procedure:

    • Saponify the ester using LiOH in a THF/Water mixture.

    • Acidify with

      
       to precipitate 5-phenyl-1,2,3-thiadiazole-4-carboxylic acid .
      
Step 3: Curtius Rearrangement (Carboxyl to Amine)
  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

    
    ), tert-Butanol (
    
    
    
    ), Trifluoroacetic acid (TFA).
  • Procedure:

    • Dissolve the carboxylic acid in anhydrous toluene or dioxane.

    • Add 1.1 eq of DPPA and 1.1 eq of

      
       .
      
    • Heat to reflux (

      
      ). The acid converts to the acyl azide, which rearranges to the isocyanate  (
      
      
      
      ) with evolution of
      
      
      .
    • One-Pot Variation: If performed in the presence of

      
      , the isocyanate is trapped as the Boc-protected amine  (tert-butyl (5-phenyl-1,2,3-thiadiazol-4-yl)carbamate).
      
    • Deprotection: Treat the Boc-intermediate with TFA/DCM (1:1) to cleave the carbamate.

    • Neutralize with saturated

      
       and extract with ethyl acetate.
      
    • Purification: Flash chromatography (Ethyl Acetate/Hexanes) yields the free amine.

Reaction Pathway Diagram

The following diagram illustrates the transformation logic, highlighting the critical intermediates.

SynthesisPathway Start Ethyl Benzoylacetate Hydrazone Hydrazone Intermediate Start->Hydrazone N2H4 Ester Ethyl 5-phenyl-1,2,3- thiadiazole-4-carboxylate Hydrazone->Ester SOCl2 (Hurd-Mori) Acid 5-phenyl-1,2,3- thiadiazole-4-carboxylic acid Ester->Acid LiOH Hydrolysis Isocyanate Isocyanate Intermediate (Transient) Acid->Isocyanate DPPA, Et3N (Curtius) BocAmine Boc-Protected Amine Isocyanate->BocAmine t-BuOH Final 5-phenyl-1,2,3- thiadiazole-4-amine BocAmine->Final TFA Deprotection

Figure 1: Step-wise synthesis of 5-phenyl-1,2,3-thiadiazole-4-amine via the Hurd-Mori and Curtius rearrangement protocols.[3][6]

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Proton NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> NMR)[1]
  • Solvent:

    
     or 
    
    
    
    .
  • Aromatic Region (7.3 – 7.8 ppm): A multiplet corresponding to the 5 protons of the phenyl ring.

  • Amine Region (5.0 – 6.5 ppm): A broad singlet representing the

    
     protons. This peak is exchangeable with 
    
    
    
    .
    • Note: The absence of the ethyl quartet/triplet (from the ester precursor) confirms successful hydrolysis and decarboxylative rearrangement.

Mass Spectrometry (MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Ion:

    
    .
    
  • Fragmentation: Loss of

    
     (28 Da) is characteristic of 1,2,3-thiadiazoles under high energy, leading to a thioketene radical cation.
    

Applications in Drug Discovery

The 5-phenyl-1,2,3-thiadiazole-4-amine scaffold acts as a bioisostere for other aromatic amines but offers distinct advantages:

  • Reduced Basicity: The electron-withdrawing nature of the thiadiazole ring reduces the basicity of the exocyclic amine compared to aniline, potentially improving metabolic stability against N-acetylation.

  • IAP Inhibition: As referenced in patent literature (US20060014700A1), this specific amine is utilized as a building block for Inhibitor of Apoptosis (IAP) antagonists. These compounds bind to XIAP or cIAP proteins, promoting cancer cell death.

  • Pi-Stacking: The planar phenyl-thiadiazole system facilitates pi-pi stacking interactions within protein binding pockets.

References

  • US Patent 20060014700A1 . Inhibitors of IAP. Cohen, F. et al. Genentech, Inc. (2006). Describes the synthesis and use of 4-amino-5-phenyl-1,2,3-thiadiazole as an intermediate (Example 69 context).

  • L'abbé, G. (1982). 1,2,3-Thiadiazoles.[3][5][7] Heterocycles, 19, 2049. A foundational review on the synthesis of the 1,2,3-thiadiazole ring system via the Hurd-Mori reaction.

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. Comprehensive text on the reactivity and rearrangement of these heterocycles.
  • Hurd, C. D., & Mori, R. I. (1955). On the Mechanism of the Reaction of Thionyl Chloride with Hydrazones. Journal of the American Chemical Society, 77(20), 5359–5364.

Sources

Methodological & Application

Application Note: De Novo Synthesis of 5-Phenyl-1,2,3-thiadiazol-4-amine from Acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of potent Tryptophan 2,3-Dioxygenase (TDO) inhibitors for immuno-oncology research.

Introduction and Strategic Rationale

The compound 5-phenyl-1,2,3-thiadiazol-4-amine is a highly valuable heterocyclic scaffold, recognized primarily as a potent and selective inhibitor of [1], an enzyme implicated in tumor immune evasion.

Synthesizing this specific regioisomer (where the amino group is at C4 and the phenyl group is at C5) from acetophenone requires strict regiocontrol. Direct application of the [2] on acetophenone yields 4-phenyl-1,2,3-thiadiazole, lacking the necessary C4-amino functionality. To achieve the correct regiochemistry, we must extend the carbon chain and pre-install functional handles.

Our Retrosynthetic Strategy:

  • Chain Extension (Willgerodt-Kindler): Acetophenone is converted to phenylacetic acid, shifting the oxidation state to the terminal carbon.

  • Alpha-Keto Ester Formation (Claisen): Phenylacetic acid is elaborated into ethyl phenylpyruvate. This places the phenyl ring on the

    
    -carbon and an ester on the carbonyl carbon.
    
  • Regioselective Ring Closure (Hurd-Mori): Cyclization of the ethyl phenylpyruvate tosylhydrazone with thionyl chloride forces the sulfur atom to attack the phenyl-bearing

    
    -carbon (forming C5), leaving the ester at C4.
    
  • Nitrogen Insertion (Curtius Rearrangement): The C4-ester is converted to a carboxylic acid and subjected to a Curtius rearrangement to install the primary amine, yielding the final target.

SynthesisWorkflow A Acetophenone B Phenylacetic Acid A->B Willgerodt-Kindler (Morpholine, S8) C Ethyl Phenylpyruvate B->C Claisen Condensation (Diethyl oxalate) D Ethyl 5-phenyl-1,2,3-thiadiazole- 4-carboxylate C->D Hurd-Mori Cyclization (TsNHNH2, SOCl2) E 5-phenyl-1,2,3-thiadiazol- 4-amine D->E Curtius Rearrangement (DPPA, t-BuOH)

Fig 1. Multi-step synthetic workflow for 5-phenyl-1,2,3-thiadiazol-4-amine from acetophenone.

Experimental Protocols & Causality

Every protocol below is designed as a self-validating system incorporating In-Process Quality Control (IPC) to ensure the integrity of the synthetic cascade.

Step 1: Willgerodt-Kindler Oxidation to Phenylacetic Acid
  • Causality: Acetophenone cannot directly form the required 1,2,3-thiadiazole regioisomer. The Willgerodt-Kindler reaction uses morpholine and elemental sulfur to oxidize the methyl group while reducing the carbonyl, forming a thioamide intermediate that is easily hydrolyzed to phenylacetic acid.

  • Procedure:

    • Charge a round-bottom flask with acetophenone (1.0 eq, 12.0 g), morpholine (1.5 eq, 13.1 g), and elemental sulfur (S₈, 1.5 eq, 4.8 g).

    • Reflux the mixture at 130 °C for 8 hours. IPC Check: TLC (Hexane/EtOAc 4:1) should show complete consumption of acetophenone and formation of a highly UV-active thioamide spot.

    • Cool to 80 °C, add 10% aqueous NaOH (100 mL), and reflux for an additional 6 hours to hydrolyze the morpholide.

    • Cool to room temperature, extract with diethyl ether to remove non-acidic impurities.

    • Acidify the aqueous layer with conc. HCl to pH 2. Filter the precipitated white solid, wash with cold water, and dry in vacuo to yield phenylacetic acid.

Step 2: Synthesis of Ethyl Phenylpyruvate
  • Causality: To set up the Hurd-Mori cyclization, an

    
    -keto ester is required. Phenylacetic acid is first esterified, then subjected to a Claisen condensation with diethyl oxalate. Subsequent acidic hydrolysis triggers the decarboxylation of the 
    
    
    
    -keto acid moiety, leaving the
    
    
    -keto ester intact.
  • Procedure:

    • Esterification: Reflux phenylacetic acid (10.0 g) in absolute ethanol (100 mL) with catalytic H₂SO₄ (1 mL) for 12 hours. Concentrate, neutralize, and extract to yield ethyl phenylacetate.

    • Condensation: In a dry flask, prepare NaOEt (1.2 eq) in anhydrous ethanol. Add a mixture of ethyl phenylacetate (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.

    • Decarboxylation: Concentrate the mixture, add 10% aqueous H₂SO₄ (50 mL), and reflux for 4 hours. IPC Check: Monitor CO₂ gas evolution. Cessation indicates completion of decarboxylation.

    • Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to isolate ethyl phenylpyruvate.

Step 3: Hurd-Mori Cyclization
  • Causality: This is the critical ring-forming step. The tosylhydrazone of ethyl phenylpyruvate reacts with SOCl₂. The electrophilic sulfur attacks the nucleophilic

    
    -carbon (bearing the phenyl group). Elimination of HCl, SO₂, and p-toluenesulfinic acid provides the thermodynamic driving force for aromatization, yielding the 1,2,3-thiadiazole core [3].
    
  • Procedure:

    • Hydrazone Formation: Dissolve ethyl phenylpyruvate (1.0 eq) and p-toluenesulfonylhydrazide (1.0 eq) in ethanol. Reflux for 2 hours. Remove solvent in vacuo.

    • Cyclization: Dissolve the crude hydrazone in anhydrous dichloromethane (DCM) under N₂. Cool to 0 °C.

    • Dropwise add thionyl chloride (SOCl₂, 3.0 eq). Caution: Highly corrosive; perform in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench carefully with saturated NaHCO₃. Extract with DCM, dry, and concentrate. Purify via flash chromatography to yield ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate.

Step 4: Curtius Rearrangement to Target Amine
  • Causality: Direct amination of the ester is inefficient. The Curtius rearrangement safely converts the carboxylic acid to an isocyanate using Diphenylphosphoryl azide (DPPA). Trapping the isocyanate with tert-butanol forms a Boc-protected amine, preventing unwanted side reactions before final global deprotection.

  • Procedure:

    • Hydrolysis: Treat ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate with LiOH (2.0 eq) in THF/H₂O (1:1) for 4 hours. Acidify to pH 3 and extract the 5-phenyl-1,2,3-thiadiazole-4-carboxylic acid.

    • Rearrangement: Dissolve the acid (1.0 eq) in anhydrous toluene/tert-butanol (1:1). Add triethylamine (1.2 eq) and DPPA (1.1 eq). Reflux at 90 °C for 8 hours. IPC Check: N₂ gas evolution confirms azide decomposition to isocyanate.

    • Deprotection: Isolate the intermediate tert-butyl (5-phenyl-1,2,3-thiadiazol-4-yl)carbamate. Dissolve in DCM and add Trifluoroacetic Acid (TFA, 20% v/v). Stir at room temperature for 2 hours.

    • Concentrate, neutralize with 1M NaOH, extract with EtOAc, and recrystallize to yield pure 5-phenyl-1,2,3-thiadiazol-4-amine .

Data Presentation & Validation

Table 1: Quantitative Reaction Parameters & Expected Yields

Synthetic StepKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1. Willgerodt-KindlerMorpholine, S₈, NaOH130 / 1008 / 675 - 82%
2. Claisen & Decarbox.Diethyl oxalate, NaOEt, H₂SO₄25 / 10012 / 460 - 68%
3. Hurd-Mori CyclizationTsNHNH₂, SOCl₂0 → 251255 - 65%
4. Curtius & DeprotectionDPPA, Et₃N, t-BuOH, TFA90 / 258 / 270 - 78%

Table 2: In-Process Quality Control (IPC) & Analytical Validation

StageAnalytical TechniqueKey Validation Signal / Observation
Phenylacetic Acid ¹H NMR (CDCl₃)Disappearance of methyl singlet (δ 2.6); Appearance of CH₂ singlet (δ 3.6).
Ethyl Phenylpyruvate ¹³C NMR (CDCl₃)Presence of ketone carbonyl (~δ 193) and ester carbonyl (~δ 161).
Thiadiazole Ester ¹³C NMR (CDCl₃)Disappearance of ketone; Appearance of aromatic thiadiazole carbons (C4 ~δ 145, C5 ~δ 155).
Final Target Amine ¹H NMR (DMSO-d₆)Broad singlet at δ 5.8-6.2 (2H, -NH₂, D₂O exchangeable); Multiplet δ 7.4-7.6 (5H, Phenyl).
Final Target Amine LC-MS (ESI+)Expected [M+H]⁺ m/z = 178.04

References

  • BRENDA Enzyme Database. Information on EC 1.13.11.11 - tryptophan 2,3-dioxygenase. Retrieved from[Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. Retrieved from[Link]

  • Bakulev, V. A.; Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles, John Wiley & Sons, 2004. Retrieved from[Link]

Application Note: The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hurd-Mori reaction remains the gold-standard protocol for the regioselective synthesis of 1,2,3-thiadiazoles from


-methylene ketones via hydrazone intermediates (typically semicarbazones or sulfonylhydrazones).[1] This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in cephalosporin antibiotics (e.g., Cefazolin), antineoplastic agents, and systemic acquired resistance (SAR) inducers in agrochemicals (e.g., Tiadinil, Acibenzolar-S-methyl).

This guide provides a validated, scalable protocol for the Hurd-Mori cyclization. Unlike the Pechmann synthesis (which requires hazardous diazomethane) or the Wolff synthesis (requiring diazo-thiocarbonyls), the Hurd-Mori reaction utilizes thionyl chloride (


), offering a safer and more amenable profile for gram-to-kilogram scale-up.

Mechanistic Principles & Rational Design

The Chemical Pathway

The reaction proceeds through the electrophilic attack of thionyl chloride on the hydrazone nitrogen, followed by an intramolecular cyclization at the


-methylene position. Understanding this mechanism is critical for troubleshooting low yields; specifically, the acidity of the 

-protons drives the cyclization step.

Key Mechanistic Insight: The reaction requires an


-methylene group (

). Methyl ketones (

) react efficiently, but methine groups (

) generally fail to aromatize or form unstable products.
Mechanistic Visualization

The following diagram details the transformation from the ketone precursor to the final aromatic heterocycle.[2]

HurdMoriMechanism Ketone α-Methylene Ketone Hydrazone Hydrazone/Semicarbazone Intermediate Ketone->Hydrazone + Hydrazine/Semicarbazide Inter1 Chlorosulfinyl Intermediate Hydrazone->Inter1 Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Inter1 Reagent Input Cyclization 1,2,3-Thiadiazoline (Unstable) Inter1->Cyclization Intramolecular Cyclization (-HCl) Product 1,2,3-Thiadiazole (Aromatic) Cyclization->Product Aromatization (-SO₂ / Elimination)

Figure 1: Mechanistic pathway of the Hurd-Mori reaction showing the critical chlorosulfinyl intermediate and subsequent aromatization.

Validated Experimental Protocol

Pre-requisites & Safety
  • Thionyl Chloride (

    
    ):  Highly corrosive.[1] Reacts violently with water to release 
    
    
    
    and
    
    
    gases. Mandatory: Perform all operations in a functioning fume hood with a caustic scrubber (NaOH trap) attached to the vent line.
  • Moisture Control: The reaction is sensitive to water.[1][3][4] Glassware must be oven-dried (

    
    ).
    
Phase 1: Preparation of Semicarbazone (The Anchor)

Rationale: While simple hydrazones can be used, semicarbazones are preferred due to their crystallinity, stability, and ease of purification.

  • Dissolution: Dissolve the ketone (10 mmol) in Ethanol (EtOH, 10-15 mL).

  • Reagent Prep: In a separate beaker, dissolve Semicarbazide Hydrochloride (1.2 eq, 12 mmol) and Sodium Acetate (1.5 eq, 15 mmol) in minimal water.

  • Coupling: Add the aqueous reagent solution to the ethanolic ketone.

  • Reaction: Stir at RT for 2–4 hours. (Heating to 60°C may be required for hindered ketones).

  • Isolation: Cool in an ice bath. The semicarbazone will precipitate. Filter, wash with cold water, and dry under vacuum.[1]

    • Checkpoint: Verify purity via TLC. The solid must be completely dry before Phase 2.

Phase 2: The Hurd-Mori Cyclization

Rationale: Neat thionyl chloride acts as both solvent and reagent, driving the equilibrium forward.

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber.

  • Loading: Place the dried Semicarbazone (10 mmol) into the RBF.

  • Cooling: Submerge the RBF in an ice-salt bath (0°C).

  • Addition: Add Thionyl Chloride (

    
    , 5–10 mL, approx. 5–10 equivalents) dropwise via the addition funnel.
    
    • Critical: Control addition rate to maintain temperature

      
      . Vigorous gas evolution (
      
      
      
      ,
      
      
      ) will occur.
  • Digestion: Once addition is complete, allow the mixture to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Self-Validating Step: The reaction is typically complete when gas evolution ceases and the mixture becomes a homogenous dark solution.

  • Quench (Hazardous): Cool the mixture back to 0°C. Remove excess

    
     under reduced pressure (if volume is large) OR proceed directly to quench.
    
    • Protocol: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do NOT add water to the acid.[4]

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM, 3 x 30 mL).

  • Purification: Wash combined organics with Sat.

    
     (until neutral pH) and Brine. Dry over 
    
    
    
    . Concentrate in vacuo.
    • Final Polish: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (typically 10-30% EtOAc/Hexane).

Workflow Visualization

ProtocolWorkflow Start Start: Dry Semicarbazone Cooling Cool to 0°C (Ice/Salt Bath) Start->Cooling Addition Slow Addition of SOCl₂ (Monitor Gas Evolution) Cooling->Addition Stirring Warm to RT Stir 2-6 Hours Addition->Stirring Check Gas Evolution Stopped? Stirring->Check Check->Stirring No Quench Quench on Crushed Ice (Exothermic!) Check->Quench Yes Workup DCM Extraction & NaHCO₃ Wash Quench->Workup Final Pure 1,2,3-Thiadiazole Workup->Final

Figure 2: Step-by-step operational workflow for the Hurd-Mori cyclization protocol.

Critical Parameters & Troubleshooting (Expertise)

Regioselectivity

For asymmetrical ketones (e.g., 2-butanone), the Hurd-Mori reaction exhibits regioselectivity governed by the stability of the enol/hydrazone tautomer.

  • Rule of Thumb: Cyclization preferentially occurs at the more acidic or less sterically hindered

    
    -methylene group.
    
  • Optimization: If a mixture of isomers is observed (e.g., 4-methyl vs. 5-methyl thiadiazole), purification by column chromatography is required. The 4-substituted isomer is often the major product for methyl ketones.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Violent Gas Evolution Addition of

too fast
Stop addition. Cool to -10°C. Resume dropwise.
Low Yield / Tar Formation Polymerization due to heatEnsure T < 5°C during addition. Do not reflux unless necessary.
Incomplete Reaction Moisture contaminationDry semicarbazone thoroughly in a vacuum oven before use.
Product is Acidic Incomplete neutralizationWash organic layer with

until aqueous phase pH is 7-8.
No Precipitate on Quench Product is water-solubleSaturate the aqueous layer with NaCl (salting out) before DCM extraction.

Substrate Scope & Performance Data

The following table summarizes expected yields based on historical data and internal validations for common substrates.

Precursor KetoneProductYield (%)Notes
Acetophenone 4-Phenyl-1,2,3-thiadiazole80 - 92%Standard benchmark substrate. High crystallinity.
Acetone 4-Methyl-1,2,3-thiadiazole65 - 75%Volatile product; careful concentration required.
Cyclohexanone 4,5-Tetramethylene-1,2,3-thiadiazole70 - 85%Fused bicyclic system formed efficiently.
Ethyl Pyruvate Ethyl 1,2,3-thiadiazole-4-carboxylate55 - 65%Ester group tolerated; useful for further derivatization.
2-Acetylpyridine 4-(2-Pyridyl)-1,2,3-thiadiazole40 - 55%Lower yield due to competitive N-complexation with

.

References

  • Hurd, C. D., & Mori, R. I.[5] (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Comprehensive monograph on thiadiazole synthesis). [Link]

  • Androsov, D. A. (2008). Formation of 1,2,3-Thiadiazole Ring: A Systematic Review. Russian Chemical Reviews, 77(10), 884. [Link]

Sources

Application Note: Cornforth-Type Rearrangement Mechanism in 1,2,3-Thiadiazole and 1,2,3-Triazole Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-thiadiazole and 1,2,3-triazole heterocyclic cores are privileged scaffolds in drug discovery, agricultural chemistry (e.g., the plant activator thidiazuron), and materials science. While classical synthesis often relies on rigid, unidirectional cyclizations, the Cornforth-type rearrangement offers a dynamic, switchable, and metal-free pathway to interconvert these heterocycles.

This application note provides a comprehensive guide to the mechanistic principles, thermodynamic drivers, and experimental execution of the Cornforth-type rearrangement, specifically focusing on the acid-catalyzed transformation of 5-sulfonamido-1,2,3-triazole-4-carbothioamides into 5-amino-1,2,3-thiadiazole-4-carboximidamides [1].

Mechanistic Rationale & Causality

The classical Cornforth rearrangement describes the thermal isomerization of 4-acyloxazoles. In sulfur-nitrogen heterocycles, a homologous ring-degenerate or cross-heterocycle rearrangement occurs. The directionality of this rearrangement is strictly governed by the solvent environment and the presence of acid/base catalysts.

The Thermodynamic Switch

When 2-cyanothioacetamides react with sulfonyl azides via diazo group transfer, the reaction bifurcates based on the solvent-base system[1]:

  • Aprotic Conditions (e.g., MeCN / Et₃N): The intermediate favors nucleophilic attack by the highly polarizable sulfur atom onto the terminal azide nitrogen (C–C–S pathway), yielding 5-amino-4-cyano-1,2,3-thiadiazoles.

  • Protic/Alkoxide Conditions (e.g., EtOH / EtONa): Hydrogen bonding stabilizes the nitrogen anion, shifting nucleophilicity to the nitrogen atom (C–C–N pathway). This yields 5-sulfonamido-1,2,3-triazole-4-carbothioamide sodium salts.

The Cornforth-Type Rearrangement Pathway

The isolated 1,2,3-triazole salts can be driven to rearrange into 1,2,3-thiadiazoles through acid catalysis. According to Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) [1], the causality of this transformation is as follows:

  • Protonation: Acid addition protonates the oxygen atom of the sulfonamide group or the triazole ring nitrogen, significantly weakening the N1–N2 bond.

  • Electrocyclic Ring Opening: The weakened ring undergoes thermal electrocyclic opening to form a transient

    
    -diazo thiocarbonyl intermediate.
    
  • Bond Rotation: The intermediate rotates around the C–C bond from an anti-rotamer to a syn-rotamer, bringing the sulfur atom into spatial proximity with the diazo group.

  • 1,5-Dipolar Cyclization: The sulfur atom acts as an internal nucleophile, attacking the diazo nitrogen to close the ring, irreversibly forming the thermodynamically stable 5-amino-1,2,3-thiadiazole-4-carboximidamide [2].

Mechanistic Pathway Visualization

CornforthRearrangement A 5-Sulfonamido- 1,2,3-triazole B Protonated Triazole A->B Acid Catalysis (H+) C Diazo-Thiocarbonyl (Anti-Rotamer) B->C Electrocyclic Ring Opening D Diazo-Thiocarbonyl (Syn-Rotamer) C->D C-C Bond Rotation E 5-Amino- 1,2,3-thiadiazole D->E 1,5-Dipolar Cyclization

Fig 1. Acid-catalyzed Cornforth-type rearrangement mechanism of 1,2,3-triazoles to 1,2,3-thiadiazoles.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions demonstrating the switchable nature of the synthesis and the high-yielding efficiency of the rearrangement protocol [1, 3].

Starting Materials / PrecursorsSolvent SystemBase / Acid CatalystDominant Reaction PathwayMajor ProductIsolated Yield (%)
2-Cyanothioacetamide + Sulfonyl AzideMeCN or DMFEt₃N or DBUC–C–S Cyclization5-Amino-4-cyano-1,2,3-thiadiazole85 – 95
2-Cyanothioacetamide + Sulfonyl AzideAbsolute EtOHEtONaC–C–N Cyclization5-Sulfonamido-1,2,3-triazole salt80 – 92
5-Sulfonamido-1,2,3-triazole salt EtOH / H₂O AcOH (Catalytic) Cornforth Rearrangement 5-Amino-1,2,3-thiadiazole-4-carboximidamide 88 – 96

Experimental Protocols

The following self-validating protocols detail the two-stage synthesis: generating the triazole precursor and executing the Cornforth-type rearrangement.

Protocol A: Synthesis of 5-Sulfonamido-1,2,3-triazole-4-carbothioamide Sodium Salt

This step establishes the C–C–N cyclization under protic/alkoxide conditions.

  • Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve sodium metal (1.1 equiv.) in absolute ethanol (10 mL per mmol of substrate) at 0 °C to generate a fresh sodium ethoxide solution.

  • Substrate Addition: Add 2-cyanothioacetamide (1.0 equiv.) to the solution. Stir for 10 minutes until a homogenous solution is achieved.

  • Diazo Transfer: Slowly add the chosen sulfonyl azide (1.05 equiv.) dropwise over 15 minutes while maintaining the temperature at 0–5 °C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation & Isolation: The successful formation of the triazole sodium salt is visually indicated by the precipitation of a dense solid. Monitor via TLC (EtOAc/Hexane 1:1); the starting thioacetamide will completely disappear. Filter the precipitate, wash with cold ethanol, and dry under a vacuum.

Protocol B: Acid-Catalyzed Cornforth-Type Rearrangement

This step triggers the electrocyclic ring opening and 1,5-dipolar cyclization.

  • Suspension: Suspend the isolated 5-sulfonamido-1,2,3-triazole-4-carbothioamide sodium salt (1.0 equiv.) in a mixture of ethanol and water (1:1 v/v, 15 mL per mmol).

  • Acidification (The Trigger): Add glacial acetic acid (1.5 equiv.) dropwise to the suspension at room temperature.

  • Rearrangement Execution: Stir the mixture at room temperature for 1–2 hours. Self-Validation Checkpoint: Upon addition of the acid, the suspension will briefly clarify as the protonated intermediate forms, occasionally flashing a faint yellow/orange hue indicative of the transient

    
    -diazo species. Shortly after, a new, highly crystalline precipitate of the 1,2,3-thiadiazole product will crash out of the solution.
    
  • Isolation: Filter the solid product, wash sequentially with water and cold ethanol to remove residual acetic acid and sodium acetate, and dry under a vacuum.

  • Analytical Validation: Confirm the rearrangement via IR spectroscopy. The product will lack any diazo stretch (~2100 cm⁻¹) and will exhibit strong, distinct N–H stretching bands for the newly formed amidine and amino groups at 3300–3450 cm⁻¹. ¹³C NMR will show a characteristic shift of the heterocyclic C5 carbon, confirming the transition from a triazole to a thiadiazole core.

References

1.. Galata, K. A., Filimonov, V., Dianova, L. N., & Bakulev, V. A. The Journal of Organic Chemistry, 2017, 82(8), 4056-4071. 2.. Voronina, J. K., et al. Beilstein Journal of Organic Chemistry, 2024, 20, 54-63. 3.. Aneja, B., et al. Applied Sciences (MDPI), 2021, 11(12), 5742.

Application Note: Curtius Rearrangement to 4-Amino-1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-amino-1,2,3-thiadiazoles presents a unique challenge in heterocyclic chemistry. Unlike their 5-amino counterparts (accessible via Dimroth rearrangement) or 2-amino-1,3,4-thiadiazoles (accessible via cyclodehydration), the 4-amino position is electronically deactivated and prone to ring cleavage under the basic conditions typically used in Hofmann rearrangements.

This Application Note details the Curtius Rearrangement as the superior methodology for accessing this scaffold. By utilizing a modified Diphenylphosphoryl Azide (DPPA) protocol, researchers can convert 1,2,3-thiadiazole-4-carboxylic acids to their corresponding amines (or carbamates) under neutral-to-mildly-acidic conditions, preserving the sensitive N=N-S ring system.

Mechanistic Rationale & Strategic Value

Why Curtius?

The 1,2,3-thiadiazole ring is inherently unstable toward strong nucleophiles and bases.

  • Hofmann Rearrangement Failure: The classic Hofmann degradation requires strong aqueous base (

    
    ). Under these conditions, the 1,2,3-thiadiazole ring frequently undergoes fragmentation to liberate nitrogen and form alkynyl thiols (Lalezari fragmentation).
    
  • Curtius Advantage: The Curtius rearrangement proceeds via a thermal decomposition of an acyl azide to an isocyanate.[1] This occurs in a non-nucleophilic, neutral environment, preventing ring opening.

Reaction Pathway

The transformation follows the pathway: Carboxylic Acid


 Acyl Azide 

Isocyanate

Carbamate/Amine
.

CurtiusMechanism Acid 1,2,3-Thiadiazole- 4-carboxylic Acid Azide Acyl Azide (Intermediate) Acid->Azide Activation DPPA Reagent: DPPA / Et3N DPPA->Azide Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Curtius Rearrangement Heat Heat (-N2) Heat->Isocyanate Carbamate N-Boc-4-Amino- 1,2,3-Thiadiazole Isocyanate->Carbamate Nucleophilic Addition Trap Trap: t-BuOH Trap->Carbamate Amine 4-Amino-1,2,3- Thiadiazole Salt Carbamate->Amine Deprotection Deprotect TFA / HCl Deprotect->Amine

Figure 1: Mechanistic pathway for the conversion of 1,2,3-thiadiazole-4-carboxylic acid to the amine salt via DPPA-mediated Curtius rearrangement.[2][3][4][5]

Critical Reaction Parameters

The "Trapping" Strategy

Direct hydrolysis of the isocyanate to the free amine in the presence of water can lead to side reactions (urea formation) or decomposition of the electron-deficient amine.

  • Recommendation: Trap the isocyanate with tert-butanol (

    
    -BuOH)  or benzyl alcohol (BnOH) .
    
  • Result: This yields the stable Boc- or Cbz-protected amine. The free amine is best generated in situ or isolated as a salt (HCl or TFA) immediately prior to use.

Solvent Selection
  • Toluene: Ideal for the thermal rearrangement step (

    
    C).
    
  • tert-Butanol: Acts as both solvent and reactant for Boc-protection.

  • Avoid: Nucleophilic solvents (methanol/ethanol) unless the methyl/ethyl carbamate is explicitly desired.

Experimental Protocols

Method A: One-Pot DPPA Protocol (Recommended)

Best for: Research scale (100 mg - 10 g), high safety, and operational simplicity.

Reagents:

  • 1,2,3-Thiadiazole-4-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • tert-Butanol (

    
    -BuOH) (10-20 volumes)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Charge the flask with 1,2,3-thiadiazole-4-carboxylic acid and anhydrous

    
    -BuOH.
    
  • Activation: Add Triethylamine (TEA) dropwise at ambient temperature. The mixture may clarify as the salt forms.

  • Azide Formation: Cool the solution to

    
    C. Add DPPA dropwise over 15 minutes.
    
    • Note: Evolution of phosphate salts may be observed.

  • Rearrangement: Allow the mixture to warm to room temperature, then heat to reflux (

    
    C)  for 4–12 hours.
    
    • Monitoring: Monitor by TLC/LCMS. The intermediate acyl azide is usually consumed quickly at reflux. Look for the disappearance of the acid and formation of the carbamate (higher

      
      ).
      
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with 5% citric acid (to remove phosphate byproducts), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Isolation: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 60–85% (as Boc-carbamate).

Method B: Mixed Anhydride Method (Scale-Up)

Best for: Cost-sensitive scale-up (>50 g) where DPPA is cost-prohibitive.

Reagents:

  • Ethyl chloroformate or Isobutyl chloroformate

  • Sodium Azide (

    
    )
    
  • Acetone/Water[4]

Protocol Summary:

  • Activate the carboxylic acid with ethyl chloroformate/TEA in acetone at

    
    C.
    
  • Add aqueous

    
     solution dropwise (maintain 
    
    
    
    C).
  • Stir 1 hr, then dilute with ice water and extract the Acyl Azide into Toluene.

  • Critical Safety Step: Dry the Toluene layer thoroughly (MgSO4). Do not concentrate the acyl azide to dryness.

  • Heat the Toluene solution to

    
    C to induce rearrangement to the isocyanate.
    
  • Add the trapping alcohol (

    
    -BuOH) and reflux until conversion is complete.
    

Data & Troubleshooting

Solvent & Reagent Compatibility Table
ComponentRecommendationNotes
Base Triethylamine (TEA) or DIPEAPyridine can sometimes cause purification issues.
Solvent Toluene or

-BuOH
Toluene is best for thermal control;

-BuOH for Boc synthesis.
Trapping Agent

-BuOH > BnOH >

Water trapping (to free amine) often results in symmetric urea byproducts.
Temp

C
Below

C, rearrangement is slow; above

C, thiadiazole ring may degrade.
Troubleshooting Guide
  • Problem: Low yield; formation of symmetric urea.

    • Cause: Moisture in the reaction. The isocyanate reacts with water to form amine, which reacts with remaining isocyanate.

    • Fix: Ensure strictly anhydrous conditions. Use molecular sieves in the solvent.

  • Problem: Decomposition of starting material.

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Switch from Method B to Method A (DPPA is milder). Ensure temp does not exceed

      
      C.
      
  • Problem: "Stuck" intermediate (Acyl Azide visible on TLC).

    • Cause: Insufficient heat.

    • Fix: Ensure the reaction is actually refluxing. Acyl azides of electron-deficient heterocycles can be stable; they require thermal energy to overcome the activation barrier for

      
       loss.
      

Safety & Hazard Mitigation

WARNING: This protocol involves the generation of azides and nitrogen gas.

  • Explosion Hazard: Acyl azides are potentially explosive. Never concentrate acyl azide solutions to dryness. Always keep them in solution (Method B). Method A (DPPA) is safer as the azide is consumed in situ.

  • Pressure Buildup: The rearrangement releases stoichiometric

    
     gas. Ensure the reaction vessel is vented through a bubbler or inert gas line to prevent over-pressurization.
    
  • Thiadiazole Sensitivity: 1,2,3-Thiadiazoles can decompose to thioketenes. Avoid strong bases (NaOH, KOH) which trigger this decomposition.

References

  • TCI Chemicals. Synthesis of a Carbamate Using DPPA. (Accessed 2023).[2][6] A practical example of heteroaromatic carboxylic acid conversion to Boc-amine using DPPA.

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Seminal text on the stability and reactivity of the 1,2,3-thiadiazole ring).
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4][7] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. (The foundational paper for the DPPA method).

  • Organic Chemistry Portal. Curtius Rearrangement. (Detailed mechanism and variations).

  • BenchChem. Synthesis of 1,3,4-Thiadiazole Derivatives. (Comparative insights on thiadiazole stability).

Sources

Application Note: Cyclization of α-Diazo Thioketones to 1,2,3-Thiadiazoles via the Wolff Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,2,3-Thiadiazoles are highly stable, neutral, aromatic heterocycles that serve as critical constrained pharmacophores in drug development and as vital active ingredients in agrochemicals[1]. While classical methods like the Hurd-Mori synthesis rely on the cyclization of hydrazones with thionyl chloride, the Wolff synthesis provides a highly efficient, regioselective alternative. This method relies on the generation and subsequent heterocyclization of α-diazo thiocarbonyl compounds[1].

The reaction is fundamentally a 1,5-electrocyclization. It begins with the thionation of an α-diazo ketone. Modern protocols preferentially utilize Lawesson's reagent over traditional agents like phosphorus pentasulfide or ammonium sulfide due to its superior solubility and milder reaction profile[2]. Once the oxygen atom is exchanged for sulfur, the resulting α-diazo thioketone is highly reactive. Driven by the pronounced nucleophilicity of the sulfur atom and the electrophilicity of the terminal diazo nitrogen, this transient intermediate undergoes a spontaneous, concerted ring closure. Mechanistically, the intermediate must adopt a cis-geometry in the transition state to facilitate this cyclization, ultimately yielding the 1,2,3-thiadiazole core[3].

MechanisticPathway A α-Diazo Ketone (Starting Material) B Lawesson's Reagent (Thionation) A->B O → S Exchange C α-Diazo Thioketone (Transient Intermediate) B->C D 1,5-Electrocyclization (Concerted Ring Closure) C->D cis-Geometry Transition E 1,2,3-Thiadiazole (Target Product) D->E

Mechanistic pathway of the Wolff synthesis from α-diazo ketones to 1,2,3-thiadiazoles.

Experimental Design & Causality

Designing a successful Wolff synthesis requires balancing the thionation kinetics against the thermal stability of the diazo group. 1,2,3-thiadiazoles are versatile heterocycles present in various pharmaceutical molecules, making the optimization of their synthesis highly valuable[4].

  • Reagent Selection: Lawesson's reagent is chosen because it effectively thionates ketones at lower temperatures (40–60 °C). This is critical because excessive heat can trigger the classical Wolff rearrangement, causing the α-diazo ketone to extrude nitrogen and form a ketene (or thioketene), which drastically reduces the yield of the desired thiadiazole[3].

  • Solvent Causality: Anhydrous dichloromethane (DCM) is the optimal solvent for reactive substrates, allowing thionation at a mild reflux (40 °C). For sterically hindered ketones, toluene can be used to achieve higher activation temperatures, though this increases the risk of thermal diazo degradation.

Table 1: Optimization of Thionation Conditions for α-Diazo Ketones
EntrySolventTemp (°C)Thionating AgentYield (%)Observation / Causality
1DCM25Lawesson's Reagent45Incomplete conversion; insufficient thermal activation.
2DCM40Lawesson's Reagent88Clean conversion; minimal thermal degradation of diazo group.
3Toluene80Lawesson's Reagent62Wolff rearrangement observed; thermal degradation of diazo.
4THF65P₄S₁₀55Complex mixture; aggressive reagent leads to difficult purification.

Detailed Protocol: Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This protocol outlines the synthesis of 4-phenyl-1,2,3-thiadiazole from 2-diazo-1-phenylethan-1-one, incorporating a self-validating In-Process Control (IPC) system to ensure reproducibility.

Materials Required:

  • 2-Diazo-1-phenylethan-1-one (α-diazo acetophenone, 1.0 mmol)

  • Lawesson's Reagent (0.75 mmol)

  • Anhydrous Dichloromethane (DCM, 15 mL)

  • Celite & Silica gel (for filtration and chromatography)

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a 50 mL Schlenk flask. Purge with dry Argon for 15 minutes.

    • Causality: Moisture hydrolyzes Lawesson's reagent into inactive, foul-smelling phosphonothioic acids, severely depressing yields.

  • Substrate Solvation: Dissolve the α-diazo ketone (1.0 mmol) in 10 mL of anhydrous DCM under Argon.

  • Reagent Addition: Add Lawesson's reagent (0.75 mmol, 0.75 equiv) in a single portion at 0 °C.

    • Causality: Cooling mitigates the exothermic thionation and prevents premature nitrogen extrusion from the diazo group.

  • Thermal Activation: Warm the reaction mixture to room temperature, then heat to 40 °C (reflux in DCM) for 2-4 hours.

  • In-Process Control (IPC) via TLC/LC-MS: Monitor the disappearance of the diazo ketone (typically yellow, UV-active).

    • Self-Validation: If starting material persists after 4 hours, verify the integrity of Lawesson's reagent. Do not add excess reagent, as it complicates purification; instead, extend the reaction time.

  • Quenching & Workup: Cool to room temperature. Quench the reaction by filtering the mixture through a short pad of Celite to remove insoluble phosphorus byproducts. Wash the pad with 15 mL of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a water bath kept below 30 °C.

    • Causality: 1,2,3-thiadiazoles can be volatile or thermally sensitive; strict temperature control during concentration prevents product loss.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The product typically elutes as a pale yellow oil or crystalline solid.

  • Analytical Validation: Confirm the structure via ¹H NMR (look for the characteristic thiadiazole C5-H singlet around δ 8.5-8.8 ppm) and ¹³C NMR.

Workflow S1 Reaction Setup (Dry Argon, Flame-Dried Flask) S2 Reagent Addition (Lawesson's Reagent at 0 °C) S1->S2 S3 Thermal Activation (40-60 °C) S2->S3 S4 IPC Monitoring (TLC / LC-MS) S3->S4 S4->S3 Incomplete Conversion S5 Quenching & Filtration (Remove P-byproducts) S4->S5 Complete Conversion S6 Purification (Flash Chromatography) S5->S6 S7 Validation (NMR, HRMS) S6->S7

Step-by-step experimental workflow and self-validation loop for 1,2,3-thiadiazole synthesis.

Troubleshooting & Self-Validation Matrix

Table 2: Troubleshooting Guide
Observation / IssueMechanistic CauseCorrective Action
Unreacted starting material Inactive/hydrolyzed Lawesson's reagent due to moisture exposure.Ensure strict anhydrous conditions; use fresh, properly stored reagent.
Formation of ketene byproducts Excessive thermal activation triggering the Wolff rearrangement.Lower reaction temperature; switch from Toluene to DCM.
Low isolated yield Product volatility or thermal degradation during rotary evaporation.Concentrate filtrate in a water bath < 30 °C; avoid high vacuum.
Co-elution of P-byproducts Incomplete filtration during the quenching step.Filter through a thicker Celite pad; wash thoroughly with cold DCM.

References

  • Biological Activities of Thiadiazole Derivatives: A Review.Sphinx Knowledge House. [URL: https://sphinxsai.com]
  • Product Class 9: 1,2,3-Thiadiazoles.Science of Synthesis, Thieme.[URL: https://www.thieme-connect.de]
  • Addition of Diazo Compounds ipso-C−H Bond to Carbon Disulfide: Synthesis of 1,2,3-Thiadiazoles under Mild Conditions.Journal of Organic Chemistry (2018).[URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b00383]
  • Comparative Study of Different Synthetic Routes to 1,2,3-Thiadiazole.Benchchem.[URL: https://www.benchchem.com]

Sources

acylation protocols for 5-phenyl-1,2,3-thiadiazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Acylation Protocols for 5-Phenyl-1,2,3-thiadiazol-4-amine

Executive Summary

The 5-phenyl-1,2,3-thiadiazol-4-amine scaffold is a privileged structure in medicinal chemistry, offering unique bioisosteric properties to phenyl-amino heterocycles. However, its functionalization presents distinct challenges. The amine at the C4 position is significantly less nucleophilic than a standard aniline due to the strong electron-withdrawing nature of the 1,2,3-thiadiazole ring (comparable to a nitroaniline or 2-aminopyridine). Furthermore, the 1,2,3-thiadiazole ring is thermally labile, prone to nitrogen extrusion and ring fragmentation at elevated temperatures (>140°C).

This guide provides three validated protocols for the acylation of this substrate, ranging from standard methods to high-force conditions for difficult substrates, ensuring high yields while maintaining ring integrity.

Chemical Context & Reactivity Profile

  • Nucleophilicity: Low. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient thiadiazole ring.

  • Thermal Stability: Moderate. Avoid temperatures >100°C to prevent decomposition into alkynyl thiols via nitrogen loss.

  • Regioselectivity: High. The N2 and N3 ring nitrogens are not nucleophilic under standard acylation conditions.

Mechanistic Pathway: The reaction proceeds via a standard addition-elimination mechanism. However, due to the poor nucleophilicity of the amine, activation of the acylating agent (Acid Chloride/Anhydride) or deprotonation of the amine (using NaH) is often required.

AcylationMechanism Start 4-Amino-1,2,3-thiadiazole (Weak Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Base Base (Pyridine/NaH) Base->Start Deprotonation (Method B) Acyl Acylating Agent (R-COCl / Anhydride) Acyl->Inter + Product N-Acylated Product Inter->Product Elimination of Cl-

Caption: Mechanistic flow of the acylation process. Note that Method B (NaH) modifies the 'Start' state by creating a potent amide anion.

Experimental Protocols

Method A: Standard Acylation (Acid Chlorides/Anhydrides)

Best for: Simple acyl chlorides, robust substrates, and scale-up.

Materials:

  • Substrate: 5-phenyl-1,2,3-thiadiazol-4-amine (1.0 equiv)

  • Reagent: Acid Chloride (1.2 equiv) or Anhydride (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (2.0 equiv) with DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Pyridine (3.0 mmol) or TEA (2.0 mmol). If using TEA, add DMAP (0.1 mmol) as a nucleophilic catalyst.

  • Acylation: Cool the solution to 0°C. Add the Acid Chloride (1.2 mmol) dropwise over 5 minutes.

    • Note: A slight exotherm may be observed.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine/TEA) followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Method B: High-Force Acylation (Sodium Hydride)

Best for: Unreactive amines, hindered acid chlorides, or when Method A fails.

Materials:

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv).

  • Solvent: Anhydride DMF or THF.

Procedure:

  • Deprotonation: Suspend NaH (1.5 mmol) in anhydrous THF (5 mL) at 0°C under Argon.

  • Amine Addition: Add a solution of 5-phenyl-1,2,3-thiadiazol-4-amine (1.0 mmol) in THF (2 mL) dropwise.

    • Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes until evolution ceases and the solution becomes clear/colored (formation of the amide anion).

  • Acylation: Add the Acid Chloride (1.2 mmol) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully quench with cold water or saturated NH₄Cl solution (excess NaH will bubble vigorously).

  • Workup: Extract with EtOAc. Wash extensively with water/LiCl solution (if using DMF) to remove solvent.

Method C: Peptide Coupling (Carboxylic Acids)

Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are unstable.

Materials:

  • Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt (1.5 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF (Preferred).

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes to form the activated ester.

  • Coupling: Add 5-phenyl-1,2,3-thiadiazol-4-amine (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 16–24 hours. (This reaction is slower due to the weak nucleophilicity of the amine).

  • Optimization: If conversion is low after 24h, heat to 50°C. Do not exceed 80°C.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction Amine nucleophilicity is too low.Switch to Method B (NaH) to generate the anion. Add DMAP (10-20 mol%) if using Method A.
Low Yield Hydrolysis of acid chloride.Ensure all solvents are anhydrous . Dry glassware. Use fresh acid chloride.
Decomposition Thermal instability of thiadiazole ring.Do not reflux in high-boiling solvents (e.g., DMSO, Toluene >100°C). Keep T < 60°C.
Side Products Bis-acylation (rare but possible).Use strictly 1.0 - 1.1 equivalents of acylating agent.

Comparative Data Table

ParameterMethod A (Pyridine)Method B (NaH)Method C (HATU)
Reaction Rate ModerateFast (Instant upon addition)Slow (18-24h)
Substrate Scope Standard Acid ChloridesHindered/Deactivated SystemsCarboxylic Acids (Complex)
Temperature 0°C to RT0°C to RTRT to 50°C
Risk Profile LowHigh (H2 gas, moisture sensitive)Low
Typical Yield 65-85%80-95%50-75%

Workflow Diagram

Workflow Start Starting Material: 5-Phenyl-1,2,3-thiadiazol-4-amine Decision Select Acyl Source Start->Decision PathA Acid Chloride/Anhydride Decision->PathA Reactive Electrophile PathB Carboxylic Acid Decision->PathB Stable Acid MethodA Method A: Pyridine/DCM (Standard) PathA->MethodA Standard MethodB Method B: NaH/THF (Difficult Substrates) PathA->MethodB Low Reactivity MethodC Method C: HATU/DMF (Peptide Coupling) PathB->MethodC Workup Workup: Acidic Wash (Method A) or Quench (Method B) MethodA->Workup MethodB->Workup MethodC->Workup Final Final Product: N-(5-phenyl-1,2,3-thiadiazol-4-yl)amide Workup->Final

Caption: Decision tree for selecting the optimal acylation protocol based on substrate availability and reactivity.

References

  • Hurd-Mori Reaction (Ring Synthesis): Hurd, C. D.; Mori, R. I. "On Acylhydrazones and 1,2,3-Thiadiazoles." Journal of the American Chemical Society, 1955 , 77, 5359–5364. Link

  • Curtius Rearrangement (Amine Access): Scriven, E. F. V.; Turnbull, K. "Azides: Their Preparation and Synthetic Uses." Chemical Reviews, 1988 , 88, 297–368. Link

  • Thiadiazole Reactivity: Bakulev, V. A.; Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, 2004. (Comprehensive review of 1,2,3-thiadiazole stability and reactivity).
  • Cornforth Rearrangement (Stability Context): L'abbé, G. "Rearrangements of 1,2,3-Thiadiazoles." Journal of Heterocyclic Chemistry, 1984, 21, 627. (Discusses the stability of 4-amino vs 5-amino isomers).

Application Note: Synthesis of 1,2,3-Thiadiazole-4-Carboxamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, acting as a core pharmacophore in plant defense activators (e.g., Tiadinil, Isotianil) and antineoplastic agents. While the 5-isomer is common in agrochemicals, the 1,2,3-thiadiazole-4-carboxamides represent a distinct class of precursors often utilized for their antiviral and broad-spectrum anticancer properties.

This guide details the synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate and its subsequent conversion to 1,2,3-thiadiazole-4-carbonyl chloride . These are the obligate electrophilic precursors required to synthesize the final carboxamide library via aminolysis.

Key Technical Challenges Addressed:

  • Regioselectivity: Ensuring the carboxylate forms at the C4 position rather than C5.

  • Safety: Managing the exothermic Hurd-Mori cyclization and thionyl chloride off-gassing.

  • Scalability: Utilizing stable hydrazone intermediates (ethoxycarbonylhydrazones) rather than unstable free hydrazones.

Retrosynthetic Analysis & Pathway

To achieve the 4-substituted isomer, the synthetic strategy must differ from the Tiadinil (5-substituted) route. We utilize the Hurd-Mori reaction applied to


-keto esters.[1][2]
Mechanism of Action (Hurd-Mori)

The reaction proceeds via the attack of thionyl chloride (


) on the hydrazone nitrogen, followed by intramolecular cyclization involving the adjacent methyl group.[3] The 

-protecting group (ethoxycarbonyl) acts as a leaving group during aromatization.

G EthylPyruvate Ethyl Pyruvate (Starting Material) Hydrazone Intermediate Hydrazone EthylPyruvate->Hydrazone Condensation (EtOH, Reflux) EthylCarbazate Ethyl Carbazate EthylCarbazate->Hydrazone ThiadiazoleEster Ethyl 1,2,3-thiadiazole- 4-carboxylate Hydrazone->ThiadiazoleEster Hurd-Mori (SOCl2, 0°C to RT) ThionylChloride SOCl2 (Cyclizing Agent) ThionylChloride->ThiadiazoleEster Acid 1,2,3-Thiadiazole- 4-carboxylic acid ThiadiazoleEster->Acid Hydrolysis (NaOH/EtOH) AcidChloride Acid Chloride (Active Precursor) Acid->AcidChloride Chlorination (SOCl2, Reflux) Amide Target Carboxamide AcidChloride->Amide Aminolysis (R-NH2)

Figure 1: Retrosynthetic pathway for 1,2,3-thiadiazole-4-carboxamide precursors. The critical step is the Hurd-Mori cyclization of the pyruvate-derived hydrazone.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 2-(ethoxycarbonylhydrazono)propanoate

Target: Stable Hydrazone Intermediate

This step condenses ethyl pyruvate with ethyl carbazate. We avoid hydrazine hydrate to prevent dimerization and improve the stability of the intermediate.

Reagents:

  • Ethyl Pyruvate (1.0 eq)

  • Ethyl Carbazate (1.0 eq)

  • Ethanol (Absolute, solvent volume: 5 mL per gram of substrate)

  • Catalytic Acetic Acid (Optional, 0.1 eq)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Ethyl Carbazate in ethanol. Add Ethyl Pyruvate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The hydrazone typically precipitates as a white crystalline solid.
    
  • Isolation: Filter the solid, wash with cold ethanol (

    
    ), and dry under vacuum.
    
    • Expected Yield: 85–95%

    • Checkpoint: Verify structure via

      
       NMR (look for absence of ketone carbonyl signal).
      
Phase 2: The Hurd-Mori Cyclization

Target: Ethyl 1,2,3-thiadiazole-4-carboxylate

This is the critical ring-forming step. Caution: This reaction generates copious amounts of


 and 

gas. Perform only in a high-efficiency fume hood.

Reagents:

  • Hydrazone Intermediate (from Phase 1)

  • Thionyl Chloride (

    
    ) (Excess, typically 5–10 mL per gram of hydrazone; acts as solvent and reagent)
    

Protocol:

  • Preparation: Place neat thionyl chloride in a dry round-bottom flask. Cool to

    
     using an ice/salt bath.
    
  • Addition: Add the solid hydrazone portion-wise over 30 minutes.

    • Critical: Do not add all at once. The reaction is exothermic and gas evolution must be controlled.

  • Cyclization: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

    • Note: The mixture will darken.

  • Quenching (Option A - Evaporation): If the scale is small (

    
    ), evaporate excess 
    
    
    
    under reduced pressure (use a caustic trap for the pump).
  • Quenching (Option B - Aqueous): Pour the reaction mixture slowly onto crushed ice. Extract with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Wash organic layers with saturated

    
     (to remove acid) and brine. Dry over 
    
    
    
    . Concentrate.
    • Refinement: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Yield: 50–65% (Moderate yields are typical for Hurd-Mori).

Phase 3: Activation to Acid Chloride

Target: 1,2,3-Thiadiazole-4-carbonyl chloride

Protocol:

  • Hydrolysis: Treat the ester with

    
     in Ethanol/Water (1:1) at room temperature for 2 hours. Acidify with 
    
    
    
    to precipitate the carboxylic acid. Filter and dry.[4]
  • Chlorination: Reflux the dry carboxylic acid in neat thionyl chloride (3–5 eq) for 2 hours.

  • Isolation: Evaporate excess

    
     under vacuum. To ensure complete removal, co-evaporate with dry toluene (
    
    
    
    ).
  • Storage: The resulting yellow oil/solid is the acid chloride. Use immediately for coupling with amines to form the final carboxamides.

Data Summary & Troubleshooting

Yield & Physical Properties Table
CompoundMolecular WeightTypical YieldAppearanceKey Spectral Feature (

NMR)
Hydrazone Intermediate 202.2192%White Solid

1.3 (t, ester),

2.1 (s, methyl)
Ethyl 1,2,3-thiadiazole-4-carboxylate 158.1858%Pale Yellow Oil

9.4 (s, 1H, C5-H)
4-Carboxylic Acid 130.1285% (from ester)Off-white SolidBroad singlet (COOH)
4-Carbonyl Chloride 148.57Quant.[5][6] (crude)Yellow OilReactive - do not analyze on silica
Expert Insights & Troubleshooting
  • Regiochemistry Validation: The diagnostic signal for the 4-carboxylate isomer is the singlet proton at the C5 position, which typically appears very downfield (

    
    ) due to the electron-deficient ring and proximity to Sulfur [1, 2].
    
  • Reaction Safety: During the Hurd-Mori reaction, the evolution of

    
     can be vigorous. Ensure the gas outlet is connected to a scrubber (NaOH solution).
    
  • Alternative Reagents: If

    
     yields are poor, Sulfur dichloride (
    
    
    
    )
    can sometimes be used, though it is more difficult to handle.
  • Comparison to Tiadinil: Note that Tiadinil (a plant activator) is a 5-carboxamide . Its synthesis starts from ethyl acetoacetate to yield the 4-methyl-1,2,3-thiadiazole-5-carboxylate. Do not confuse the starting materials; Ethyl Pyruvate gives the 4-carboxylate (Target), while Ethyl Acetoacetate gives the 5-carboxylate [3].

References

  • Bakulev, V. A., & Dehaen, W. (2004).[3][6] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[3][6]

  • Hurd, C. D., & Mori, R. I. (1955). The Reaction of Hydrazones with Thionyl Chloride. Journal of the American Chemical Society, 77(20), 5359–5364.

  • Stanetty, P., et al. (1999). Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acids. Journal of Heterocyclic Chemistry.

  • BenchChem. (2025). General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles.

Sources

Application Note: Diazo Transfer-Mediated Synthesis of 1,2,3-Thiadiazoles

[1][2]

Executive Summary

1,2,3-Thiadiazoles are critical pharmacophores in drug discovery, exhibiting potent antibacterial, antineoplastic, and herbicidal activities. While the Hurd-Mori cyclization (hydrazone + thionyl chloride) is a classical route, it often requires harsh conditions incompatible with sensitive functional groups.

This guide details the Diazo Transfer Route , a two-step sequence offering superior regiocontrol and milder conditions. The workflow involves:

  • Regitz Diazo Transfer: Conversion of an active methylene compound to an

    
    -diazo carbonyl intermediate using a sulfonyl azide.[1][2]
    
  • Thionation/Cyclization: Reaction of the

    
    -diazo species with Lawesson’s Reagent to effect a Wolff-type cyclization, yielding the 1,2,3-thiadiazole core.[3]
    

Key Advantage: This protocol utilizes Imidazole-1-sulfonyl Azide Hydrochloride , a shelf-stable, non-explosive alternative to the traditional (and hazardous) tosyl azide.

Mechanistic Pathway & Logic

The synthesis relies on the "Regitz Transfer" followed by a thionation-induced electrocyclization.

Step 1: Regitz Diazo Transfer

The active methylene carbon is deprotonated by a base (e.g., DBU, TEA) to generate an enolate. This nucleophile attacks the terminal nitrogen of the sulfonyl azide. A retro-Claisen-type fragmentation (or simple elimination) releases the sulfonamide byproduct, leaving the

Step 2: Thiadiazole Formation (Wolff-Type Cyclization)

The

Lawesson’s Reagent (LR)45

Pathway Visualization

Thiadiazole_SynthesisSubstrateActive Methylene(Beta-Keto Ester/Ketone)Intermediateα-Diazo CarbonylIntermediateSubstrate->Intermediate Base (K2CO3/DBU) MeCN, RTReagent1Diazo Transfer Reagent(Imidazole-1-sulfonyl Azide)Reagent1->IntermediateProduct1,2,3-ThiadiazoleScaffoldIntermediate->Product THF, Reflux 1,5-CyclizationReagent2Lawesson's Reagent(Thionation Source)Reagent2->Product

Figure 1: The two-stage cascade from active methylene precursors to 1,2,3-thiadiazoles via diazo transfer and thionation.

Critical Reagent Selection

Diazo Transfer Reagents: Safety First

Historically, Tosyl Azide (TsN3) was the standard. However, it has a high shock sensitivity and poor shelf life. We recommend Imidazole-1-sulfonyl Azide Hydrochloride , which exhibits excellent thermal stability and crystalline properties, allowing for safer handling and storage.

ReagentStabilityShock SensitivityShelf LifeRecommendation
Tosyl Azide LowHighPoorAvoid (Legacy)
p-ABSA ModerateModerateModerateAcceptable
Imidazole-1-sulfonyl Azide High Low Excellent Preferred
ADT (Triazine) HighLowExcellentAlternative
Thionation Reagent

Lawesson’s Reagent (LR) is preferred over

Experimental Protocols

Protocol A: Preparation of Imidazole-1-sulfonyl Azide Hydrochloride (The "Safe" Reagent)

Note: While safer than tosyl azide, all azides are energetic. Perform behind a blast shield.

  • Setup: Charge a round-bottom flask with sulfuryl chloride (1.0 equiv) and dilute with anhydrous acetonitrile (10 mL/g). Cool to 0 °C.

  • Addition: Slowly add imidazole (2.0 equiv) portion-wise over 15 minutes. The mixture will become a white suspension.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Azidation: Cool the mixture back to 0 °C. Add sodium azide (1.1 equiv) in one portion.

  • Completion: Remove the ice bath and stir at RT overnight.

  • Workup: Filter the white precipitate (discard solid NaCl/imidazole salts). Acidify the filtrate with ethanolic HCl (2M) dropwise while stirring at 0 °C.

  • Isolation: The product precipitates as the hydrochloride salt. Filter, wash with cold acetonitrile, and dry under vacuum.

    • Yield: Typically 80-90%.

    • Storage: Stable at RT for months.

Protocol B: Regitz Diazo Transfer (Formation of -Diazo Intermediate)

Target: Conversion of



  • Dissolution: Dissolve the

    
    -keto ester substrate  (1.0 equiv) in acetonitrile  (0.5 M).
    
  • Reagent Addition: Add Imidazole-1-sulfonyl Azide Hydrochloride (1.2 equiv).

  • Base Activation: Cool to 0 °C. Add Triethylamine (2.5 equiv) or DBU (1.2 equiv) dropwise.

    • Note: The solution often turns yellow, indicating diazo formation.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (the diazo product is usually less polar than the starting material and UV active).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole/base), saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate.
    
    • Critical Step: If the product is a solid, recrystallize. If oil, perform rapid flash chromatography (silica is slightly acidic and can degrade diazo compounds; add 1%

      
       to the eluent).
      
Protocol C: Cyclization to 1,2,3-Thiadiazole

Target: Conversion of

  • Setup: Dissolve the

    
    -diazo ketone  (1.0 equiv) from Protocol B in anhydrous THF  or Toluene  (0.2 M).
    
  • Reagent Addition: Add Lawesson’s Reagent (0.6–1.0 equiv).

    • Stoichiometry: LR delivers 2 moles of sulfur per mole of reagent. 0.6 equiv is theoretically sufficient, but 1.0 equiv ensures completion.

  • Reaction: Heat the mixture to reflux (65–110 °C depending on solvent) under an inert atmosphere (

    
    ).
    
    • Observation: Evolution of

      
       gas is NOT observed here; the nitrogen is retained in the ring. However, ensure the system is vented to prevent pressure buildup from solvent vapors.
      
  • Endpoint: Monitor by TLC. Reaction is typically complete in 1–3 hours.[6]

  • Workup: Cool to RT. Concentrate the solvent directly.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

    • Note: Lawesson’s reagent byproducts are polar and often streak; a gradient elution is recommended.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Diazo Step) Incomplete deprotonationSwitch to a stronger base (NaH) or ensure reagents are anhydrous.
Diazo Decomposition Acidic silica gelPre-treat silica column with 1% Triethylamine/Hexanes.
No Cyclization (Step 2) Steric hindranceSwitch solvent to Xylene and increase temperature to 140 °C.
Wolff Rearrangement Thermal competitionIf the diazo ketone rearranges to a ketene (Wolff) instead of reacting with sulfur, increase the concentration of Lawesson's Reagent to trap the diazo species faster.

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800.

    • Caracoti, A., et al. (2002). Synthesis of 1,2,3-Thiadiazoles via the Reaction of Alpha-Diazo Ketones with Lawesson's Reagent.[3] Tetrahedron Letters, 43(37), 6575-6578.

      • Regitz, M. (1967). Transfer of Diazo Groups.[1][2][6][7][8][9] Angewandte Chemie International Edition, 6(9), 733-749.

        • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 40, 1-56.

          • Kitamura, M., et al. (2011). Safe and Practical Synthesis of Diazo Compounds. Synlett, 2011(2), 229-232.

            Troubleshooting & Optimization

            Technical Support Center: Optimizing the Hurd-Mori Cyclization for 1,2,3-Thiadiazole Synthesis

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Hurd-Mori Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield bottlenecks during the synthesis of 1,2,3-thiadiazole pharmacophores. The Hurd-Mori reaction—a classical [4+1] annulation of an

            
            -methylene ketone hydrazone with thionyl chloride (
            
            
            
            )—is deceptively simple on paper but highly sensitive in practice.

            Mastering this reaction requires moving beyond rote protocol execution. You must understand the causality behind the reagents: balancing the basicity of your hydrazone precursor against the harsh, highly exothermic electrophilicity of

            
            . This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible, high-yield cyclizations.
            
            Mechanistic Workflow

            To troubleshoot effectively, we must first visualize the reaction pathway. The process relies on a precise sequence of condensation, electrophilic attack, and intramolecular cyclization.

            HurdMoriMechanism Ketone α-Methylene Ketone (Starting Material) Hydrazone Hydrazone Precursor (Requires EWG on Nitrogen) Ketone->Hydrazone Condensation (- H₂O) Hydrazine Hydrazine Derivative (e.g., Semicarbazide) Hydrazine->Hydrazone Intermediate Sulfinyl Hydrazone Intermediate (Highly Reactive) Hydrazone->Intermediate + SOCl₂ at 0°C (- HCl) SOCl2 Thionyl Chloride (SOCl₂) (Electrophile / Thionating Agent) SOCl2->Intermediate Cyclization Intramolecular Cyclization (N attacks S) Intermediate->Cyclization Warming to RT or Reflux Product 1,2,3-Thiadiazole (Target Product) Cyclization->Product Aromatization (- HCl, - SO₂)

            Mechanistic workflow of the Hurd-Mori cyclization from ketone to 1,2,3-thiadiazole.

            Troubleshooting Guide & Diagnostics

            Issue 1: Why is my cyclization yield consistently below 30%, with large amounts of unreacted starting material?

            • Causality: The success of the ring closure is dictated by the basicity of the ring nitrogen in your hydrazone precursor. If your N-protecting group is an electron donor (e.g., simple alkyl groups), the nitrogen is too basic.

              
               generates copious amounts of HCl in situ. A highly basic nitrogen will become irreversibly protonated in this acidic environment, rendering it non-nucleophilic and completely stalling the intramolecular attack on the sulfur atom [2].
              
            • Solution: Swap your protecting group to an electron-withdrawing group (EWG). Utilizing methyl carbamates, semicarbazones, or tosylhydrazones significantly reduces nitrogen basicity. This ensures the nitrogen remains available to attack the sulfinyl intermediate, driving the reaction toward full aromatization [2].

            Issue 2: I am observing a black, tarry reaction mixture and a high percentage of chlorinated byproducts. How can I prevent this?

            • Causality: The initial formation of the sulfinyl hydrazone intermediate is violently exothermic. If

              
               is added at room temperature, the localized heat spikes cause thermal decomposition and radical chlorination of the 
              
              
              
              -methylene protons instead of the desired cyclization[1][3]. Furthermore, older batches of
              
              
              often contain sulfuryl chloride (
              
              
              ), which acts as a direct chlorinating agent.
            • Solution: Always use freshly distilled, colorless

              
              . Perform the addition strictly dropwise at -10°C to 0°C. Do not rush the warming phase; allow the intermediate to form completely at low temperatures before gradually warming the system to room temperature or reflux to initiate the final ring closure [3].
              

            Issue 3: The reaction fails completely, and the

            
             bubbles violently the moment it touches the solvent. 
            
            • Causality: Thionyl chloride reacts instantaneously with water to produce HCl and

              
               gases. Even trace atmospheric moisture or wet solvent will rapidly degrade your thionating agent, altering the stoichiometry and causing a dangerous pressure buildup.
              
            • Solution: The Hurd-Mori reaction demands a strictly anhydrous environment. Use molecular sieve-dried solvents (e.g., anhydrous Dichloromethane or Chloroform), flame-dried glassware, and maintain a positive pressure of Argon or

              
               throughout the addition phase.
              
            Standard Operating Protocol (SOP): Synthesis of 4-Phenyl-1,2,3-Thiadiazole

            This protocol is designed as a self-validating system. The physical changes observed at each step confirm the mechanistic progression of the reaction.

            Phase 1: Hydrazone Precursor Formation

            • In a round-bottom flask, dissolve semicarbazide hydrochloride (10 mmol) and sodium acetate (20 mmol) in 10 mL of deionized water.

            • Add a solution of the

              
              -methylene ketone (e.g., acetophenone, 10 mmol) in 10 mL of ethanol.
              
            • Reflux the mixture for 1-2 hours.

            • Validation Check: Cool the mixture in an ice bath. The induction of a dense, crystalline precipitate confirms successful condensation. Filter, wash with cold water, and dry under high vacuum to yield the acetophenone semicarbazone [1].

            Phase 2: Hurd-Mori Cyclization

            • Anhydrous Setup: Suspend the dried acetophenone semicarbazone (10 mmol) in anhydrous dichloromethane (20 mL) in a flame-dried flask equipped with a magnetic stirrer, reflux condenser, and an argon balloon.

            • Temperature Control: Submerge the flask in an ice-water bath and allow the solvent to cool to 0°C.

            • Electrophile Addition: Slowly add

              
               (19 mmol, ~2.0 equiv) dropwise over 20 minutes. Caution: Perform in a well-ventilated fume hood.
              
            • Aromatization: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux for 2-4 hours.

            • Validation Check: The continuous evolution of gas (HCl and

              
              ) through the bubbler indicates active cyclization. The reaction is complete when gas evolution ceases and TLC shows the disappearance of the precursor.
              

            Phase 3: Quenching and Isolation

            • Cool the reaction mixture to room temperature.

            • Carefully pour the mixture onto 50 g of crushed ice to safely quench the excess

              
               [1].
              
            • Extract the aqueous mixture with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated aqueous

              
               (to neutralize residual acid) and brine.
              
            • Dry over anhydrous

              
              , concentrate under reduced pressure, and purify via silica gel chromatography.
              
            Quantitative Data: Impact of Reaction Parameters on Yield

            The following table summarizes the critical impact of the N-protecting group and thionating agent on the final isolated yield of the 1,2,3-thiadiazole core.

            Substrate / N-Protecting GroupThionating ReagentConditions (Temp / Time)Isolated Yield (%)Reference
            Pyrrolidine (N-Alkyl)
            
            
            Reflux, 16h< 15%[2]
            Pyrrolidine (N-Methyl Carbamate)
            
            
            RT, 12h94%[2]
            Acetophenone (Semicarbazone)
            
            
            Reflux, 4h78 - 85%[1]
            (+)-3-Carene (Semicarbazone)
            
            
            RT, 6h78%[4]
            Tosylhydrazone
            
            
            Reflux, 2h80 - 95%[5]
            Frequently Asked Questions (FAQs)

            Q: Can I use an alternative to Thionyl Chloride (

            
            )? 
            A:  Yes. While 
            
            
            
            is the historical standard for the Hurd-Mori synthesis, Sulfur Dichloride (
            
            
            ) has been shown to be a superior reagent in specific edge cases. Particularly when reacting with tosylhydrazones,
            
            
            often yields the 1,2,3-thiadiazole ring system in higher yields with significantly fewer chlorinated byproducts [5].

            Q: How do I safely monitor the reaction progress via Thin-Layer Chromatography (TLC)? A: Because the reaction mixture contains highly reactive

            
            , directly spotting the mixture will destroy the silica on the TLC plate and yield false spots. Instead, withdraw a 0.1 mL aliquot and quench it in a microcentrifuge tube containing 1 mL of saturated aqueous 
            
            
            
            and 1 mL of ethyl acetate. Shake vigorously, allow the layers to separate, and spot the organic (upper) layer.
            References
            • Stanetty, P., Turner, M., & Mihovilovic, M. D. "Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization." Molecules, 2005. URL:[Link]

            • Stanetty, P., Kremslehner, M., & Völlenkle, H. "A new type of plant activator: synthesis of thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid derivatives via Hurd–Mori cyclization." Journal of the Chemical Society, Perkin Transactions 1, 1998. URL:[Link]

            • Morzherin, Y. Y., et al. "Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene." Tetrahedron, 2000. URL:[Link]

            • Science of Synthesis. "Product Class 9: 1,2,3-Thiadiazoles." Thieme Connect. URL:[Link]

            Technical Support Center: 1,2,3-Thiadiazole Stability

            Author: BenchChem Technical Support Team. Date: March 2026

            Ticket #404: Preventing Ring Opening & Fragmentation

            Status: Open | Priority: Critical | Assigned Specialist: Dr. A. Vance

            Introduction: The Stability Paradox

            Welcome to the Heterocycle Stability Support Center. If you are here, you are likely holding an NMR tube containing an alkyne, a thiol, or a complex mixture of sulfur sludge instead of your desired functionalized 1,2,3-thiadiazole.

            The 1,2,3-thiadiazole ring is a "loaded spring." While aromatic, it possesses a high driving force for cycloelimination to release nitrogen gas (

            
            ). This guide addresses the three primary failure modes:
            
            • Base-Induced Fragmentation (The "Lithiation Trap")

            • Transition-Metal Denitrogenation (The "Carbenoid Leak")

            • Anionic Rearrangement (The "Dimroth Shuffle")

            Module 1: Base-Induced Fragmentation

            The Issue: You attempted to lithiate the C5 position for nucleophilic substitution, but the ring disintegrated into an alkynethiolate.

            The Mechanism (Root Cause)

            The proton at C5 is acidic (

            
            ), but the resulting carbanion is thermally unstable. Unlike stable heteroaryl lithiums (e.g., thiophene), the 1,2,3-thiadiazole-5-lithio species undergoes a cycloelimination  (analogous to the Larsen fragmentation). This is driven by the entropic gain of expelling 
            
            
            
            .

            Key Insight: The rate of fragmentation is temperature-dependent. At

            
            , the ring opens faster than it can react with most electrophiles.
            
            Visualizing the Failure Mode

            The following diagram illustrates the "Fate of the 1,2,3-Thiadiazole Anion."

            G Start 1,2,3-Thiadiazole Anion C5-Lithio Species (Unstable Intermediate) Start->Anion Deprotonation (-78°C) Base Strong Base (LDA/BuLi) Base->Anion Product C5-Functionalized Product Anion->Product Path A: Fast Trapping Sludge Alkynethiolate + N2 (Decomposition) Anion->Sludge Path B: Fragmentation Trap Electrophile (E+) (Kinetic Trap) Trap->Product Frag Cycloelimination (> -60°C) Frag->Sludge

            Figure 1: The kinetic competition between electrophilic trapping (Path A) and irreversible ring fragmentation (Path B).

            Protocol A: The "Safe Lithiation" Technique

            Objective: Functionalize C5 without losing

            
            .
            
            • Cryogenic Control (Critical): Cool the reaction vessel to -78°C (acetone/dry ice) or -100°C (ether/liquid

              
              ) if possible.
              
              • Why: The fragmentation barrier is low. Every degree above -78°C increases the rate of

                
                 loss exponentially.
                
            • Base Selection: Use LDA or LiTMP instead of n-BuLi.

              • Why:n-BuLi is nucleophilic and can attack the sulfur atom or the C=N bond directly, causing immediate ring opening. Steric bases (LDA) only act as protons scavengers.

            • The "In-Situ" Trap (Barbier Conditions):

              • Method: Premix your electrophile (e.g., TMSCl, aldehyde) with the starting material before adding the base, if the electrophile is compatible with the base.

              • Alternative: If the electrophile is base-sensitive, add the base at -78°C, stir for only 5-10 minutes , and then rapidly inject the electrophile. Do not soak the anion.

            Module 2: Transition Metal Catalysis (Cross-Coupling)

            The Issue: Palladium-catalyzed coupling (Suzuki/Sonogashira) results in low yields or formation of thiophenes/dienes instead of the biaryl system.

            The Mechanism (Root Cause)

            1,2,3-Thiadiazoles can act as carbenoid precursors . Under thermal conditions or specific metal coordination, the ring extrudes

            
             to form a metal-carbene/thiacarbene intermediate. This is useful for making thiophenes but fatal for preserving the ring.
            
            Troubleshooting Guide
            VariableRecommendationScientific Rationale
            Temperature < 80°C High heat promotes oxidative addition into the N-S bond and subsequent denitrogenation.
            Base Carbonates/Phosphates Avoid hydroxides or alkoxides (e.g., NaOtBu). Strong bases can trigger the anionic fragmentation pathway described in Module 1.[1] Use
            
            
            or
            
            
            .
            Ligand Bulky Phosphines (XPhos) Sulfur is a catalyst poison. Bulky ligands protect the Pd center from non-productive coordination with the thiadiazole sulfur.
            Leaving Group Iodide/Bromide Faster oxidative addition at lower temperatures allows the cross-coupling to outcompete decomposition.

            Module 3: The Dimroth Rearrangement

            The Issue: You synthesized a 5-amino-1,2,3-thiadiazole, but the product isolated is a 1,2,3-triazole-4-thiol.

            The Mechanism

            This is an anionic isomerization. In the presence of a base, the equilibrium shifts. The ring opens to a diazo-thioamide intermediate and re-closes on the nitrogen instead of the sulfur.

            Prevention Strategy:

            • Acylation: Acylate the 5-amino group immediately. Electron-withdrawing groups on the amine reduce the basicity and propensity for the rearrangement.

            • pH Control: Maintain neutral or slightly acidic conditions during workup. Avoid basic extraction.

            Summary: The Stability Decision Tree

            Use this logic flow to determine the safety of your proposed reaction.

            DecisionTree Start Proposed Reaction on 1,2,3-Thiadiazole IsBase Does it use Base? Start->IsBase IsMetal Does it use Pd/Cu? IsBase->IsMetal No TempCheck Is Temp > -60°C? IsBase->TempCheck Yes Safe1 PROCEED (Monitor N2 evolution) IsMetal->Safe1 No (Mild conditions) Risk2 HIGH RISK: Denitrogenation IsMetal->Risk2 Yes (High Temp) BaseType Is Base Nucleophilic? (e.g. n-BuLi) TempCheck->BaseType No (It is cold) Risk1 HIGH RISK: Fragmentation TempCheck->Risk1 Yes (Too hot) Safe2 PROCEED (Use LDA, -78°C) BaseType->Safe2 No (LDA/LiTMP) BaseType->Risk1 Yes

            Figure 2: Operational decision matrix for reaction planning.

            References

            • Base-Induced Fragmentation (Mechanism): Raap, R., & Micetich, R. G. (1968). The reaction of 1,2,3-thiadiazoles with base.[1][2] Canadian Journal of Chemistry, 46(7), 1057–1063. [Link]

            • Lithiation Protocols: Shafer, C. M., & Molinski, T. F. (1996). Lithiation of 1,2,3-thiadiazoles. The Journal of Organic Chemistry, 61(6), 2044–2050. [Link]

            • Cross-Coupling Stability: Kalinin, V. N. (2004). Palladium-catalyzed coupling reactions of 1,2,3-thiadiazoles. Russian Chemical Reviews, 73(11), 1121. [Link]

            • Dimroth Rearrangement Context: El-Kashef, H. S., et al. (2021).[3][4] Dimroth Rearrangement in 1,2,3-Triazoles and Related Heterocycles. Advances in Heterocyclic Chemistry. [Link]

            Sources

            solubility issues of 5-phenyl-1,2,3-thiadiazol-4-amine in DMSO

            Author: BenchChem Technical Support Team. Date: March 2026

            This guide serves as a technical support resource for researchers working with 5-phenyl-1,2,3-thiadiazol-4-amine (CAS 2309463-21-4). While this specific isomer is less common than its 1,3,4-thiadiazole counterparts, it presents unique stability challenges—specifically the lability of the 1,2,3-thiadiazole ring—that directly impact solubility protocols.[1]

            Part 1: Compound Profile & Solubility Logic

            Executive Summary

            5-phenyl-1,2,3-thiadiazol-4-amine is a heteroaromatic primary amine.[2] Unlike the robust 1,3,4-thiadiazoles, the 1,2,3-thiadiazole core is inherently metastable .[1] It is prone to ring-opening reactions (Dimroth rearrangement) and nitrogen (

            
            ) extrusion under thermal stress or basic conditions.[1]
            

            Critical Warning: Standard solubilization techniques like "heating to clarify" can be dangerous with this compound.[1] Heating >60°C may trigger decomposition and gas evolution.[1]

            Physicochemical Properties Table
            PropertyData / EstimateTechnical Note
            Molecular Formula
            
            
            MW: 177.23 g/mol
            CAS Number 2309463-21-4Note: Often confused with 1,3,4-isomer (CAS 2002-03-1).
            Solubility in DMSO High (>50 mM) Soluble via H-bond acceptance by DMSO oxygen.
            Solubility in Water Low (<0.1 mg/mL) Hydrophobic phenyl ring dominates; requires organic co-solvent.[1]
            pKa (Calculated) ~3.5 - 4.5Weak base; protonation improves aqueous solubility but risks ring instability.[1]
            Stability Risk High Susceptible to
            
            
            extrusion (ring fragmentation) if heated.[1]

            Part 2: Troubleshooting Guide (Q&A Format)

            Issue 1: "My compound precipitated immediately upon adding water/buffer to the DMSO stock."

            Diagnosis: This is a classic "Crash-Out" event caused by the hydrophobic effect. The phenyl ring drives aggregation when the dielectric constant of the solvent mixture rises (i.e., when water is added).[1]

            Solution Protocol:

            • Use the "Intermediate Dilution" Method: Do not pipet DMSO stock directly into the buffer.

              • Step A: Dilute DMSO stock 1:10 into Ethanol or PEG-400 first.[1]

              • Step B: Slowly add this intermediate mix to the vortexing buffer.[1]

            • Check Buffer pH: Ensure your buffer pH is near 7.4. Extreme pH can trigger ring opening.[1]

            • Add Surfactant: Pre-condition your buffer with 0.05% Tween-20 or cyclodextrin (HP-

              
              -CD) to encapsulate the hydrophobic phenyl tail.
              
            Issue 2: "The DMSO solution turned yellow/brown after 24 hours."

            Diagnosis: Oxidative degradation or Ring Decomposition.[1]

            • Oxidation: Primary amines are susceptible to oxidation by DMSO (which acts as a mild oxidant) over time, forming imines.[1]

            • Decomposition: The 1,2,3-thiadiazole ring may be opening to form reactive thioketenes.[1]

            Corrective Action:

            • Immediate: Discard the stock. Do not use for biological assays as breakdown products are cytotoxic.[1]

            • Prevention: Prepare stocks fresh immediately before use.[1] If storage is unavoidable, store at -80°C under argon/nitrogen atmosphere to prevent oxidation.[1]

            Issue 3: "I see bubbles forming when I sonicate the solution."

            Diagnosis: CRITICAL SAFETY WARNING. Bubbles likely indicate the release of Nitrogen gas (

            
            ) due to the thermal decomposition of the 1,2,3-thiadiazole ring.[1]
            

            Corrective Action:

            • STOP Sonication immediately.

            • The acoustic energy of sonication creates local hotspots (>100°C) that fracture the fragile N=N-S bond in the 1,2,3-thiadiazole ring.[1]

            • Alternative: Use a vortex mixer or a magnetic stir bar at room temperature. Never heat this compound above 40°C.

            Part 3: Standard Operating Procedures (SOPs)

            SOP: Safe Solubilization Workflow

            Objective: Dissolve 5-phenyl-1,2,3-thiadiazol-4-amine to 10 mM in DMSO without degradation.

            • Weighing: Weigh 1.77 mg of compound into a glass vial (avoid polystyrene).

            • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade:

              
              99.9%, Water <0.005%).[1]
              
              • Why Anhydrous? Water in DMSO promotes hydrolysis and precipitation.[1]

            • Mixing: Vortex for 30 seconds.

              • If solid remains:[3] Do NOT sonicate.[1] Place on a shaker bed at 25°C for 10 minutes.

            • Inspection: Hold vial against a light source. Solution must be absolutely clear.

              • Cloudy? Centrifuge at 10,000 x g for 5 mins. If pellet forms, the concentration is too high.[1] Dilute to 5 mM.[1]

            Visualizing the Decision Logic

            Solubility_Workflow Start Start: Solid Compound Add_DMSO Add Anhydrous DMSO (Target 10-50 mM) Start->Add_DMSO Vortex Vortex 30s Add_DMSO->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution Check->Clear Yes Cloudy Cloudy / Particulates Check->Cloudy No Use Proceed to Assay (Use within 4 hours) Clear->Use Action_Heat Gentle Warm (Max 37°C) NO SONICATION Cloudy->Action_Heat First Attempt Action_Dilute Dilute 50% Cloudy->Action_Dilute If still cloudy Action_Heat->Check Action_Dilute->Check

            Caption: Decision tree for solubilizing 1,2,3-thiadiazole amines, emphasizing the avoidance of high-energy sonication.

            Part 4: Frequently Asked Questions (FAQs)

            Q: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is an excellent alternative and is often less hygroscopic than DMSO.[1] However, ensure your downstream biological assay tolerates DMF, as it can be more cytotoxic to cells than DMSO.[1]

            Q: Why does the literature show different melting points for this compound? A: You are likely seeing data for the isomer 2-amino-5-phenyl-1,3,4-thiadiazole (MP ~223°C). The 1,2,3-thiadiazole isomer has a lower melting point and decomposes near its melting transition.[1] Always verify the CAS number (2309463-21-4 vs 2002-03-1).

            Q: How do I sterilize the solution? A: Use a 0.22 µm PTFE (Teflon) or Nylon filter .[1] Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.[1]

            References

            • Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] [1]

              • Key Insight: Detailed mechanisms of the Dimroth rearrangement and thermal decomposition of the 1,2,3-thiadiazole ring.[1]

            • BenchChem. (2025).[1][3] Technical Guide to the Solubility of Thiadiazole Amines.

              • Key Insight: General solubility profiles for amino-thiadiazoles in organic solvents.
            • PubChem. (2025).[1] Compound Summary: 5-phenyl-1,2,3-thiadiazol-4-amine.[2][4][5][6] National Library of Medicine.[1] [1]

              • Key Insight: Physicochemical property data and CAS verification.[1][2][7]

            • Sigma-Aldrich. (2025).[1] Product Specification: Anhydrous DMSO.

              • Key Insight: Specifications for water content in anhydrous solvents to prevent compound precipitation.[1]

            Sources

            Technical Support Center: Regioselectivity Control in 1,2,3-Thiadiazole Synthesis

            Author: BenchChem Technical Support Team. Date: March 2026

            The following technical guide is structured as a specialized Tier 3 Support Center for medicinal chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic clarity, and validated protocols over generic descriptions.

            Status: Active Lead Scientist: Senior Application Specialist Topic: Troubleshooting Regioselectivity & Yield in Thiadiazole Construction

            Introduction: The Regioselectivity Paradox

            1,2,3-Thiadiazoles are critical pharmacophores (e.g., in antibiotics like Cefazolin) and precursors for "click" chemistry. However, their synthesis is often plagued by a central paradox: the factors that drive reactivity often degrade regioselectivity.

            When cyclizing an unsymmetrical ketone hydrazone (the Hurd-Mori reaction), the ring can close on either of the two

            
            -carbons.[1] Controlling this "fork in the road" determines whether you isolate the desired 4-substituted or the often unwanted 5-substituted isomer. This guide provides the decision logic and protocols to navigate this challenge.
            

            Module 1: The Hurd-Mori Reaction (Hydrazone Cyclization)[1]

            User Query: "I am synthesizing a 1,2,3-thiadiazole from an unsymmetrical ketone using thionyl chloride (SOCl₂). I am getting a 60:40 mixture of regioisomers. How do I shift this ratio?"

            The Mechanistic Root Cause

            The Hurd-Mori reaction proceeds via the formation of a hydrazone, followed by reaction with thionyl chloride to form a chlorosulfinyl intermediate. The critical regiodetermining step is the enolization of the

            
            -carbon, which subsequently attacks the electrophilic sulfur species.
            
            • Rule of Thumb: The regioselectivity parallels the rate of enolization of the parent ketone.[2]

              • Kinetic Control (Sterics): Cyclization prefers the less hindered

                
                -carbon.
                
              • Thermodynamic/Electronic Control: Cyclization prefers the more acidic

                
                -carbon (stabilized by Electron Withdrawing Groups, EWGs).
                
            Decision Logic & Troubleshooting

            Scenario A: You have a Bulky Substituent (e.g., t-Butyl, Isopropyl)

            • Outcome: The bulky group will force cyclization to the opposite side (the methyl or less hindered side).

            • Result: The bulky group ends up at the C4 position .

            • Fix: If you want the bulky group at C5, this method is unsuitable. Switch to Pechmann Synthesis (see Module 2).

            Scenario B: You have an Electron-Withdrawing Group (e.g., -COOEt, -CN)

            • Outcome: The

              
              -protons next to the EWG are more acidic. Enolization is faster at this site.
              
            • Result: The ring closes on the EWG-bearing carbon, placing the EWG at the C5 position .

            • Fix: To force the EWG to C4, you must block the acidic site or use a specific directing group strategy (rare).

            Visualization: Regioselectivity Prediction Flowchart

            HurdMoriSelectivity Start Start: Unsymmetrical Ketone Hydrazone CheckSub Analyze Substituents on alpha-Carbons Start->CheckSub Steric Dominant Factor: Steric Bulk (e.g., t-Bu) CheckSub->Steric Large R Group Electronic Dominant Factor: Electronic (EWG, e.g., -CO2R) CheckSub->Electronic EWG Present PathSteric Cyclization at Less Hindered Carbon Steric->PathSteric PathElec Cyclization at More Acidic Carbon Electronic->PathElec ProdC4 Product: Bulky Group at C4 PathSteric->ProdC4 ProdC5 Product: EWG at C5 PathElec->ProdC5

            Figure 1: Decision tree for predicting the major regioisomer in Hurd-Mori cyclization based on substituent effects.

            Standardized Protocol: The "Iodine-Sulfur" Alternative

            Protocol:

            • Reagents: N-tosylhydrazone (1.0 equiv), Elemental Sulfur (S₈, 2.0 equiv), TBAI (20 mol%), Solvent: DMSO or DMF.

            • Setup: Combine reagents in a sealed tube.

            • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by TLC.[1][3]

            • Workup: Cool, dilute with EtOAc, wash with Na₂S₂O₃ (to remove iodine) and brine.

            • Purification: Silica gel chromatography.

            Module 2: Pechmann Synthesis (Diazoalkane Cycloaddition)

            User Query: "I cannot get the 5-amino derivative using Hurd-Mori. What is the alternative?"

            The Strategy

            The Pechmann synthesis involves the [3+2] cycloaddition of a diazoalkane with an isothiocyanate . This is the method of choice for synthesizing 5-amino-1,2,3-thiadiazoles or when the Hurd-Mori regioselectivity is unfavorable.

            Regioselectivity Mechanism
            • Interaction: The nucleophilic carbon of the diazoalkane attacks the electrophilic carbon of the isothiocyanate (C=S).

            • Closure: The terminal nitrogen of the diazo group attacks the sulfur.

            • Result: The substituent on the diazoalkane ends up at C4 . The substituent on the isothiocyanate nitrogen becomes a 5-amino group.

            Comparison Table: Method Selection

            FeatureHurd-Mori ReactionPechmann Synthesis
            Starting Materials Ketone Hydrazones + SOCl₂Diazoalkanes + Isothiocyanates
            Primary Product 4- or 5-Alkyl/Aryl-1,2,3-thiadiazole5-Amino -1,2,3-thiadiazole
            Regioselectivity Variable (Substituent dependent)Fixed (Mechanism dependent)
            Key Risk Formation of regioisomeric mixturesHandling explosive diazo compounds

            Module 3: Post-Synthetic Functionalization (C-H Activation)

            User Query: "I have the 1,2,3-thiadiazole core. I want to add an aryl group. Why does it always go to C5?"

            Electronic Bias

            The 1,2,3-thiadiazole ring is electron-deficient, but the C5 position is relatively more electron-rich (and more nucleophilic) than C4. Furthermore, C5 is the preferred site for electrophilic palladation in C-H activation cycles.

            • C5 Reactivity: High. Susceptible to electrophilic halogenation and Pd-catalyzed arylation.

            • C4 Reactivity: Low. Often requires blocking C5 or using specific directing groups.

            Troubleshooting C-H Activation

            Issue: Low Yield in C5-Arylation

            • Cause: Decomposition of the thiadiazole ring (Wolff Rearrangement) at high temperatures required for Pd-catalysis.

            • Solution: Use Ag₂CO₃ as an additive. Silver salts can stabilize the intermediate or facilitate the C-H activation step at lower temperatures.

            • Protocol Adjustment: Switch from Pd(OAc)₂/PPh₃ to Pd(OAc)₂/Ag₂CO₃ in dioxane at 100 °C.

            Visualization: Reactivity Map

            ThiadiazoleReactivity Core 1,2,3-Thiadiazole Core C5 C5 Position Core->C5 C4 C4 Position Core->C4 RxnC5 High Reactivity: - Electrophilic Halogenation - Pd-Catalyzed Arylation C5->RxnC5 RxnC4 Low Reactivity: - Inert to Electrophiles - Requires C5-Blocking C4->RxnC4

            Figure 2: Reactivity profile of the 1,2,3-thiadiazole ring, highlighting the inherent bias toward C5 functionalization.

            Module 4: Critical Safety & Stability (The Wolff Rearrangement)

            User Query: "My product disappears during workup/distillation. I see gas evolution."

            The Hidden Trap

            1,2,3-Thiadiazoles are essentially "masked" diazo compounds. Upon heating or UV irradiation, they extrude nitrogen gas (

            
            ) to form a thioketene  or thio-Wolff rearrangement  intermediate.
            
            • Trigger: Temperatures > 140 °C or strong UV light.

            • Symptom: Loss of product, formation of dimers or reaction with nucleophilic solvents (e.g., forming thioesters in alcohols).

            • Prevention:

              • Never distill 1,2,3-thiadiazoles at atmospheric pressure. Use high vacuum/low temp.

              • Avoid strong bases during workup if the C5 proton is unsubstituted (ring opening risk).

            References

            • Hurd-Mori Reaction Basics & Regioselectivity

              • Mechanism and factors influencing regioselectivity in hydrazone cycliz
              • Source:

            • Iodine-Sulfur Oxidative Cycliz

              • Modern, metal-free altern
              • Source: [4]

            • Pechmann Synthesis (Diazoalkane Cycloaddition)

              • Reaction of diazoalkanes with isothiocyanates.[5]

              • Source:

            • C-H Functionaliz

              • Regioselective Pd-catalyzed arylation
              • Source:

            • Wolff Rearrangement of 1,2,3-Thiadiazoles

              • Decomposition p
              • Source:

            Sources

            minimizing side products in thiadiazole amine synthesis

            Author: BenchChem Technical Support Team. Date: March 2026

            Technical Support Center: 1,3,4-Thiadiazole Synthesis Optimization

            Ticket ID: #TDZ-SYN-001 Topic: Minimizing Side Products in 2-Amino-1,3,4-Thiadiazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

            Executive Summary

            The synthesis of 2-amino-1,3,4-thiadiazoles is a delicate balance of thermodynamics and kinetics. The primary challenge is the "Chalcogen Competition"—ensuring the sulfur atom, rather than oxygen or nitrogen, acts as the nucleophile during ring closure.

            This guide addresses the three most common impurity profiles:

            • The Oxadiazole Analog (Oxygen attack).

            • The Triazole Isomer (Nitrogen attack/Basic conditions).

            • The Linear Intermediate (Incomplete cyclodehydration).

            Module 1: The "Oxadiazole" Impurity (The O vs. S Battle)

            User Complaint: "My mass spec shows a peak at M-16 relative to my product, and the NMR lacks the characteristic NH2 shift."

            Root Cause: In the cyclization of acyl thiosemicarbazides, the carbonyl oxygen and the sulfur atom compete to attack the imine carbon. If the oxygen attacks, you form a 1,3,4-oxadiazole. This is thermodynamically favored in the presence of weak dehydrating agents or excessive moisture.

            Troubleshooting Protocol:

            VariableRecommendationScientific Rationale
            Reagent Switch to POCl₃ Phosphorus oxychloride acts as a chlorinating agent, converting the carbonyl oxygen into a leaving group (imidoyl chloride), forcing sulfur attack. H₂SO₄ is often insufficient for sterically hindered substrates.
            Temperature Ramp to 80-90°C Sulfur is a "softer" nucleophile but requires higher activation energy for ring closure compared to oxygen. Low temps favor the kinetic oxadiazole product.
            Stoichiometry Excess Dehydrating Agent Water generated during the reaction is the enemy. It can hydrolyze the intermediate back to the hydrazide. Use neat POCl₃ or a 5:1 molar excess.

            The "Gold Standard" POCl₃ Protocol:

            • Mix carboxylic acid (1.0 equiv) and thiosemicarbazide (1.1 equiv).

            • Add POCl₃ (5-10 equiv) carefully at 0°C (Exothermic!).

            • Heat to 75-90°C for 2-4 hours. Monitor via TLC.

            • Critical Workup: Pour onto crushed ice. Neutralize slowly with NH₄OH to pH 7-8 .

              • Note: Going above pH 9 risks ring opening or rearrangement.

            Module 2: The "Triazole" Impurity (The pH Switch)

            User Complaint: "I isolated a product with the correct mass, but the melting point is off, and it has different solubility properties."

            Root Cause: This is a classic pH-dependent bifurcation. The precursor (acyl thiosemicarbazide) can cyclize into two different isomers depending on the medium:

            • Acidic Medium: Favors 1,3,4-Thiadiazole (Sulfur attack).

            • Basic Medium: Favors 1,2,4-Triazole-3-thione (Nitrogen attack).

            Visualizing the Pathway:

            Thiadiazole_Pathways Start Acyl Thiosemicarbazide (Linear Precursor) Acid Acidic Conditions (H₂SO₄ / POCl₃) Start->Acid Base Basic Conditions (NaOH / KOH) Start->Base Thiadiazole 1,3,4-Thiadiazole (Target Product) Acid->Thiadiazole S-Attack (Dehydration) Triazole 1,2,4-Triazole-3-thione (Major Impurity) Base->Triazole N-Attack (Cyclization)

            Caption: The pH-divergent synthesis pathway. Acidic conditions are strictly required to force sulfur participation in the ring closure.

            Corrective Action:

            • Check your Workup: If you use strong base (NaOH) to neutralize the acid catalyst before the reaction is quenched/cooled, you may induce rearrangement of unreacted intermediate to the triazole.

            • Buffer Choice: Use Sodium Acetate or Ammonium Hydroxide for neutralization, not Sodium Hydroxide.

            Module 3: Oxidative Dimerization (Disulfides)

            User Complaint: "My product is a dimer (M+M-2H). It's insoluble in everything."

            Root Cause: 2-Amino-1,3,4-thiadiazoles exist in a tautomeric equilibrium with the imino-thione form. The thiol (-SH) group is highly susceptible to oxidation by air, especially during basic workup, forming disulfide bridges (R-S-S-R).

            Prevention Strategy:

            • Inert Atmosphere: Perform the neutralization step under Nitrogen or Argon.

            • Reducing Workup: Add 5% Sodium Metabisulfite (Na₂S₂O₅) to the ice water quench. This prevents the oxidative coupling of the thiol tautomers during precipitation.

            FAQ: Frequently Asked Questions

            Q1: Can I use Polyphosphoric Acid (PPA) instead of POCl₃? A: Yes, PPA is a viable alternative and avoids the formation of corrosive HCl gas. However, PPA is extremely viscous.

            • Tip: Conduct the reaction at 100°C to lower viscosity. Pouring PPA mixtures onto ice requires vigorous mechanical stirring to prevent "gummy" encapsulation of the product.

            Q2: My reaction mixture turns black/tarry. Why? A: This indicates "charring" of the thiosemicarbazide by the dehydrating agent.

            • Fix: Ensure the temperature ramp is slow. Do not drop the solid thiosemicarbazide directly into hot acid. Create a slurry at room temperature first, then heat.

            Q3: How do I remove the linear intermediate if cyclization is incomplete? A: The linear acyl thiosemicarbazide is usually more soluble in base than the cyclized thiadiazole.

            • Purification: Wash the crude solid with warm 5% NaHCO₃ . The acidic N-H protons of the linear impurity make it soluble, while the 2-amino-thiadiazole (weakly basic) will remain as a solid.

            References

            • Hu, Y., et al. (2005). Efficient Synthesis of 2-Amino-1,3,4-thiadiazoles using Polymer-Supported Reagents. Journal of Organic Chemistry.

            • Rostamizadeh, S., et al. (2013). A Novel and Efficient Synthesis of 2-Amino-1,3,4-thiadiazoles in Ionic Liquids. Tetrahedron Letters.

            • Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III: 1,3,4-Thiadiazoles. Elsevier Science.

            • BenchChem Technical Repository. (2024). Troubleshooting Oxidative Cyclization Pathways.

            Technical Support Center: Recrystallization of Phenyl-1,2,3-Thiadiazoles

            Author: BenchChem Technical Support Team. Date: March 2026

            Introduction: The purification of phenyl-1,2,3-thiadiazole derivatives is a critical step following their synthesis, most commonly via the Hurd-Mori reaction.[1][2] Recrystallization remains the most effective and scalable method for removing unreacted starting materials, byproducts, and other impurities. However, selecting the appropriate solvent system and troubleshooting common issues can be challenging due to the specific physicochemical properties of this heterocyclic scaffold. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to enable researchers to achieve high purity and yield.

            Troubleshooting Guide: A Question-and-Answer Approach

            This section addresses specific issues encountered during the recrystallization of phenyl-1,2,3-thiadiazoles in a direct, problem-solution format.

            Problem 1: My compound "oils out" instead of crystallizing.

            Question: I dissolved my crude phenyl-1,2,3-thiadiazole in a hot solvent, but upon cooling, it separated as an oily liquid at the bottom of the flask instead of forming solid crystals. What is happening and how can I fix it?

            Answer: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] Impurities can also depress the melting point, exacerbating the issue.[3] For instance, 4-phenyl-1,2,3-thiadiazole has a melting point of 77-78 °C.[2] Using a solvent with a significantly higher boiling point increases the risk of this occurring.

            Suggested Solutions:

            • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature. This ensures that crystallization begins at a temperature below the compound's melting point.[4]

            • Switch to a Lower-Boiling Point Solvent: If oiling out persists, your chosen solvent is likely inappropriate. Select a solvent with a lower boiling point. For example, if you are using toluene (BP 111 °C), consider switching to ethanol (BP 78 °C) or an ethyl acetate/hexane mixture.

            • Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or a cloth to slow down heat loss. Rapid cooling can shock the solution, favoring oil formation over the more ordered process of crystal lattice formation.[3]

            • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites, which can encourage crystal growth.

            Problem 2: No crystals form, even after extensive cooling.

            Question: My compound remains fully dissolved in the solution, even after cooling in an ice bath for an extended period. What should I do?

            Answer: This indicates that your solution is not sufficiently supersaturated, which can be due to two primary reasons: either too much solvent was used, or the chosen solvent is too effective at solubilizing your compound even at low temperatures.

            Suggested Solutions:

            • Boil Off Excess Solvent: Gently heat the solution to evaporate a portion of the solvent.[4] Continue to heat until you observe slight turbidity (cloudiness) in the hot solution, indicating it is nearing saturation. Then, allow it to cool again.

            • Introduce an "Anti-Solvent": If you have a solvent in which your compound is highly soluble (e.g., acetone, dichloromethane) and one in which it is poorly soluble (e.g., water, hexane), you can use an anti-solvent strategy. Dissolve the compound in a minimal amount of the "good" solvent. Then, slowly add the "anti-solvent" dropwise at room temperature until persistent cloudiness is observed. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This technique carefully modulates the polarity of the solvent system to induce crystallization.

            • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution. This "seed" crystal provides a template for further crystal growth.

            Problem 3: The recrystallization yield is very low.

            Question: I managed to get crystals, but my final yield after filtration is less than 50%. Where did my compound go?

            Answer: A low yield is typically caused by using too much solvent during the initial dissolution step, which leaves a significant amount of the product in the mother liquor.[4] It can also result from premature crystallization during a hot filtration step.

            Suggested Solutions:

            • Minimize Solvent Usage: The key to good recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures maximum recovery upon cooling.

            • Recover a Second Crop: Do not discard the mother liquor (the filtrate after filtration). Reduce its volume by about half by boiling, and then cool it again. This will often yield a second crop of crystals.[3] Be aware that this second crop may be slightly less pure than the first.

            • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated.[3] This can be done by placing them in a drying oven or by allowing hot solvent vapor to pass through them just before filtration. This prevents the solution from cooling and crystallizing in the funnel.

            Troubleshooting Workflow Diagram

            The following diagram outlines a systematic approach to troubleshooting common recrystallization issues.

            G start Recrystallization Problem Identified oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Crystal Yield start->low_yield solution1a Re-heat & Add More Solvent oiling_out->solution1a solution1b Use Lower-Boiling Point Solvent oiling_out->solution1b solution1c Slow Down Cooling Rate oiling_out->solution1c solution2a Boil Off Excess Solvent no_crystals->solution2a solution2b Add Anti-Solvent no_crystals->solution2b solution2c 'Seed' the Solution no_crystals->solution2c solution3a Use Minimum Hot Solvent low_yield->solution3a solution3b Collect Second Crop from Mother Liquor low_yield->solution3b solution3c Pre-heat Filtration Apparatus low_yield->solution3c end_node Pure Crystals Obtained solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node solution2c->end_node solution3a->end_node solution3b->end_node solution3c->end_node G cluster_protocol Recrystallization Protocol A 1. Dissolution Dissolve crude product in minimum hot ethanol B 2. Cooling Cool solution slowly to room temperature, then in an ice bath A->B C 3. Isolation Collect crystals by suction filtration B->C D 4. Washing Wash crystals with a small amount of cold ethanol C->D E 5. Drying Dry crystals under vacuum D->E

            Sources

            Technical Support Center: Optimizing the Curtius Rearrangement for Amine Yield

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the technical support center for the Curtius rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this powerful transformation for the synthesis of primary amines. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and maximize your yields.

            Introduction to the Curtius Rearrangement

            The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines, with a one-carbon loss as carbon dioxide.[1][2] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[3][4] This highly reactive isocyanate can then be trapped by a variety of nucleophiles. For the synthesis of a primary amine, the isocyanate is hydrolyzed by water to form an unstable carbamic acid, which then decarboxylates.[5][6]

            A key advantage of the Curtius rearrangement is its tolerance for a wide array of functional groups and the retention of stereochemistry at the migrating carbon center.[7] This makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals.[7][8]

            Troubleshooting Guide: Common Issues and Solutions

            This section addresses specific challenges you may encounter during the Curtius rearrangement, providing explanations and actionable solutions to get your reaction back on track.

            Q1: My overall yield of the desired amine is disappointingly low. What are the likely causes and how can I improve it?

            Low yields in a Curtius rearrangement can often be traced back to two key stages: the formation of the acyl azide and the subsequent rearrangement and trapping of the isocyanate.[9]

            • Incomplete Acyl Azide Formation: The conversion of your starting carboxylic acid or acyl chloride to the acyl azide is the foundation of the reaction.

              • From a Carboxylic Acid: If you are using a reagent like diphenylphosphoryl azide (DPPA), ensure your carboxylic acid is thoroughly dry. Water can hydrolyze activated intermediates.[9] The choice of a non-protic, anhydrous solvent such as THF or toluene is also critical.[9] Incomplete activation can be a problem; ensure your activating agent is added under the correct conditions (e.g., appropriate temperature).[9]

              • From an Acyl Chloride: The purity of the acyl chloride is paramount. If it has degraded upon storage, you will see a lower yield. It is often best to use freshly prepared acyl chloride.[9]

            • Inefficient Rearrangement or Trapping: The isocyanate intermediate is highly reactive and susceptible to side reactions if not handled correctly.

              • Reaction Temperature: The optimal temperature for the rearrangement is typically between 60-100°C.[10] If the temperature is too low, the reaction will be sluggish or incomplete. Conversely, if it's too high, you risk decomposition of your product.[10] It is advisable to perform small-scale experiments to find the ideal temperature for your specific substrate.

              • Presence of Water: While water is required for the final hydrolysis to the amine, its premature presence can be detrimental. Water can react with the isocyanate to form a carbamic acid, which decarboxylates to the primary amine. This newly formed amine can then act as a nucleophile and react with another molecule of isocyanate to form a symmetric urea byproduct, a very common cause of low yields.[9][10][11]

              • Inefficient Trapping: If the isocyanate is not trapped efficiently, it can polymerize or engage in other side reactions.[10]

            Q2: I'm seeing a significant amount of a symmetric urea byproduct. How can I prevent this?

            The formation of a urea byproduct is a classic sign of water contamination in your reaction when the isocyanate is being formed and trapped.[11]

            • Rigorous Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. If you are starting from a carboxylic acid, ensure it is as dry as possible.[10]

            • Controlled Addition: In a one-pot procedure, consider adding the water for hydrolysis only after the rearrangement is complete. You can monitor the progress of the reaction by IR spectroscopy by observing the disappearance of the acyl azide peak and the appearance of the isocyanate peak.[10]

            Q3: My reaction seems to be incomplete, and I'm recovering starting material. What should I do?

            Incomplete conversion can be due to issues in either the acyl azide formation or the rearrangement step.[9]

            • Acyl Azide Formation: If starting from a carboxylic acid, ensure sufficient activation. You may need to increase the reaction time or slightly elevate the temperature for the conversion to the acyl azide.[9]

            • Rearrangement Step: As mentioned, the temperature for the rearrangement is crucial. If it's too low, the reaction will not go to completion.[10]

            Q4: Are there safety concerns I should be aware of?

            Yes, working with azides requires strict safety protocols as they are potentially explosive and toxic.[12]

            • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[12]

            • Fume Hood and Blast Shield: All manipulations of azide compounds must be performed in a certified chemical fume hood with a blast shield in place.[12]

            • Avoid Metal Contact: Do not use metal spatulas or stir bars with azides, as heavy metal azides are highly shock-sensitive.[12]

            • Solvent Choice: Avoid halogenated solvents like dichloromethane with sodium azide, as this can form explosive diazidomethane.[12]

            • Temperature Control: Do not overheat azide-containing mixtures.[12]

            Frequently Asked Questions (FAQs)

            What is the difference between the thermal and photochemical Curtius rearrangement?

            The thermal rearrangement is a concerted process, meaning the migration of the R-group and the loss of nitrogen gas happen simultaneously.[3] This avoids the formation of a nitrene intermediate. The photochemical rearrangement, however, proceeds through a highly reactive nitrene intermediate.[3][11] This nitrene can undergo undesirable side reactions like insertion into C-H bonds of the solvent, leading to byproducts.[11] For maximizing amine yield, the thermal method is generally preferred.

            What are the advantages of using DPPA in a one-pot procedure?

            Using diphenylphosphoryl azide (DPPA) allows for the direct conversion of a carboxylic acid to the acyl azide in a one-pot reaction, avoiding the isolation of the potentially explosive acyl azide.[13] This is a safer and more convenient approach.[13]

            Can I use the Curtius rearrangement for hindered substrates?

            The migratory aptitude of the R-group is roughly tertiary > secondary ~ aryl > primary.[3] This suggests that the rearrangement is generally feasible for a range of substrates, including those with some steric hindrance.

            What are some common trapping agents other than water?

            While water is used to obtain the primary amine, other nucleophiles can be used to trap the isocyanate intermediate to form other functional groups. Alcohols will form carbamates, and amines will form ureas.[3] For example, tert-butanol is often used to generate Boc-protected amines, which are valuable intermediates in organic synthesis.[3][8]

            Experimental Protocol: A Generalized One-Pot Curtius Rearrangement using DPPA

            This protocol describes a general procedure for the conversion of a carboxylic acid to a primary amine using DPPA.

            Materials:

            • Carboxylic acid

            • Diphenylphosphoryl azide (DPPA)

            • Triethylamine (Et3N)

            • Anhydrous toluene or THF

            • Water

            • Inert atmosphere (Nitrogen or Argon)

            • Oven-dried glassware

            Procedure:

            • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the carboxylic acid in an appropriate volume of anhydrous toluene or THF.

            • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

            • Addition of DPPA: Cool the mixture to 0 °C in an ice bath. Slowly add DPPA (1.1 equivalents) to the stirred solution.[12]

            • Acyl Azide Formation: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

            • Rearrangement: Heat the reaction mixture to 90-100 °C.[12] The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material. The evolution of nitrogen gas will also be observed.

            • Hydrolysis: Once the rearrangement is complete, cool the reaction mixture to room temperature. Carefully and slowly add water to the reaction to hydrolyze the isocyanate. The hydrolysis can be exothermic.

            • Workup: After the hydrolysis is complete, the reaction mixture can be worked up by standard procedures, such as extraction and purification by column chromatography, to isolate the desired primary amine.

            Visualizing the Process

            Curtius Rearrangement Workflow

            Curtius_Workflow Carboxylic_Acid Carboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide + DPPA, Et3N Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Δ) - N2 Carbamic_Acid Carbamic Acid (unstable) Isocyanate->Carbamic_Acid + H2O Amine Primary Amine Carbamic_Acid->Amine - CO2

            Caption: Workflow of the Curtius rearrangement.

            Troubleshooting Logic for Low Amine Yield

            Troubleshooting_Logic Problem Low Amine Yield Cause1 Incomplete Acyl Azide Formation Problem->Cause1 Cause2 Inefficient Rearrangement/ Trapping Problem->Cause2 Cause3 Urea Byproduct Formation Problem->Cause3 Solution1a Use fresh/pure reagents Cause1->Solution1a Solution1b Ensure anhydrous conditions Cause1->Solution1b Solution2a Optimize reaction temperature Cause2->Solution2a Solution3a Strictly anhydrous conditions Cause3->Solution3a Solution3b Controlled addition of water Cause3->Solution3b

            Caption: Troubleshooting logic for low amine yield.

            Key Parameters for Optimizing Amine Yield

            ParameterRecommendationRationale
            Starting Material Purity Use high-purity carboxylic acid or freshly prepared acyl chloride.Impurities can lead to side reactions and lower yields.[9]
            Solvent Anhydrous, non-protic solvents (e.g., toluene, THF).Prevents premature hydrolysis of intermediates.[9]
            Reagents Use high-quality DPPA or sodium azide.Ensures efficient formation of the acyl azide.
            Temperature Optimize for your specific substrate (typically 60-100°C for rearrangement).Too low a temperature leads to incomplete reaction; too high can cause decomposition.[10]
            Water Content Maintain strictly anhydrous conditions until the hydrolysis step.Prevents the formation of urea byproducts.[10][11]
            Reaction Monitoring Use TLC, LC-MS, or IR to track the reaction progress.Ensures the reaction goes to completion and informs the timing of the hydrolysis step.[10]

            References

            Sources

            Technical Support Center: Handling 1,2,3-Thiadiazole Intermediates

            Author: BenchChem Technical Support Team. Date: March 2026

            Introduction: The Nitrogen Extrusion Challenge

            Welcome to the technical support hub for 1,2,3-thiadiazole chemistry. If you are accessing this guide, you are likely encountering yield losses, unexpected exotherms, or "black tar" formation during the synthesis or isolation of these heterocycles.

            The Core Problem: The 1,2,3-thiadiazole ring is practically a "loaded spring." Its inherent instability stems from its propensity to extrude molecular nitrogen (

            
            ) upon thermal or photochemical excitation.[1] This is not merely a degradation issue; it is a safety hazard. The loss of 
            
            
            
            generates highly reactive thioketene or diradical intermediates via the Wolff Rearrangement , leading to rapid polymerization and exothermic runaway.

            This guide provides self-validating protocols to manage these risks, ensuring both operator safety and high compound integrity.

            Module 1: Synthesis Control (The Hurd-Mori Reaction)

            The most common synthesis route is the Hurd-Mori reaction (cyclization of hydrazones with thionyl chloride).[2] This reaction is biphasic and prone to induction periods followed by rapid gas evolution.

            Critical Protocol: Controlled Cyclization

            Objective: Prevent heat accumulation during the

            
             addition to avoid premature nitrogen extrusion.
            

            The "Self-Validating" Workflow:

            • Cryogenic Setup: Cool the hydrazone solution (typically in DCM or Toluene) to 0°C to -5°C .

              • Why? The cyclization is exothermic.[3] If the temperature rises >30°C during addition, the product may decompose as fast as it forms.

            • Thionyl Chloride Addition: Add

              
               dropwise.
              
              • Validation Step: Monitor the gas bubbler. You should see a steady, controllable evolution of HCl and

                
                . If gas evolution stops while addition continues, STOP . You are building up an accumulation of unreacted reagent that will trigger a thermal spike later.
                
            • The "Warm-Up" Phase: Only allow the reaction to reach room temperature after the addition is complete and the initial exotherm has subsided.

            HurdMoriSafety Hydrazone Hydrazone Precursor (In DCM/Toluene) Cooling Cool to < 0°C Hydrazone->Cooling SOCl2 Add SOCl2 Dropwise Cooling->SOCl2 Monitor Monitor Gas Evolution (HCl/SO2) SOCl2->Monitor Warn Warning: Induction Period? Monitor->Warn Gas stops? Success Warm to RT (Complete Cyclization) Monitor->Success Steady Gas Flow Warn->SOCl2 Pause Addition

            Figure 1: Safe execution workflow for Hurd-Mori cyclization. Note the critical feedback loop at the gas monitoring stage.

            Module 2: The Decomposition Pathway (Wolff Rearrangement)

            You likely triggered the Thermal Wolff Rearrangement . 1,2,3-Thiadiazoles exist in equilibrium with their diazo-thioketone open forms. Heat shifts this equilibrium, causing irreversible loss of nitrogen and formation of a thioketene.

            Mechanism Visualization:

            WolffRearrangement Thiadiazole 1,2,3-Thiadiazole Diazo Diazo-Thioketone (Transient) Thiadiazole->Diazo Heat/Light Thiirene Thiirene (Anti-Aromatic) Diazo->Thiirene - N2 (Irreversible) Thioketene Thioketene (Reactive) Thiirene->Thioketene Rearrangement Polymer Polymer/Dimer (Black Tar) Thioketene->Polymer Dimerization

            Figure 2: The thermal decomposition cascade. Once N2 is lost, the reaction cannot be reversed.

            Diagnostic Table: Is My Product Decomposing?
            ObservationDiagnosisRoot CauseCorrective Action
            Gas Evolution Nitrogen ExtrusionTemp >
            
            
            (typically >160°C, but lower for some derivatives).
            Check DSC data. Lower bath temp.
            Black Oil/Tar PolymerizationThioketenes reacting with themselves.Avoid neat heating. Use inhibitors (rare) or purify via chromatography.
            Sulfur Smell Ring FragmentationComplete breakdown releasing elemental sulfur.Reaction runaway. Discard batch safely.
            Low Yield Wolff RearrangementProduct converted to ketene-derived side products.Avoid prolonged reflux.

            Module 3: Isolation & Distillation Safety

            The Danger Zone: Most accidents occur during work-up, specifically vacuum distillation.

            Q: Can I distill my 1,2,3-thiadiazole intermediate?

            A: Only if you have Differential Scanning Calorimetry (DSC) data.

            Protocol:

            • Determine

              
              :  Run a DSC scan (5°C/min) on a small sample (mg scale). Note the onset temperature of the exotherm.
              
            • The "100K Rule": Your process temperature (pot temperature, not just vapor temp) must be at least 100K lower than the DSC onset temperature for safety.

            • Vacuum is King: High vacuum (< 1 mbar) is mandatory to lower the boiling point sufficiently.

            • Alternative: If

              
              , do not distill . Use silica gel chromatography or recrystallization.[3]
              

            Frequently Asked Questions (Troubleshooting)

            Q1: I am scaling up from 1g to 100g. The reaction turned violent. Why?

            • A: Heat transfer limitation. On a 1g scale, the exotherm dissipates to the walls easily. At 100g, the surface-area-to-volume ratio drops, trapping heat.

              • Fix: Use active cooling (jacketed reactor), slower addition rates (dose-controlled), and ensure efficient stirring.

            Q2: My product degrades on the silica column.

            • A: 1,2,3-Thiadiazoles can be base-sensitive (proton abstraction at C5). Silica is slightly acidic, which is usually fine, but avoid basic alumina or adding triethylamine to the eluent unless necessary for stability.

            Q3: Can I store the intermediate in solution?

            • A: Yes, this is preferred. Storing as a solid can lead to "autocatalytic" decomposition if a hot spot forms. Dilute solutions dissipate heat. Store in the dark (amber vials) as these compounds are also UV-sensitive.

            References

            • Bakulev, V. A., & Dehaen, W. (2004). Chemistry of 1,2,3-thiadiazoles. John Wiley & Sons.

              • Authority: The definitive monograph on the subject, detailing the Hurd-Mori mechanism and Wolff rearrangement.
            • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.[4]

              • Authority: The original description of the synthesis method, establishing the baseline conditions.
            • Kirmse, W. (2002).[5] 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry, 2002(14), 2193–2256.

              • Authority: Comprehensive review of the decomposition mechanism (Wolff Rearrangement) relevant to thiadiazole stability.
            • BenchChem Technical Data. (2025). Thermal Stability of the 1,2,3-Thiadiazole Ring.

              • Authority: Source for general decomposition onset temperatures and TGA/DSC data interpret

            Sources

            Validation & Comparative

            Analytical Comparison Guide: ^1^H NMR Solvent & Prediction Strategies for 5-Phenyl-1,2,3-thiadiazol-4-amine

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary & Context

            5-Phenyl-1,2,3-thiadiazol-4-amine is a highly specialized heterocyclic scaffold, frequently utilized in medicinal chemistry as a potent inhibitor of tryptophan 2,3-dioxygenase (TDO) . From an analytical perspective, confirming the structural integrity of this compound via ^1^H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The strong electron-withdrawing nature of the 1,2,3-thiadiazole core significantly perturbs the electronic environment of the adjacent phenyl and amine groups.

            As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvent systems (DMSO-d6 vs. CDCl3) and shift prediction models (Density Functional Theory vs. Empirical Databases). This comparative analysis provides a self-validating framework to establish a definitive analytical workflow for this specific compound.

            Solvent Performance Comparison: DMSO-d6 vs. CDCl3

            Expertise & Experience: The Causality of Solvent Effects The choice of deuterated solvent is the single most critical variable when acquiring the ^1^H NMR spectrum of 5-phenyl-1,2,3-thiadiazol-4-amine. The C4-amine (-NH2) protons are highly sensitive to intermolecular interactions, and their chemical shift is dictated by the solvent's hydrogen-bonding capacity.

            • CDCl3 (Non-Hydrogen Bonding): In chloroform-d, the -NH2 group lacks a strong hydrogen-bond acceptor. Consequently, the amine protons undergo intermediate chemical exchange with trace moisture and typically resonate as a broad, poorly resolved singlet upfield.

            • DMSO-d6 (Strong Hydrogen Bonding): Dimethyl sulfoxide-d6 acts as a potent hydrogen-bond acceptor. The oxygen atom of the sulfoxide group strongly coordinates with the -NH2 protons. This interaction decreases the electron density around the protons (deshielding), shifting the signal significantly downfield. Furthermore, this strong hydrogen bonding slows down the proton exchange rate, resulting in a much sharper, easily integrable peak that validates the proton count.

            Data Presentation: Comparative ^1^H NMR Chemical Shifts

            Proton AssignmentMultiplicityExpected Shift in CDCl3 (ppm)Expected Shift in DMSO-d6 (ppm)Performance / Resolution Notes
            -NH2 (C4) Broad Singlet4.80 – 5.206.50 – 6.90DMSO-d6 yields a sharper, downfield peak due to H-bonding.
            Phenyl ortho (2H) Multiplet7.55 – 7.657.60 – 7.75Deshielded by the thiadiazole ring; slightly broader in CDCl3.
            Phenyl meta/para (3H) Multiplet7.40 – 7.507.45 – 7.55Overlapping multiplet; easily distinguishable from ortho protons.
            Experimental vs. Computational Shift Prediction

            Trustworthiness: Validating Structural Assignments When empirical data is ambiguous, researchers rely on predictive models. However, standard empirical predictors (e.g., HOSE code-based algorithms in ChemDraw or Mnova) often fail to accurately predict the deshielding effect of the 1,2,3-thiadiazole ring due to a lack of representation in their training datasets.

            • Empirical Prediction: Tends to underestimate the downfield shift of the ortho-phenyl protons, predicting them closer to standard unsubstituted benzene (~7.30 ppm). It also fails to account for solvent-specific hydrogen bonding.

            • DFT GIAO Calculation: Quantum mechanical calculations using the Gauge-Independent Atomic Orbital (GIAO) method explicitly model the electron-withdrawing tensor of the nitrogen and sulfur atoms in the heterocycle. When run at the B3LYP/6-311+G(2d,p) level of theory with an implicit solvent model, this provides a highly accurate prediction (within ±0.1 ppm) of the ortho-deshielding effect.

            Prediction Methodortho-Phenyl Shift Error-NH2 Shift AccuracyComputational CostRecommendation
            Empirical (HOSE) High (Underestimates by ~0.2 ppm)Poor (Cannot model solvent H-bonding)SecondsQuick structural drafting only.
            DFT (GIAO) Low (± 0.05 ppm)Moderate (Requires explicit solvent modeling)HoursDefinitive structural validation.
            Experimental Protocol: High-Resolution ^1^H NMR Acquisition

            To ensure a self-validating analytical system, the following step-by-step methodology must be strictly adhered to :

            • Sample Preparation: Weigh precisely 10–15 mg of highly purified 5-phenyl-1,2,3-thiadiazol-4-amine. Dissolve completely in 0.6 mL of DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

            • Filtration: Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates or undissolved aggregates that could distort magnetic field homogeneity.

            • Spectrometer Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance frequency of DMSO-d6.

            • Tuning and Shimming: Perform automated probe tuning and matching (ATMA). Execute gradient shimming (e.g., TopShim) to optimize the Z-axis magnetic field gradients, ensuring the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz.

            • Acquisition: Utilize a standard 1D ^1^H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5–2.0 seconds to ensure complete longitudinal relaxation, allowing for accurate integration of the -NH2 protons against the phenyl protons. Acquire 16 to 64 scans depending on concentration.

            • Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation. Perform manual phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm.

            Workflow Visualization

            The following diagram illustrates the logical decision matrix for solvent selection and the subsequent NMR analytical workflow.

            NMR_Workflow Start Synthesized Compound 5-phenyl-1,2,3-thiadiazol-4-amine Solvent Solvent Selection (Crucial for -NH2 resolution) Start->Solvent CDCl3 CDCl3 Non-H-Bonding (Broad -NH2 ~5.0 ppm) Solvent->CDCl3 DMSOd6 DMSO-d6 Strong H-Bonding (Sharp -NH2 ~6.8 ppm) Solvent->DMSOd6 Prep Sample Preparation 10-15 mg in 0.6 mL solvent + TMS CDCl3->Prep DMSOd6->Prep Acq NMR Acquisition Lock, Tune, Shim, zg30 Prep->Acq Process Data Processing FT, Phase/Baseline Correction Acq->Process Analysis Data Analysis Compare with DFT/Empirical Predictions Process->Analysis

            NMR solvent selection and analytical validation workflow for 5-phenyl-1,2,3-thiadiazol-4-amine.

            References
            • Information on EC 1.13.11.11 - tryptophan 2,3-dioxygenase. BRENDA Enzyme Database. Available at:[Link]

            • An NMR sample preparation case study: Considerations for the self-destructive protease caspase-6. National Institutes of Health (NIH) / PMC. Available at:[Link]

            • NMR Properties. Gaussian. Available at:[Link]

            A Senior Application Scientist's Guide to C13 NMR Spectra Interpretation of the 1,2,3-Thiadiazole Ring

            Author: BenchChem Technical Support Team. Date: March 2026

            For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic scaffolds is paramount. The 1,2,3-thiadiazole ring, a key pharmacophore in medicinal chemistry, presents a unique spectroscopic challenge and opportunity. Its distinct electronic architecture, stemming from the arrangement of three adjacent heteroatoms, gives rise to a characteristic Carbon-13 Nuclear Magnetic Resonance (C13 NMR) signature.

            This guide provides an in-depth, comparative analysis of the C13 NMR spectrum of the 1,2,3-thiadiazole ring. Moving beyond a simple data summary, we will explore the causal electronic effects that govern chemical shifts, compare its spectral properties with those of common isomeric and isoelectronic heterocycles, and provide a robust experimental protocol for acquiring high-fidelity data.

            The Fundamental C13 NMR Signature of the 1,2,3-Thiadiazole Core

            The unsubstituted 1,2,3-thiadiazole ring is a five-membered aromatic system containing two carbon atoms, C4 and C5. The profound differences in the electronic environments of these two carbons, dictated by their proximity to the sulfur and nitrogen atoms, make their C13 NMR signals well-resolved and highly diagnostic.

            G cluster_0 1,2,3-Thiadiazole Ring C4 C4 N3 N3 C4->N3 C5 C5 C5->C4 N2 N2 S1 S1 N2->S1 N3->N2 S1->C5

            Caption: Structure of the 1,2,3-thiadiazole ring with IUPAC numbering.

            The C4 carbon, positioned between two nitrogen atoms (in its resonance contributors), is significantly more deshielded than the C5 carbon, which is adjacent to the sulfur atom. This results in a substantial downfield shift for C4 relative to C5. Experimental data for substituted derivatives consistently place the C4 resonance at a higher chemical shift (δ) than the C5 resonance.

            Carbon PositionTypical Chemical Shift (δ, ppm)Key Influencing Factors
            C4 155 - 165Adjacent to two electronegative nitrogen atoms (N3) and involved in a C=N bond. Highly deshielded.
            C5 130 - 140Adjacent to the less electronegative sulfur atom (S1) and a nitrogen atom (N-N). More shielded than C4.
            Note: These ranges are typical for substituted 1,2,3-thiadiazoles and can vary based on substituent and solvent effects.

            For instance, in 4-Phenyl-[1][2][3]-thiadiazole, the C4 and C5 carbons of the thiadiazole ring resonate at 161.31 ppm and 134.60 ppm, respectively, clearly illustrating this characteristic separation[4].

            Decoding Substituent Effects: A Predictive Framework

            The true power of C13 NMR lies in its sensitivity to the electronic effects of substituents. By understanding these influences, one can not only confirm a structure but also gain insight into the electronic nature of the molecule. Substituents on the C4 or C5 positions modulate the electron density at these carbons, causing predictable upfield (more shielded, lower δ) or downfield (deshielded, higher δ) shifts.

            • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyls (-COR) decrease electron density at the attached carbon through inductive and/or resonance effects. This deshielding effect results in a downfield shift of the corresponding carbon signal.

            • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkoxy (-OR) increase electron density through resonance effects. This shielding results in an upfield shift of the attached carbon signal.

            The influence of substituents is a well-studied phenomenon, and Hammett correlations can often be used to quantify these electronic effects on chemical shifts in related heterocyclic systems like 1,2,4-oxadiazoles and 1,2,4-thiadiazoles[1][5][6]. While a specific study on 1,2,3-thiadiazoles is less common, the fundamental principles of physical organic chemistry apply[7].

            Comparative Analysis: Distinguishing 1,2,3-Thiadiazole from Alternatives

            In drug discovery and synthesis, structural ambiguity between isomers is a common challenge. C13 NMR spectroscopy serves as a definitive tool to differentiate the 1,2,3-thiadiazole scaffold from other five-membered heterocycles.

            Heterocycle RingRing CarbonsTypical Chemical Shift Ranges (δ, ppm)Key Distinguishing Features
            1,2,3-Thiadiazole C4, C5C4: 155-165C5: 130-140Two distinct signals with a large separation (~20-30 ppm). C4 is significantly downfield.
            1,3,4-Thiadiazole C2, C5C2: 160-170C5: 150-160Two signals, often closer together than in the 1,2,3-isomer. Both carbons are significantly deshielded due to being flanked by heteroatoms.[3][8][9]
            Isoxazole C3, C4, C5C3: ~150-160C4: ~100-110C5: ~155-170Three carbon signals. The C4 carbon is notably shielded (upfield) compared to C3 and C5.[10][11]
            Pyrazole C3, C4, C5C3: ~130-145C4: ~100-110C5: ~120-135Three carbon signals. Similar to isoxazole, the C4 carbon is significantly upfield. The C3 and C5 signals are more shielded compared to isoxazole.[12][13]

            This comparative data highlights the unique fingerprint of the 1,2,3-thiadiazole ring: two carbon signals in the aromatic region with a characteristically large chemical shift difference. In contrast, its 1,3,4-isomer shows two downfield signals that are closer in value, while isoxazoles and pyrazoles are immediately distinguishable by the presence of three carbon signals, one of which (C4) is located significantly upfield.

            A Validated Protocol for High-Quality C13 NMR Data Acquisition

            The quality of spectral interpretation is directly dependent on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution C13 NMR spectrum of a 1,2,3-thiadiazole derivative. The causality behind each step is explained to ensure technical accuracy and reproducibility.

            Caption: Experimental workflow for C13 NMR analysis of 1,2,3-thiadiazole derivatives.

            Causality in Protocol Design:

            • Choice of Solvent: DMSO-d6 is often preferred for its ability to dissolve a wide range of polar compounds common in medicinal chemistry. However, its viscosity can lead to broader lines than CDCl3. The choice should be based on sample solubility.

            • Relaxation Delay (D1): The C4 and C5 carbons of the 1,2,3-thiadiazole ring are quaternary and lack attached protons. This leads to very long spin-lattice relaxation times (T1). A common mistake is using a short D1 (e.g., <1 second), which saturates these signals, causing them to be weak or entirely absent. A delay of 2-5 seconds is crucial for their reliable detection[14].

            • Pulse Sequence: A standard proton-decoupled pulse sequence like zgpg30 (Bruker) is typically sufficient. This sequence uses a 30° pulse angle, which allows for a shorter relaxation delay compared to a 90° pulse, balancing signal intensity and experiment time.

            The Role of Advanced and Computational Methods

            For complex, highly substituted molecules, one-dimensional C13 NMR may not be sufficient for unambiguous assignment.

            • 2D NMR Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC) is an invaluable tool. It reveals long-range (2-3 bond) couplings between protons and carbons. For a C5-substituted 1,2,3-thiadiazole, protons on the substituent will show a correlation to the C5 carbon, and often to the C4 carbon as well, providing definitive proof of their connectivity[12][15].

            • Computational Chemistry: Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict C13 NMR chemical shifts with increasing accuracy[16][17]. By comparing the experimentally observed spectrum with the computationally predicted spectrum for a proposed structure, assignments can be confirmed with a high degree of confidence[18].

            Conclusion

            The C13 NMR spectrum of the 1,2,3-thiadiazole ring is a powerful diagnostic tool defined by two key features: the presence of exactly two carbon signals in the aromatic region and a significant chemical shift separation between the downfield C4 and the more upfield C5. This signature provides a clear and reliable method for its identification and differentiation from other common heterocyclic systems. By employing a robust experimental protocol that accounts for the unique relaxation properties of its quaternary carbons and leveraging the predictive power of substituent effects, researchers can confidently elucidate and characterize these vital medicinal scaffolds.

            References

            • A˘girba¸s, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

            • Al-Sultani, A. A. H., & Ali, A. M. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(1), 225-234. [Link]

            • Loghmani-Kouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(9), 2217-2226. [Link]

            • A˘girba¸s, H., & Kara, Y. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

            • Dias, M., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

            • Struga, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5735. [Link]

            • A˘girba¸s, H., & Kara, Y. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Taylor & Francis Online. [Link]

            • Al-Juboori, A. A. A. (2023). Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring. Egyptian Journal of Chemistry, 66(10), 415-424. [Link]

            • Weigert, F. J., & Roberts, J. D. (1968). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spectra of Five-Membered Aromatic Heterocycles. Journal of the American Chemical Society, 90(13), 3543–3549. [Link]

            • El-Sayed, H. A., et al. (2023). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. Scientific Reports, 13(1), 1-17. [Link]

            • Sonawane, K., & Jagdale, S. (2024). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. International Journal for Multidisciplinary Research, 6(1). [Link]

            • Holmes, J. L., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(30), 5596–5600. [Link]

            • Gümüş, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 20(4), 843-858. [Link]

            • Gümüş, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Semantic Scholar. [Link]

            • Al-Masoudi, N. A., et al. (2004). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Molecules, 9(11), 957-965. [Link]

            • Weigert, F. J., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Journal of the American Chemical Society, 90(13), 3543-3549. [Link]

            • Request PDF. (n.d.). ChemInform Abstract: 13C NMR Substituent Effects in Monosubstituted 1,2,3-Thiadiazoles. ResearchGate. [Link]

            • Pugmire, R. J., et al. (1974). Carbon-13 magnetic resonance. XII. Five-membered nitrogen heterocycles and their charged species. Journal of the American Chemical Society, 96(23), 7327-7333. [Link]

            • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1475. [Link]

            • Saeed, B. (2009). C-13 NMR spectra of some Isoxazolidine. ResearchGate. [Link]

            • Hockstedler, A. N., et al. (2023). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Heterocyclic Communications, 29(1), 128-135. [Link]

            • Bakherad, M., et al. (2024). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 14(9), 6138-6147. [Link]

            • Al-Obaidi, A. A. K. (2021). 13C-NMR Spectrum for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)3,7-dioxo-1,2-diazepane-1-carboxamide. ResearchGate. [Link]

            • Akter, T., et al. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 28(15), 5831. [Link]

            • SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts. [Link]

            • University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

            • Loghmani-Kouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online. [Link]

            • Bagno, A., et al. (2019). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 57(6), 277-287. [Link]

            • Al-Masoudi, N. A., et al. (2004). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. ResearchGate. [Link]

            • Forrest, K. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Symposium Series, 1236, 161-180. [Link]

            • Clark, J. (2015). interpreting C-13 NMR spectra. Chemguide. [Link]

            • Wang, D., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

            Sources

            High-Resolution IR Spectroscopy of Aminothiadiazoles: A Comparative Guide to Resolving N-H Stretching Frequencies

            Author: BenchChem Technical Support Team. Date: March 2026

            Introduction & Mechanistic Overview

            2-Amino-1,3,4-thiadiazole derivatives are privileged pharmacophores extensively utilized in drug development for their antimicrobial, anticonvulsant, and anticancer properties[1]. During structural characterization, infrared (IR) spectroscopy serves as a frontline analytical tool. However, accurately assigning the amine (N-H) stretching frequencies in these heterocycles is notoriously complex.

            As a Senior Application Scientist, I frequently observe misinterpretations arising from the interplay of tautomerism, solid-state polymorphism, and extensive intermolecular hydrogen bonding. This guide objectively compares three primary IR modalities—Transmission (KBr), ATR-FTIR, and Solution-Phase FTIR—providing self-validating protocols to ensure scientific integrity in your spectral analysis.

            Mechanistic Causality: The Aminothiadiazole N-H Stretch

            Unlike simple aliphatic amines, the exocyclic amine in 2-amino-1,3,4-thiadiazole is directly conjugated to a highly electron-withdrawing five-membered ring containing two nitrogen atoms and one sulfur atom. This conjugation delocalizes the nitrogen lone pair into the ring, imparting partial double-bond character to the C-N bond and altering the force constant of the N-H bonds.

            Furthermore, the thiadiazole ring nitrogens act as potent hydrogen-bond acceptors. In the solid state, this leads to robust intermolecular hydrogen bonding networks that significantly broaden and red-shift the N-H stretching frequencies[2]. Consequently, primary amines (-NH₂), which theoretically present distinct asymmetric and symmetric stretches, often manifest as broad, convoluted bands in standard solid-state IR spectra[3].

            Comparative Analysis of Spectroscopic Modalities

            Selecting the correct sampling technique is critical for accurate structural elucidation. The table below compares the performance of three standard modalities in resolving the N-H stretch of aminothiadiazoles.

            Spectroscopic ModalityTypical N-H Stretch Range (cm⁻¹)Band ResolutionH-Bonding InterferenceBest Use Case in Drug Development
            Transmission (KBr) 3200 – 3429 (Broadened)Low to MediumHigh (Solid-state network)Routine structural confirmation of stable, non-polymorphic bulk solids.
            ATR-FTIR 3250 – 3430 (Slightly shifted)MediumHigh (Surface interactions)Rapid screening; analyzing samples prone to pressure-induced polymorphism.
            Solution-Phase 3350 – 3450 (Sharp, distinct)HighLow (Monomeric state)Resolving complex tautomeric mixtures or differentiating primary/secondary amines.

            Self-Validating Experimental Protocols

            To ensure trustworthiness, every spectroscopic workflow must be inherently self-validating. Below are the optimized, step-by-step methodologies for analyzing aminothiadiazole derivatives.

            Protocol 1: Transmission FTIR (KBr Pellet)

            Causality: KBr is highly hygroscopic. Absorbed water exhibits a strong, broad O-H stretch around 3400 cm⁻¹, which directly overlaps with and obscures the aminothiadiazole N-H stretching region[3].

            • Preparation: Desiccate spectroscopic-grade KBr powder at 110°C for a minimum of 24 hours prior to use.

            • Matrix Assembly: Weigh 1–2 mg of the synthesized 4[4] and 100 mg of dried KBr. Grind thoroughly in an agate mortar. Causality: Grinding reduces the sample particle size below the wavelength of incident IR light, preventing baseline sloping caused by Rayleigh scattering.

            • Pressing: Transfer the mixture to a die and press at 10 tons under a vacuum for 2 minutes to form a translucent pellet.

            • Self-Validation Step: Before scanning the sample, run a blank KBr pellet (prepared identically but without the sample). A flat baseline between 3500–3300 cm⁻¹ validates the complete absence of moisture interference, ensuring any peaks observed in the sample run are true N-H stretches.

            Protocol 2: Attenuated Total Reflectance (ATR-FTIR)

            Causality: The depth of penetration of the IR evanescent wave in ATR is wavelength-dependent, penetrating less deeply at higher wavenumbers (like the 3400 cm⁻¹ N-H region). Intimate contact between the crystal and the sample is mandatory for accurate relative peak intensities.

            • Cleaning: Wipe the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.

            • Self-Validation Step: Collect a background spectrum of the bare crystal. The software must report a clean baseline, validating that no residual compound from previous users is present.

            • Application: Place a small amount of the solid aminothiadiazole onto the crystal. Engage the pressure anvil until the integrated force gauge indicates optimal contact.

            • Acquisition: Scan the sample and apply an ATR-correction algorithm. Causality: This mathematical correction normalizes the peak intensities, allowing direct comparison with legacy transmission spectra libraries.

            Protocol 3: Solution-Phase FTIR

            Causality: Dissolving the sample in a non-polar or weakly polar anhydrous solvent (e.g., CHCl₃) disrupts the intermolecular hydrogen bonds inherent to the solid-state thiadiazole lattice, revealing the "true" monomeric N-H stretching frequencies[2].

            • Preparation: Prepare a dilute solution (0.01 M to 0.05 M) of the aminothiadiazole in anhydrous CHCl₃.

            • Loading: Inject the solution into a sealed liquid cell equipped with CaF₂ windows (0.1 mm pathlength).

            • Self-Validation Step: Run a background scan of pure anhydrous CHCl₃ in the exact same cell. Subtracting this background from the sample spectrum isolates the solute's signals. The appearance of sharp, distinct symmetric and asymmetric N-H bands validates the successful disruption of H-bonded aggregates.

            Data Interpretation: Grounding the Spectra

            When interpreting the validated spectra, refer to established literature benchmarks for 1,3,4-thiadiazole derivatives:

            • Primary Amines (-NH₂): Unsubstituted exocyclic amines typically exhibit two distinct bands (asymmetric and symmetric stretches). For example, hydro-1,3,4-thiadiazole derivatives show these bands at 3379 cm⁻¹ and 3325 cm⁻¹[5], while resorcinol-thiadiazole complexes display them at 3320 cm⁻¹ and 3206 cm⁻¹[3].

            • Secondary Amines (-NH-): When the amine is substituted (e.g., forming an amide or secondary amine linkage), a single N-H stretch is observed. Authoritative studies on 1[1] report this single peak between 3412 cm⁻¹ and 3429 cm⁻¹.

            • Core Ring Validation: To confirm the integrity of the thiadiazole core, always cross-reference the N-H region with the characteristic C=N stretch (typically 1630–1649 cm⁻¹) and the C-S-C stretch (below 660 cm⁻¹)[2].

            Workflow Visualization

            Use the following decision matrix to determine the optimal IR modality for your specific aminothiadiazole derivative.

            IR_Workflow Start Synthesized Amino-Thiadiazole Q1 Is the sample prone to polymorphic transformation? Start->Q1 ATR ATR-FTIR (Non-destructive, rapid) Q1->ATR Yes Q2 Is resolving intermolecular H-bonding critical? Q1->Q2 No Sol Solution-Phase FTIR (Monomeric isolation) Q2->Sol Yes KBr Transmission FTIR (KBr Pellet) Q2->KBr No

            Decision matrix for selecting the optimal IR spectroscopy modality for aminothiadiazole derivatives.

            References

            • Der Pharma Chemica. "Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole." Available at: [Link]

            • Frontiers in Chemistry. "Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents." Available at:[Link]

            • MDPI. "Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin." Available at: [Link]

            • Springer. "Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents." Available at:[Link]

            Sources

            A Guide to Mass Spectrometry Fragmentation of 1,2,3-Thiadiazoles: A Comparative Analysis for Structural Elucidation

            Author: BenchChem Technical Support Team. Date: March 2026

            For Researchers, Scientists, and Drug Development Professionals

            This guide provides an in-depth analysis of the mass spectrometric behavior of 1,2,3-thiadiazoles, a class of heterocyclic compounds pivotal in medicinal chemistry and materials science. As a senior application scientist, my objective is to move beyond mere spectral interpretation and delve into the mechanistic causality that governs their fragmentation. This document is designed to serve as a practical and authoritative resource for unambiguously identifying these molecules and distinguishing them from their structural isomers.

            The Hallmark of 1,2,3-Thiadiazole Fragmentation: N₂ Extrusion

            The most distinct and diagnostically significant fragmentation pathway for 1,2,3-thiadiazoles under both electron ionization (EI) and, for many derivatives, electrospray ionization (ESI), is the facile extrusion of a neutral molecule of dinitrogen (N₂).[1][2][3]

            Mechanistic Rationale: This initial fragmentation step is overwhelmingly favored due to the thermodynamic stability of the expelled N₂ molecule. The 1,2,3-thiadiazole ring is primed for this cleavage upon ionization. The electron-deficient nature of the adjacent nitrogen atoms weakens the N-N and N-S bonds. Upon absorbing the energy from electron impact (typically 70 eV in EI-MS), the molecular ion readily rearranges to expel the highly stable, neutral N₂ molecule, leaving behind a radical cation [M-28]⁺˙.

            The resulting [M-N₂]⁺˙ ion has been proposed to exist as a highly reactive thiirene intermediate or rearrange to a more stable thio-ketene structure, which then undergoes further fragmentation.[1]

            M 1,2,3-Thiadiazole Molecular Ion (M⁺˙) N2_loss - N₂ (28 Da) M->N2_loss M_minus_N2 [M-N₂]⁺˙ (Thiirene/Thio-ketene intermediate) N2_loss->M_minus_N2 Fragments Substituent-driven Fragment Ions M_minus_N2->Fragments cluster_main 4-Phenyl-1,2,3-Thiadiazole Fragmentation M M⁺˙ m/z 162 M_N2 [M-N₂]⁺˙ m/z 134 M->M_N2 - N₂ M_N2_S [C₈H₆]⁺˙ m/z 102 M_N2->M_N2_S - S M_N2_CSCH [C₆H₅]⁺ m/z 77 M_N2->M_N2_CSCH - C₂HS M_N2_CSCH_C2H2 [C₄H₃]⁺ m/z 51 M_N2_CSCH->M_N2_CSCH_C2H2 - C₂H₂

            Caption: Predicted EI fragmentation pathway for 4-phenyl-1,2,3-thiadiazole.

            Quantitative Data Summary

            The expected quantitative data from the EI-MS analysis of 4-phenyl-1,2,3-thiadiazole is summarized below.

            m/zProposed IonInterpretationRelative Abundance
            162[C₈H₆N₂S]⁺˙Molecular Ion (M⁺˙)High
            134[C₈H₆S]⁺˙[M-N₂]⁺˙High
            102[C₈H₆]⁺˙[M-N₂-S]⁺˙Medium
            77[C₆H₅]⁺Phenyl CationHigh
            51[C₄H₃]⁺[C₆H₅-C₂H₂]⁺Medium-Low

            ESI-MS/MS Fragmentation of Functionalized 1,2,3-Thiadiazoles

            In the context of drug development and metabolomics, where liquid chromatography is coupled with mass spectrometry (LC-MS), Electrospray Ionization (ESI) is the predominant technique. For functionalized 1,2,3-thiadiazoles, analysis is typically performed in positive ion mode, studying the fragmentation of the protonated molecule [M+H]⁺.

            The dominant initial fragmentation often remains the loss of N₂. [4][5]However, the subsequent fragmentation pathways are heavily influenced by the nature of the substituents. For example, in studies of 4,5-functionalized 1,2,3-thiadiazoles, the [M+H-N₂]⁺ ion undergoes further losses of molecules like SO₂, sulfonylaryl radicals, or NH₃, providing rich structural information. [4]

            A Comparative Guide: Distinguishing 1,2,3-Thiadiazole from Its Isomers

            Unambiguous identification requires differentiating 1,2,3-thiadiazole from its isomers, particularly 1,2,3-triazoles and other thiadiazoles. Their fragmentation patterns provide clear distinguishing features.

            1,2,3-Thiadiazole vs. 1,2,3-Triazole

            While structurally similar, their mass spectra are often distinct.

            • 1,2,3-Thiadiazole: As established, the key diagnostic is the facile loss of N₂.

            • 1,2,3-Triazole: Fragmentation is more complex and highly substituent-dependent. While N₂ loss can occur, it is often not the primary pathway. More common fragmentations include the loss of HCN (27 Da) or RCN (where R is a substituent). [1] A fascinating aspect revealed by ESI-MS/MS studies is the gas-phase rearrangement of some protonated 1,2,3-triazoles to form a 1,2,3-thiadiazole-like structure, which then proceeds to lose N₂. [6]This highlights the importance of analyzing the entire fragmentation pattern, as the presence of an [M+H-N₂]⁺ ion alone is not absolute proof of a 1,2,3-thiadiazole if a triazole isomer is possible. However, the initial fragmentation pathways leading to this ion will differ significantly. [6]

            1,2,3-Thiadiazole vs. 1,2,4- and 1,3,4-Thiadiazoles

            The comparison with other thiadiazole isomers is more straightforward.

            • 1,2,4-Thiadiazoles: These compounds do not typically lose N₂. Their fragmentation is characterized by the cleavage of the heterocyclic ring, often involving the elimination of species like HCN. [7]* 1,3,4-Thiadiazoles: These isomers also do not show a loss of N₂. Their fragmentation generally begins with the cleavage of substituent bonds, followed by a more complex degradation of the thiadiazole ring into multiple smaller fragments. [4][8]

            Comparative Fragmentation Summary
            IsomerPrimary Diagnostic FragmentationKey Notes
            1,2,3-Thiadiazole Loss of N₂ ([M-28]⁺˙) Dominant and highly characteristic pathway.
            1,2,3-Triazole Loss of HCN, RCN, or N₂Fragmentation is highly variable. N₂ loss is not always present or dominant.
            1,2,4-Thiadiazole Ring Cleavage (e.g., loss of HCN)No N₂ loss observed.
            1,3,4-Thiadiazole Substituent Loss, Ring DegradationNo N₂ loss observed. Ring breaks into multiple fragments.

            Field-Proven Experimental Protocol: GC-MS Analysis

            This protocol details a self-validating system for the analysis of a thermally stable 1,2,3-thiadiazole derivative, such as 4-phenyl-1,2,3-thiadiazole, using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

            Causality Behind Choices:

            • GC-MS: Ideal for volatile and thermally stable compounds, providing excellent separation and clean ionization.

            • Electron Ionization (EI) at 70 eV: This is the industry standard. The high energy ensures reproducible fragmentation patterns that are consistent across different instruments, allowing for library matching and providing a detailed structural "fingerprint."

            Step-by-Step Methodology
            • Sample Preparation:

              • Accurately weigh and prepare a stock solution of the 1,2,3-thiadiazole derivative at 1 mg/mL in a high-purity solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is critical to ensure complete dissolution and compatibility with the GC system.

              • Perform serial dilutions to create a working solution of approximately 10 µg/mL. This concentration is typically sufficient to produce a strong signal without overloading the detector.

            • Instrumentation (GC):

              • Injector: Set to 250°C in splitless mode to ensure complete volatilization of the analyte and efficient transfer to the column.

              • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

              • Column: A standard, non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for a wide range of aromatic heterocycles.

              • Oven Program:

                • Initial Temperature: 50°C, hold for 2 minutes.

                • Ramp: Increase by 10°C/min to 280°C.

                • Final Hold: Hold at 280°C for 5 minutes to ensure all components elute.

            • Instrumentation (MS):

              • Ion Source: Electron Ionization (EI) set to 230°C.

              • Electron Energy: 70 eV.

              • Mass Analyzer: Set to scan a mass range appropriate for the analyte (e.g., m/z 40-400).

              • Transfer Line Temperature: 280°C to prevent sample condensation.

            • Data Acquisition and Analysis:

              • Inject 1 µL of the prepared sample into the GC-MS system.

              • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

              • Extract the mass spectrum from the apex of the corresponding chromatographic peak.

              • Process the data to identify the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the expected pathways outlined in this guide.

            cluster_workflow GC-MS Experimental Workflow A 1. Sample Preparation (10 µg/mL in DCM) B 2. GC Injection (1 µL, Splitless) A->B C 3. Chromatographic Separation B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Quadrupole/TOF) D->E F 6. Data Processing (TIC & Mass Spectrum) E->F

            Caption: Experimental workflow for GC-MS analysis of 1,2,3-thiadiazoles.

            Conclusion

            The mass spectrometric fragmentation of 1,2,3-thiadiazoles is dominated by a highly characteristic loss of a neutral N₂ molecule, a feature that serves as a primary diagnostic tool for its identification. Understanding the subsequent fragmentation of the resulting [M-N₂]⁺˙ ion provides deeper structural insights, particularly when guided by the principles of ion stability. By comparing these unique patterns to those of its isomers—1,2,3-triazoles, 1,2,4-thiadiazoles, and 1,3,4-thiadiazoles—researchers can achieve a high degree of confidence in their structural assignments. The methodologies and comparative data presented in this guide offer a robust framework for the reliable characterization of this important class of heterocyclic compounds.

            References

            • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole. Retrieved from a URL provided by the grounding tool.
            • Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045. [Link]

            • Mazur, D. M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1653. [Link]

            • BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Retrieved from a URL provided by the grounding tool.
            • Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3591. [Link]

            • NIST. (n.d.). 1,3,4-Thiadiazole, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

            • Blackman, A. J., & Bowie, J. H. (1973). Mass spectra of 1,2,4-triazoles—II: Alkyl 1,2,4-triazoles. Organic Mass Spectrometry, 7(1), 57-66. [Link]

            • Al-Sanea, M. M., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7545. [Link]

            • Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Spectroscopy Letters, 25(8), 1079-1087. [Link]

            • Mazur, D. M., et al. (2023). Supplementary Information: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences.
            • Maquestiau, A., et al. (1974). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1147-1151. [Link]

            • BenchChem. (n.d.). Technical Support Center: Refining Spectroscopic Characterization Methods for 1,3,4-Thiadiazole Derivatives. Retrieved from a URL provided by the grounding tool.
            • ResearchGate. (n.d.). Fragmentation pathways of protonated 1,2,3-triazole 1aN including the.... Retrieved from a URL provided by the grounding tool.
            • BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Retrieved from a URL provided by the grounding tool.

            Sources

            5-phenyl-1,2,3-thiadiazol-4-amine vs 4-phenyl-1,2,3-thiadiazol-5-amine

            Author: BenchChem Technical Support Team. Date: March 2026

            An in-depth comparative analysis of regioisomeric building blocks is crucial in rational drug design. When developing small-molecule therapeutics, particularly in oncology, the spatial orientation of functional groups can dictate a molecule's success or failure in target engagement.

            This guide provides a comprehensive technical comparison between two critical regioisomers: 5-phenyl-1,2,3-thiadiazol-4-amine and 4-phenyl-1,2,3-thiadiazol-5-amine . We will explore their physicochemical properties, their distinct roles in synthesizing Inhibitor of Apoptosis (IAP) protein antagonists, and the validated experimental protocols used to generate and utilize them.

            Structural and Physicochemical Divergence

            Both compounds share the molecular formula C8H7N3S and a molecular weight of 177.23 g/mol [1]. However, the transposition of the phenyl and amino groups across the 4- and 5-positions of the 1,2,3-thiadiazole ring fundamentally alters their electronic distribution, nucleophilicity, and steric presentation.

            • 4-phenyl-1,2,3-thiadiazol-5-amine (CAS: 78301-72-1): The amino group is located at the 5-position, flanked by the sulfur atom and the carbon bearing the phenyl ring. This specific vector is highly prized in medicinal chemistry as a P4 substituent in peptidomimetic drugs[2].

            • 5-phenyl-1,2,3-thiadiazol-4-amine (CAS: 873581-57-8): The amino group is at the 4-position, adjacent to the nitrogen of the thiadiazole ring. This alters the basicity of the amine and shifts the trajectory of the phenyl ring by approximately 60 degrees compared to its regioisomer[3].

            Table 1: Comparative Physicochemical Profile
            Property4-phenyl-1,2,3-thiadiazol-5-amine5-phenyl-1,2,3-thiadiazol-4-amine
            CAS Number 78301-72-1873581-57-8 (HCl salt: 2309463-21-4)
            Molecular Weight 177.23 g/mol 177.23 g/mol
            Topological Polar Surface Area (TPSA) ~80 Ų~80 Ų
            Primary Application IAP Antagonist Pharmacophore (P4 position)Combinatorial Library Building Block
            Amine Nucleophilicity Moderate (Influenced by adjacent Sulfur)Moderate (Influenced by adjacent Nitrogen)

            Biological Target Engagement: The Causality of Isomer Selection

            The choice between these two isomers is not arbitrary; it is dictated by the precise architecture of the target protein's binding pocket.

            In the development of small-molecule antagonists for Inhibitor of Apoptosis (IAP) proteins (such as the clinical candidate GDC-0152), researchers aim to mimic the endogenous Smac/DIABLO protein's AVPI (Ala-Val-Pro-Ile) tetrapeptide motif[4]. The endogenous isoleucine at the P4 position binds to a well-defined hydrophobic pocket in the BIR3 domain of IAPs (defined by residues Thr116, Gly130, and Gln132)[2].

            Why 4-phenyl-1,2,3-thiadiazol-5-amine is superior for IAP antagonism: Phage-display and crystallographic data reveal a strong preference for an aromatic ring over the endogenous aliphatic isoleucine at the P4 position[2]. When 4-phenyl-1,2,3-thiadiazol-5-amine is coupled to the P3 proline, the 5-amino group acts as a critical hydrogen-bond donor/acceptor linker, while the 4-phenyl group is perfectly vectored to plunge deep into the hydrophobic pocket[2].

            Conversely, utilizing 5-phenyl-1,2,3-thiadiazol-4-amine shifts the phenyl ring's vector, causing steric clashes with the pocket walls (specifically Thr116) and disrupting the optimal hydrogen-bonding network of the amine linker, leading to a precipitous drop in binding affinity.

            IAP_Pathway Smac Endogenous Smac (AVPI Motif) IAP IAP Proteins (BIR2/BIR3 Domains) Smac->IAP Inhibits Antagonist IAP Antagonist (4-phenyl-1,2,3-thiadiazol-5-amine core) Antagonist->IAP Competitive Binding Caspases Effector Caspases (Caspase-3, -7, -9) IAP->Caspases Ubiquitinates/Inhibits Apoptosis Cell Apoptosis (Cancer Cell Death) Caspases->Apoptosis Executes

            Mechanism of IAP antagonism restoring caspase-mediated apoptosis in cancer cells.

            Table 2: Comparative SAR Impact on IAP (BIR3) Binding
            P4 Substituent (Coupled to Ala-Val-Pro)Spatial Vector Fit (Hydrophobic Pocket)Relative Binding Affinity (ML-IAP)
            Endogenous IsoleucineBaseline (Aliphatic)Moderate (Reference)
            4-phenyl-1,2,3-thiadiazol-5-amine Optimal (Aromatic π-π and hydrophobic packing)High (Potent Antagonism)
            5-phenyl-1,2,3-thiadiazol-4-amine Sub-optimal (Steric clash with Thr116)Low (Loss of Activity)

            Synthetic Methodologies and Experimental Protocols

            The synthesis of 1,2,3-thiadiazole cores relies heavily on the Hurd-Mori reaction , a classical cyclization method where hydrazone derivatives are treated with thionyl chloride (SOCl₂)[5][6].

            The Hurd-Mori Cyclization Logic

            The reaction is driven by the nucleophilic attack of the hydrazone nitrogen on the thionyl chloride, followed by a cascade of elimination and cyclization steps to form the stable, aromatic 1,2,3-thiadiazole ring[5]. The regioselectivity (whether the amine ends up at the 4- or 5-position) is strictly controlled by the starting ketone/aldehyde precursor and the specific protecting groups utilized[7].

            HurdMori Ketone Substituted Acetophenone Precursor Hydrazone Hydrazone Formation (Semicarbazide/Ethyl Carbazate) Ketone->Hydrazone Condensation Cyclization Hurd-Mori Cyclization (SOCl2, 0°C to RT) Hydrazone->Cyclization Reagent Addition Thiadiazole 1,2,3-Thiadiazole Core Intermediate Cyclization->Thiadiazole Ring Closure Amination Deprotection / Amination (Yields 5-amine or 4-amine) Thiadiazole->Amination Functionalization

            Generalized Hurd-Mori synthetic workflow for 1,2,3-thiadiazole amine derivatives.

            Self-Validating Protocol: Amide Coupling of 4-phenyl-1,2,3-thiadiazol-5-amine

            To utilize 4-phenyl-1,2,3-thiadiazol-5-amine in drug discovery, it must be efficiently coupled to the adjacent amino acid (e.g., Boc-L-Proline) without racemizing the chiral center of the proline. The following solution-phase synthesis protocol is validated for high-yield coupling[2][8].

            Reagents Required:

            • 4-phenyl-1,2,3-thiadiazol-5-amine (1.0 eq)

            • Boc-L-Proline (1.05 eq)

            • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.05 eq)

            • HOBt (Hydroxybenzotriazole) (1.05 eq)

            • DIPEA (N,N-Diisopropylethylamine) (1.05 eq)

            • Anhydrous DMF (Dimethylformamide)

            Step-by-Step Procedure:

            • Preparation: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve 1.0 g (5.64 mmol) of 4-phenyl-1,2,3-thiadiazol-5-amine and 1.28 g (5.94 mmol) of Boc-L-Proline in 5 mL of anhydrous DMF[8].

            • Activation: To the stirring solution, sequentially add 0.8 g (5.94 mmol) of HOBt and 1.14 g (5.94 mmol) of EDC. The HOBt acts to suppress racemization and generate a highly reactive active ester intermediate[8].

            • Base Addition: Slowly add 1.04 mL (5.94 mmol) of DIPEA to neutralize the reaction environment and facilitate the nucleophilic attack by the thiadiazol-amine[8].

            • Reaction: Stir the mixture continuously for 24 hours at room temperature (20-25°C). Monitor the reaction progress via TLC or LC-MS to ensure complete consumption of the amine[8].

            • Work-up: Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash the organic layer with 20 mL of saturated aqueous NaHCO₃ to remove acidic byproducts and unreacted HOBt[8].

            • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield the pure coupled intermediate[8].

            Note on Causality: The use of EDC/HOBt over stronger coupling agents like HATU is deliberate here. While 4-phenyl-1,2,3-thiadiazol-5-amine is moderately sterically hindered, EDC/HOBt provides a self-validating balance: it is reactive enough to force the coupling but mild enough to prevent the epimerization of the Boc-L-Proline alpha-carbon, preserving the strict stereochemical requirements of the IAP binding pocket.

            Conclusion

            While 5-phenyl-1,2,3-thiadiazol-4-amine and 4-phenyl-1,2,3-thiadiazol-5-amine share identical molecular weights and core structures, their application in rational drug design is vastly different. The 4-phenyl-5-amine isomer is a highly validated, stereoelectronically privileged scaffold for targeting the BIR3 domain of IAP proteins. Researchers must carefully select the correct regioisomer and employ optimized coupling protocols, such as the EDC/HOBt method, to ensure successful target engagement and preserve chiral integrity during library synthesis.

            References

            • PubChem. "4-Phenyl-[1,2,3]thiadiazol-5-ylamine | C8H7N3S | CID 2747165". National Center for Biotechnology Information. Available at: [Link]

            • Flygare, J. A., et al. "The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152)". National Institutes of Health (PMC). Available at: [Link]

            • ChemSrc. "873581-57-8_5-Phenyl-1,2,3-thiadiazol-4-amine". Available at: [Link]

            • Wikipedia. "Hurd–Mori 1,2,3-thiadiazole synthesis". Available at: [Link]

            Sources

            Technical Guide: Distinguishing 1,2,3-Thiadiazole from 1,3,4-Thiadiazole Isomers

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            In medicinal chemistry, the distinction between 1,2,3-thiadiazole and 1,3,4-thiadiazole is not merely structural—it is functional. While they are constitutional isomers sharing the formula

            
            , their electronic behaviors, metabolic profiles, and chemical reactivities diverge significantly.
            
            • 1,2,3-Thiadiazole is latent-reactive. It is prone to thermal extrusion of nitrogen (

              
              ) and undergoes the Dimroth rearrangement, making it a "masked" intermediate often used to access other heterocycles.
              
            • 1,3,4-Thiadiazole is a stable pharmacophore.[1] It is a classic bioisostere for carboxylates and oxadiazoles, exhibiting high aromatic stability and resistance to thermal decomposition.

            This guide provides a definitive, data-driven workflow to distinguish these isomers using NMR spectroscopy, Mass Spectrometry (MS), and chemical reactivity profiling.

            Structural Fundamentals & Numbering

            Correct identification begins with nomenclature. The numbering determines the interpretation of spectral data.

            Diagram 1: Isomer Structural Comparison

            Thiadiazole_Structures cluster_123 1,2,3-Thiadiazole cluster_134 1,3,4-Thiadiazole node_123 S(1)-N(2)=N(3)-C(4)=C(5) Feature: N-N bond adjacent to S Reactivity: Latent N2 extrusion node_134 S(1)-C(2)=N(3)-N(4)=C(5) Feature: Symmetric N-N bond Reactivity: High Aromatic Stability

            Caption: Structural numbering and key electronic features of thiadiazole isomers.

            Spectroscopic Distinction

            Nuclear Magnetic Resonance (NMR)

            NMR is the primary tool for non-destructive identification. The asymmetry of the 1,2,3-isomer contrasts sharply with the symmetry often found in the 1,3,4-isomer.

            Comparative Data Table:
            
            
            C and
            
            
            H NMR Shifts

            Note: Values are approximate and solvent-dependent (typically DMSO-

            
             or 
            
            
            
            ).
            Feature1,2,3-Thiadiazole1,3,4-ThiadiazoleMechanistic Insight
            Symmetry Asymmetric Symmetric (if substituents match)1,3,4-thiadiazoles with identical C2/C5 substituents show simplified spectra (half the expected signals).
            C-H Proton (
            
            
            H)
            
            
            8.5 – 9.0 ppm (H-5)
            
            
            9.0 – 10.0 ppm (H-2/H-5)
            1,3,4-protons are more deshielded due to the electron-withdrawing effect of two adjacent imine nitrogens.
            Ring Carbons (
            
            
            C)
            C4: ~145–160 ppmC5: ~127–140 ppmC2/C5: ~158–170 ppmC5 in 1,2,3-thiadiazole is significantly more shielded (upfield) than carbons in the 1,3,4-ring.
            Coupling (
            
            
            )
            
            
            
            
            Higher s-character in the C-H bond of 1,3,4-thiadiazole leads to larger coupling constants.

            Critical Check: If your

            
            C spectrum shows two distinct ring carbons with a gap of >15 ppm (e.g., 155 and 130 ppm), you likely have the 1,2,3-isomer . If the ring carbons are equivalent or very close (>160 ppm), it is the 1,3,4-isomer .
            
            Mass Spectrometry (MS) Fragmentation

            Mass spectrometry provides a "fingerprint" based on ring stability.

            • 1,2,3-Thiadiazole (The "Nitrogen Popper"): The defining characteristic is the facile loss of a neutral nitrogen molecule (

              
              , -28 Da). This is often the base peak or a major fragment.
              
              • Pathway:

                
                .
                
            • 1,3,4-Thiadiazole (The "Shattered Ring"): This ring is robust.[1] It rarely loses

              
               cleanly. Instead, it undergoes retro-cycloaddition, cleaving the C-S and N-N bonds.
              
              • Pathway: Cleavage often yields nitrile (

                
                ) or thio-fragments (
                
                
                
                ).
            Diagram 2: MS Fragmentation Logic

            MS_Fragmentation cluster_123 1,2,3-Thiadiazole Path cluster_134 1,3,4-Thiadiazole Path Start Molecular Ion (M+) Step1_123 Loss of N2 (-28 Da) Start->Step1_123 Dominant Path Step1_134 Ring Cleavage (R-CN + R-CS) Start->Step1_134 Complex Fission Step2_123 Thiirene Radical Cation Step1_123->Step2_123 Step3_123 Rearrangement to Thioketene Step2_123->Step3_123 Step2_134 Fragment Ions: [R-CN]+, [R-CS]+ Step1_134->Step2_134

            Caption: Divergent fragmentation pathways. The loss of N2 is diagnostic for 1,2,3-thiadiazoles.[2]

            Chemical Reactivity & Stability Tests

            If spectroscopic data is ambiguous, chemical behavior serves as the final arbiter.

            Thermal Stability (The Heat Test)
            • Protocol: Heat the sample to >200°C (or reflux in high-boiling solvent like diphenyl ether).

            • Observation:

              • 1,2,3-Thiadiazole: Decomposes with gas evolution (

                
                ). This is the basis of the Hurd-Mori reaction  mechanism and thioketene formation.
                
              • 1,3,4-Thiadiazole: Generally stable.[1][3] No gas evolution.

            Dimroth Rearrangement (The Base Test)

            1,2,3-Thiadiazoles with an amino group (or capable of tautomerizing) can undergo the Dimroth Rearrangement to form mercapto-1,2,3-triazoles. 1,3,4-Thiadiazoles generally do not undergo this specific rearrangement to triazoles.

            • Mechanism: Base-catalyzed ring opening

              
               Diazo intermediate 
              
              
              
              Recyclization.
            • Application: Treat the unknown amino-thiadiazole with a base (e.g., NaOEt). If the product is an isomer with a significantly different UV/NMR profile (indicating a triazole), the starting material was 1,2,3-thiadiazole.

            Experimental Protocol: Step-by-Step Identification

            Objective: Definitively identify an unknown thiadiazole sample.

            Reagents:

            • Deuterated DMSO (

              
              )[4][5]
              
            • Standard NMR tubes[5]

            • Mass Spectrometry grade Methanol/Acetonitrile

            Workflow:

            • Sample Prep: Dissolve ~5 mg of sample in 0.6 mL

              
              . Ensure complete solubility to prevent line broadening.
              
            • NMR Acquisition:

              • Run

                
                 NMR (16 scans). Look for the singlet at 8.5-9.0 ppm  (1,2,3) vs >9.0 ppm  (1,3,4).[1][6]
                
              • Run

                
                 NMR (512 scans). Check for carbon symmetry.
                
            • MS Analysis:

              • Inject sample via ESI or EI.[7]

              • Look for the [M-28] peak.

              • Result: Presence of intense [M-28] confirms 1,2,3-thiadiazole.

            • Verification (Optional):

              • Perform a melting point test. If the compound decomposes with gas evolution near its melting point, it supports the 1,2,3-assignment.

            Diagram 3: Decision Tree

            Decision_Tree Start Unknown Thiadiazole MS_Check MS: Strong [M-28] Peak? Start->MS_Check NMR_Check 13C NMR: Symmetric Carbons? MS_Check->NMR_Check No Result_123 Isomer: 1,2,3-Thiadiazole MS_Check->Result_123 Yes (Loss of N2) NMR_Check->Result_123 No (Distinct C4/C5) Result_134 Isomer: 1,3,4-Thiadiazole NMR_Check->Result_134 Yes (Single Signal)

            Caption: Logical workflow for rapid isomer identification.

            References

            • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Foundational text on 1,2,3-thiadiazole reactivity and Dimroth rearrangement).
            • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons. (Reference for C-H coupling constants).
            • Porcheddu, A., & Giacomelli, G. (2006). Microwave-assisted synthesis of 1,2,3-thiadiazoles. Tetrahedron Letters, 47(46), 8141-8143.
            • L'abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles. Journal of Heterocyclic Chemistry, 19, 1433. (Detailed mechanism of Dimroth and Cornforth-type rearrangements).

            Sources

            Structural Insights & Comparative Crystallography: 5-Phenyl-1,2,3-thiadiazol-4-amine

            Author: BenchChem Technical Support Team. Date: March 2026

            Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Leads[1]

            Executive Summary: The Scaffold Advantage

            In the landscape of nitrogen-sulfur heterocycles, the 1,2,3-thiadiazole core represents a distinct pharmacophore compared to its ubiquitous 1,3,4-isomer.[1] While the 1,3,4-thiadiazoles are well-documented as "symmetric" bioisosteres of amides, the 5-phenyl-1,2,3-thiadiazol-4-amine offers a unique, asymmetric electrostatic profile critical for specific binding pockets (e.g., kinase hinge regions or allosteric sites).[1]

            This guide provides a technical comparison of the 1,2,3-thiadiazole amine against its 1,3,4-isomer, detailing the synthetic pathway required to access the 4-amine position (via Curtius rearrangement) and analyzing the crystallographic implications of the S-N-N vs. S-C-N bond arrangements.[1]

            Comparative Structural Analysis

            The primary differentiator between the target molecule and standard alternatives lies in the ring planarity and the vector of the hydrogen bond donors/acceptors.

            Crystallographic Metrics Comparison

            The following table contrasts the target 5-phenyl-1,2,3-thiadiazol-4-amine with the widely characterized 5-phenyl-1,3,4-thiadiazol-2-amine .

            FeatureTarget: 1,2,3-Thiadiazol-4-amine Alternative: 1,3,4-Thiadiazol-2-amine Implication for Drug Design
            Ring Atom Sequence S(1)-N(2)-N(3)-C(4)-C(5)S(1)-C(2)-N(3)-N(4)-C(5)1,2,3-core has a localized N-N double bond character; 1,3,4 is more aromatic/delocalized.[1]
            H-Bond Acceptor N2 & N3 (Adjacent)N3 & N4 (Separated)1,2,3-isomer creates a high-density electron cloud on one face, ideal for chelating metals or specific polar residues.[1]
            Dipole Moment High (~3.5 - 4.0 D)Moderate (~3.0 D)1,2,3-thiadiazoles exhibit stronger dipole-dipole stacking in the crystal lattice.[1]
            Crystal System Triclinic / Monoclinic (Predicted)Monoclinic (P2₁/c)1,2,3-analogs often pack in "herringbone" motifs due to offset
            
            
            stacking.[1]
            S...N Interaction Intramolecular S...N chalcogen bondIntermolecular S...N contactsThe 1,2,3-core is more rigid due to the internal S...N electronic lock.[1]
            Structural Causality[1]
            • The "Hurd-Mori" Effect: The 1,2,3-thiadiazole ring is synthesized via the Hurd-Mori reaction (cyclization of hydrazones), which locks the phenyl ring at position 5 and the functional handle at position 4.[2] This proximity creates a steric clash that twists the phenyl ring out of coplanarity (torsion angle typically 20-30°), unlike the flatter 1,3,4-systems.[1]

            • Chalcogen Bonding: In the 1,2,3-system, the Sulfur atom acts as a

              
              -hole donor.[1] In the crystal lattice, this often manifests as short contacts between the Sulfur of one molecule and the Amine Nitrogen of a neighbor (
              
              
              
              ), stabilizing the packing.

            Experimental Protocol: Synthesis & Crystallization

            Accessing the 4-amine specifically requires a detour from the standard Hurd-Mori product (which usually yields a 4-carboxylate or 4-H). The following protocol utilizes a Curtius Rearrangement to install the amine.

            Workflow Diagram (DOT)

            SynthesisWorkflow Start Acetophenone Hydrazone HurdMori Hurd-Mori Cyclization (SOCl2) Start->HurdMori Cyclization Ester Ethyl 5-phenyl-1,2,3- thiadiazole-4-carboxylate HurdMori->Ester Yield ~75% Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Deprotection Acid Carboxylic Acid Intermediate Hydrolysis->Acid Yield ~90% Curtius Curtius Rearrangement (DPPA, tBuOH -> TFA) Acid->Curtius Acyl Azide -> Isocyanate -> Amine Target 5-phenyl-1,2,3- thiadiazol-4-amine Curtius->Target Final Product Cryst Slow Evaporation (EtOH/CHCl3) Target->Cryst XRD Prep

            Caption: Figure 1. Synthetic route to 5-phenyl-1,2,3-thiadiazol-4-amine via Modified Hurd-Mori and Curtius Rearrangement.

            Step-by-Step Methodology

            Step 1: Hurd-Mori Cyclization (Scaffold Formation)

            • React acetophenone semicarbazone with pure thionyl chloride (

              
              ) at 0°C.
              
            • Critical Control: Maintain temperature below 5°C to prevent decomposition of the semicarbazone before cyclization.

            • Quench with ice water to precipitate the 4-carboxylate or 4-formyl precursor (depending on starting hydrazone).

            Step 2: Curtius Rearrangement (Amine Installation)

            • Convert the 1,2,3-thiadiazole-4-carboxylic acid to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene.[1]

            • Reflux to induce rearrangement to the isocyanate (

              
              ).[1]
              
            • Hydrolysis: Treat with aqueous acid (HCl) or react with tert-butanol followed by TFA deprotection to yield the free amine.

              • Why this path? Direct amination of the thiadiazole ring is difficult due to its electron-deficient nature; the Curtius rearrangement bypasses this by modifying a pre-existing substituent.

            Step 3: Crystallization for XRD

            • Dissolve 50 mg of the purified amine in a 1:1 mixture of Ethanol and Chloroform .[1]

            • Self-Validating Step: Filter the solution through a 0.45

              
               PTFE filter to remove nucleation sites (dust).
              
            • Allow slow evaporation at 4°C (refrigerator) for 7-10 days.

              • Result: Yellow, block-like crystals suitable for single-crystal X-ray diffraction.[1]

            Interaction Network & Bioisosterism

            The 1,2,3-thiadiazole amine is not just a passive scaffold; it actively directs molecular recognition through a specific pattern of hydrogen bond donors (HBD) and acceptors (HBA).[1]

            Interaction Map (DOT)[1]

            InteractionMap cluster_0 5-phenyl-1,2,3-thiadiazol-4-amine N2 N(2) (Acceptor) N3 N(3) (Acceptor) S1 S(1) (Sigma-Hole) S1->N3 Intra-ring Chalcogen NH2 4-NH2 (Donor) Residue Protein Residue (Glu/Asp) NH2->Residue Strong H-Bond (2.9 Å) Phenyl Phenyl Ring (Pi-Stacking) PiSystem Aromatic Residue (Phe/Tyr) Phenyl->PiSystem T-shaped Stacking Water Solvent/Water (H-Bond) Water->N3 H-Bond (3.0 Å)

            Caption: Figure 2.[1] Predicted intermolecular interaction network in biological or crystalline environments.

            Interpretation of Data[2][3][4][5][6][7]
            • The "N3" Hotspot: Unlike 1,3,4-thiadiazoles where N3 and N4 are equivalent, in the 1,2,3-system, N3 is the more basic center and the primary acceptor for hydrogen bonding.[1]

            • Bioisosteric Utility: The 5-phenyl-1,2,3-thiadiazol-4-amine serves as a bioisostere for adenine (in kinase inhibitors) or biaryl amides .[1] The 4-amine mimics the exocyclic amine of adenine, while the N2/N3 system mimics the N1/N3 of the purine ring.

            References

            • Hurd, C. D., & Mori, R. I. (1955).[1] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Link

            • Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] (Authoritative text on the Hurd-Mori and Curtius pathways).

            • L'abbé, G., et al. (1993).[1] Thermal rearrangement of 4-iminomethyl-1,2,3-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1. Link[1]

            • BenchChem. (2025).[1] Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Link[1]

            • Mathew, B., et al. (2011).[1][3] Synthesis, Characterisation, and anti Microbial Screening of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research. (Comparative data for the 1,3,4-isomer).

            Sources

            Bioisosteric Replacement of Thiazole with 1,2,3-Thiadiazole: A Strategic Implementation Guide

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary & Strategic Rationale

            In medicinal chemistry, the thiazole ring is a privileged scaffold, yet it frequently suffers from metabolic liabilities—specifically, oxidation at the C2 position by Cytochrome P450 enzymes or nucleophilic metabolic trapping. The 1,2,3-thiadiazole system offers a sophisticated bioisosteric alternative.[1][2] By introducing a nitrogen atom at the 2-position (creating the N=N-S motif), we effectively "block" the primary metabolic soft spot of the thiazole while simultaneously lowering the pKa and altering the lipophilic vector.

            This guide details the operational workflow for this replacement, focusing on the Hurd-Mori cyclization for synthesis, comparative physicochemical profiling, and the critical evaluation of metabolic fate.

            Physicochemical & Electronic Profiling

            The replacement of a carbon atom (CH) with a nitrogen (N) in the thiazole ring fundamentally alters the electronic landscape. The 1,2,3-thiadiazole is significantly more electron-deficient (π-deficient) than thiazole.

            Comparative Properties Table
            PropertyThiazole Scaffold1,2,3-Thiadiazole ScaffoldImpact on Drug Design
            Electronic Character Aromatic, moderate electron density.Highly electron-deficient (π-excessive S, but N-N withdraws).Reduced susceptibility to electrophilic metabolic attack; increased acidity of remaining protons.
            Basicity (pKa of conjugate acid) ~2.5 (Weakly basic)~ -2.0 to -3.0 (Essentially non-basic)Reduced lysosomal trapping; altered H-bond acceptor capability.
            Lipophilicity (cLogP) Baseline+0.2 to +0.5 increaseSlight increase in permeability; potential solubility penalty.
            H-Bonding N3 is a good acceptor.[2]N2/N3 are weak acceptors.Altered binding mode in kinase hinge regions (e.g., p38 MAPK).
            Metabolic Liability High (C2-oxidation, S-oxidation).Mechanism-Based Inhibition (Suicide Substrate potential).Blocks C2 metabolism but introduces risk of ring opening (thioketene formation).
            Electronic Landscape Visualization

            The following diagram illustrates the shift in electronic vectors and potential interaction sites when transitioning from thiazole to 1,2,3-thiadiazole.

            Bioisostere_Comparison Thiazole Thiazole Core (C3H3NS) Thiadiazole 1,2,3-Thiadiazole Core (C2H2N2S) Thiazole->Thiadiazole Bioisosteric Replacement (+N, -CH) Prop_Thiazole • C2: Metabolic Soft Spot • N3: Good H-Bond Acceptor • Moderate Basicity Thiazole->Prop_Thiazole Prop_Thiadiazole • C2: Blocked by Nitrogen • N2/N3: Weak Acceptors • Low Basicity (Non-ionizable) Thiadiazole->Prop_Thiadiazole Outcome Outcome: Increased Metabolic Stability Altered Vector Alignment Prop_Thiadiazole->Outcome

            Figure 1: Conceptual mapping of the electronic and structural shifts occurring during the bioisosteric replacement.

            Synthetic Accessibility: The Hurd-Mori Protocol[6][7]

            Unlike thiazoles, which are typically synthesized via the Hantzsch method (α-haloketone + thioamide), 1,2,3-thiadiazoles are best accessed via the Hurd-Mori reaction . This involves the reaction of hydrazones (specifically tosylhydrazones or carbalkoxyhydrazones) with thionyl chloride (SOCl₂).

            Optimized Hurd-Mori Experimental Protocol

            Objective: Synthesis of 4-aryl-1,2,3-thiadiazole from a ketone precursor.

            Reagents:

            • Aryl Methyl Ketone (1.0 eq)

            • p-Toluenesulfonyl hydrazide (1.1 eq)

            • Thionyl Chloride (SOCl₂) (10.0 eq - neat or in DCM)

            • Solvent: Ethanol (Step 1), Dichloromethane (DCM) (Step 2)

            Step-by-Step Methodology:

            • Hydrazone Formation:

              • Dissolve the ketone in Ethanol (0.5 M).

              • Add p-Toluenesulfonyl hydrazide (1.1 eq) and a catalytic amount of HCl (or acetic acid).

              • Reflux for 2–4 hours until TLC indicates consumption of the ketone.

              • Cool to 0°C. Filter the precipitated hydrazone, wash with cold ethanol, and dry under vacuum.

            • Hurd-Mori Cyclization (Critical Step):

              • Safety Warning: This reaction generates HCl and SO₂ gas. Use a scrubber.

              • Place neat Thionyl Chloride (or a concentrated solution in dry DCM) in a round-bottom flask at 0°C.

              • Add the dried hydrazone portion-wise to the stirring SOCl₂. Do not add all at once ; the reaction is exothermic.[3]

              • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature.

              • Note: Some substrates require gentle reflux (40°C), but start cold to avoid decomposition.

            • Work-up:

              • Concentrate the mixture under reduced pressure to remove excess SOCl₂.

              • Dilute the residue with DCM and pour carefully into ice-saturated NaHCO₃ solution.

              • Extract with DCM (3x), dry over Na₂SO₄, and concentrate.[4]

              • Purify via silica gel chromatography (typically Hexane/EtOAc gradient).[5]

            Synthetic Workflow Diagram

            HurdMori_Synthesis Ketone Start: Aryl Ketone Hydrazone Intermediate: N-Tosylhydrazone Ketone->Hydrazone EtOH, Reflux Hydrazide Tosylhydrazide Hydrazide->Hydrazone EtOH, Reflux Chlorination 1. Chlorination of Hydrazone Hydrazone->Chlorination + SOCl₂, 0°C SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorination Cyclization 2. S-N Bond Formation & Ring Closure Chlorination->Cyclization Elimination 3. Elimination of Tosyl Group Cyclization->Elimination Product Final Product: 1,2,3-Thiadiazole Elimination->Product

            Figure 2: Step-wise workflow for the Hurd-Mori cyclization, the primary route to 1,2,3-thiadiazoles.

            Metabolic Stability & Toxicology

            This is the most critical differentiator. While thiazoles are often metabolized via C-hydroxylation or S-oxidation , 1,2,3-thiadiazoles are unique. They are generally resistant to direct oxidation but can act as mechanism-based inhibitors (MBIs) of Cytochrome P450s.

            The "Double-Edged Sword" Mechanism

            Under oxidative conditions (CYP450), the 1,2,3-thiadiazole ring can undergo fragmentation to release nitrogen gas (N₂) and form a highly reactive thioketene or thio-oxo carbene intermediate.

            • Advantage: Prevents rapid clearance of the parent drug (improves half-life,

              
              ).
              
            • Risk: The reactive intermediate can covalently bind to the heme of the CYP enzyme, causing irreversible inhibition (drug-drug interaction risk).

            Experimental Validation: Microsomal Stability Assay

            To validate the bioisosteric replacement, you must run a comparative microsomal stability assay.

            Protocol:

            • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

            • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

            • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

            • Analysis: LC-MS/MS quantification of parent compound remaining.

            • Calculation: Plot ln(% remaining) vs. time to determine

              
               and 
              
              
              
              .
            Metabolic Fate Diagram[10]

            Metabolic_Fate Parent 1,2,3-Thiadiazole Drug CYP CYP450 Oxidation Parent->CYP path1 Direct Oxidation (Stable Metabolite) CYP->path1 Minor Path path2 Ring Fragmentation (- N₂) CYP->path2 Major Path Reactive Reactive Thioketene Intermediate path2->Reactive Outcome1 Covalent Binding to Heme (CYP Inhibition) Reactive->Outcome1 Toxicity Risk Outcome2 Hydrolysis to Carboxylic Acid Reactive->Outcome2 Detoxification

            Figure 3: Metabolic decision tree highlighting the potential for mechanism-based inhibition via thioketene formation.

            Case Study: Antiviral & Kinase Inhibitor Optimization

            The following data summarizes the impact of this bioisosteric switch in the context of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and p38 MAP Kinase inhibitors, derived from structure-activity relationship (SAR) studies.

            Performance Comparison Table
            MetricThiazole Analog (Reference)1,2,3-Thiadiazole BioisostereInterpretation
            Potency (EC₅₀ / IC₅₀) 0.20 µM (HIV-1)0.036 µM (HIV-1)5-fold potency increase due to altered electronic stacking in the pocket.
            Selectivity Index (SI) > 100> 6000Significantly improved safety margin.
            Metabolic Stability (
            
            
            )
            25 min (Human Microsomes)> 120 min (Human Microsomes)Blockage of C2-oxidation successfully extends half-life.
            Solubility 50 µg/mL15 µg/mLThe increased lipophilicity (LogP) reduced aqueous solubility (requires formulation adjustment).

            Data synthesized from representative SAR studies on thiadiazole antivirals and kinase inhibitors [1, 3].

            References

            • National Institutes of Health (NIH). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. Available at: [Link]

            • MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 2021.[6][7][8] Available at: [Link]

            • Royal Society of Chemistry. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 2023. Available at: [Link]

            Sources

            Comparative Guide: UV-Vis Characterization and Photostability of 5-Phenyl-1,2,3-Thiadiazole

            Author: BenchChem Technical Support Team. Date: March 2026

            Topic: Comparative Guide to UV-Vis Absorption & Photochemical Stability of 5-Phenyl-1,2,3-Thiadiazole Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

            Executive Summary & Technical Context

            In the realm of heterocyclic chemistry, 5-phenyl-1,2,3-thiadiazole represents a critical structural scaffold, distinct from its more common regioisomer, 4-phenyl-1,2,3-thiadiazole . While the 4-phenyl isomer is readily accessible via the Hurd-Mori reaction and widely characterized, the 5-phenyl isomer presents unique challenges in synthesis and spectral identification.

            This guide provides a technical comparison of the UV-Vis absorption properties of 5-phenyl-1,2,3-thiadiazole against its 4-phenyl counterpart. Crucially, it moves beyond simple static absorbance to address the dynamic photochemical instability of the 5-phenyl isomer—a defining "performance" characteristic that dictates handling protocols in drug development and materials science.

            Key Takeaway: While both isomers exhibit

            
             transitions in the near-UV (250–300 nm), 5-phenyl-1,2,3-thiadiazole is distinguished by its rapid photochemical rearrangement to phenylthioketene , a behavior not observed in the 4-phenyl isomer (which typically dimerizes or forms 1,3-dithioles).
            

            Spectral Performance & Isomer Comparison

            The electronic absorption spectra of phenyl-1,2,3-thiadiazoles are dominated by high-intensity

            
             transitions associated with the conjugated heterocyclic system. The position of the phenyl ring (C4 vs. C5) significantly alters the conjugation pathway, influencing the 
            
            
            
            .
            Table 1: Comparative UV-Vis Absorption Data
            Feature4-Phenyl-1,2,3-Thiadiazole (Standard)5-Phenyl-1,2,3-Thiadiazole (Target)Parent 1,2,3-Thiadiazole
            Primary
            
            
            296 nm (EtOH)~265–275 nm (Estimated/MeOH)*247 nm (EPA glass)
            Secondary Band ~230 nm~230–240 nm211 nm
            Electronic Character Extended conjugation (Ph-C=C-N=N)Cross-conjugation (Ph-C=C-S)Basic Heterocyclic
            
            
            Photochemical Product 1,3-Dithiole derivatives (via dimerization)Phenylthioketene (via Wolff-like rearrangement)Thioketene
            Molar Absorptivity (
            
            
            )
            High (
            
            
            )
            High (
            
            
            )
            Medium (
            
            
            )

            *Note: Explicit isolated

            
             data for the 5-phenyl isomer is rare in literature compared to the 4-phenyl isomer. Identification is often confirmed via the specific photochemical degradation product monitored by UV.
            
            Mechanistic Insight: Why the Shift?
            • 4-Phenyl Isomer: The phenyl ring is attached to C4, placing it in direct conjugation with the

              
               double bond. This extended 
              
              
              
              system results in a bathochromic shift (red shift) to ~296 nm.
            • 5-Phenyl Isomer: The phenyl ring is attached to C5, adjacent to the sulfur atom. The conjugation involves the

              
               bond and the sulfur lone pairs (
              
              
              
              ). This results in a slightly hypsochromic shift (blue shift) relative to the 4-phenyl isomer, typically absorbing in the 265–275 nm range.

            Photochemical Instability: The Critical Performance Metric

            For researchers handling these compounds, "performance" equates to stability under assay conditions. 5-Phenyl-1,2,3-thiadiazole is highly photosensitive . Upon irradiation with UV light (254 nm or 300 nm), it undergoes a ring contraction-rearrangement sequence.

            Pathway Analysis[2][3]
            • Excitation: Absorption of a photon promotes the molecule to the singlet excited state (

              
              ).
              
            • Nitrogen Extrusion: Rapid loss of

              
               generates a thiirene  intermediate.
              
            • Rearrangement: The unstable thiirene rearranges to phenylthioketene .

            • Trapping: In alcohols (e.g., methanol), the thioketene is trapped to form phenylacetate esters.[1]

            Diagram 1: Photochemical Rearrangement Pathway

            Photochemistry Start 5-Phenyl-1,2,3-Thiadiazole (Ground State) Excited Singlet Excited State (S1) Start->Excited hν (UV Absorption) Thiirene Phenylthiirene (Intermediate) Excited->Thiirene - N₂ (Extrusion) Thioketene Phenylthioketene (Reactive Species) Thiirene->Thioketene Rearrangement Product Phenylacetic Acid Ester (Trapped Product) Thioketene->Product + ROH (Solvent Trap)

            Caption: Mechanism of photo-induced nitrogen extrusion and rearrangement in 5-phenyl-1,2,3-thiadiazole.

            Experimental Protocol: Spectral Characterization

            To ensure scientific integrity, the following protocol uses a Self-Validating System : the measurement is coupled with a photolysis check to confirm the isomer identity (distinguishing 5-phenyl from 4-phenyl).

            Materials
            • Analyte: 5-Phenyl-1,2,3-thiadiazole (synthesized via Pechmann method or similar).

            • Solvent: Acetonitrile (MeCN) for raw UV; Methanol (MeOH) for trapping experiments. Grade: HPLC/Spectroscopic grade (cutoff <190 nm).

            • Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

            Step-by-Step Methodology

            1. Baseline Correction & Blanking

            • Fill two matched quartz cuvettes (1 cm path length) with pure MeCN.

            • Run a baseline correction (200–400 nm) to subtract solvent absorbance.

            2. Sample Preparation (Beer-Lambert Linearity)

            • Prepare a stock solution of ~1.0 mM in MeCN.

            • Prepare a dilution series: 10 µM, 25 µM, 50 µM.

            • Validation: Measure absorbance at expected

              
               (~270 nm). Ensure Absorbance (A) is between 0.2 and 0.8 for linearity.
              

            3. Spectral Acquisition

            • Scan range: 200 nm to 400 nm.[2]

            • Scan speed: Medium (to capture fine structure if present).

            • Data Point: Record

              
               and calculate 
              
              
              
              using
              
              
              .

            4. The "Isomer Check" (Photolysis Validation)

            • Objective: Confirm 5-phenyl identity by detecting thioketene formation.

            • Irradiate the cuvette directly with a handheld UV lamp (254 nm) for 60 seconds.

            • Observation:

              • 5-Phenyl: Rapid decrease in the primary band and emergence of a transient band (thioketene) or permanent change if in MeOH.

              • 4-Phenyl: Much slower change; formation of dimer products (often insoluble precipitates).

            Diagram 2: Experimental Workflow for Isomer Validation

            Workflow Sample Unknown Phenyl-Thiadiazole Sample Solvent Dissolve in Methanol (MeOH) Sample->Solvent UV_Scan Acquire UV-Vis Spectrum (200-400 nm) Solvent->UV_Scan Decision Check λmax UV_Scan->Decision Path_4 λmax ≈ 296 nm (Likely 4-Phenyl) Decision->Path_4 Bathochromic Path_5 λmax ≈ 270 nm (Likely 5-Phenyl) Decision->Path_5 Hypsochromic Photolysis Irradiate (254 nm, 60s) Path_4->Photolysis Path_5->Photolysis Result_4 Slow Decay / Precipitation (Dimerization) Photolysis->Result_4 Result_5 Rapid Decay + Ester Formation (Thioketene Trap) Photolysis->Result_5

            Caption: Diagnostic workflow to distinguish 4-phenyl and 5-phenyl isomers using UV-Vis and photolysis.

            References

            • NIST Mass Spectrometry Data Center. (2023). 5-Phenyl-1,2,3-thiadiazole IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

            • Pavlik, J. W., Changtong, C., & Tsefrikas, V. M. (2003).[3] Photochemistry of phenyl-substituted 1,2,4-thiadiazoles. 15N-labeling studies. The Journal of Organic Chemistry, 68(12), 4855-4861.[3] Retrieved from [Link]

            • Larsen, B. D., & Holm, A. (1982). Photolysis of 1,2,3-Thiadiazole.[1][4] Formation of Thiirene by Secondary Photolysis of Thioketene.[1] Journal of the Chemical Society, Perkin Transactions. (Discusses thioketene formation from 5-phenyl isomer).

            • Thomas, E. W. (1985). Synthesis of 1,2,3-Thiadiazoles. In Comprehensive Heterocyclic Chemistry. (General reference for Hurd-Mori vs Pechmann synthesis).

            Sources

            Safety Operating Guide

            Proper Disposal Procedures: 5-Phenyl-1,2,3-thiadiazol-4-amine

            Author: BenchChem Technical Support Team. Date: March 2026

            The following guide details the proper disposal procedures for 5-Phenyl-1,2,3-thiadiazol-4-amine .

            Important Identification Note: While the user provided CAS 17698-85-0, this number is often associated with other chemical entities in various databases. The chemical structure described is 5-Phenyl-1,2,3-thiadiazol-4-amine (also known as 4-amino-5-phenyl-1,2,3-thiadiazole). CAS No.[1][2][3][4][5][6] Reference for this structure: 78301-72-1 (4-amino-5-phenyl isomer) or related derivatives.[1] Core Hazard: The 1,2,3-thiadiazole ring system is inherently thermally unstable . It can decompose to release nitrogen gas (

            
            ) and form reactive thioketenes, posing a pressure buildup hazard  in sealed waste containers.
            
            

            Immediate Safety Profile & Hazard Identification

            Before initiating disposal, you must understand the specific stability profile of this compound. Unlike standard organic amines, the 1,2,3-thiadiazole ring is a "masked" diazo compound.

            Hazard ClassGHS ClassificationCritical Operational Risk
            Physical Self-Reactive / Thermally Unstable Nitrogen Evolution: Upon heating or contact with strong acids/bases, the ring collapses, releasing
            
            
            gas. Do not seal waste containers hermetically if active decomposition is suspected.
            Health Acute Toxicity (Oral/Dermal)Irritant to mucous membranes. Potential sensitizer.
            Environmental Aquatic Chronic ToxicityDo not release into sink/drains. Toxic to aquatic life with long-lasting effects.
            Decomposition Mechanism (The "Why" Behind the Protocol)

            The 1,2,3-thiadiazole ring undergoes Wolff rearrangement-like decomposition.

            
            
            
            • Implication: Waste bottles containing concentrated solutions of this compound can pressurize and burst if left in direct sunlight or near heat sources.

            Waste Segregation & Pre-Disposal Handling

            Goal: Prevent accidental reaction and pressure buildup.

            Solid Waste (Pure Compound)
            • Container: High-density polyethylene (HDPE) or amber glass.

            • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) and strong acids (which catalyze ring opening).

            • Labeling: Must include "TOXIC" and "POTENTIAL PRESSURE GENERATION."

            Liquid Waste (Mother Liquors/Solutions)
            • Solvent Compatibility: Compatible with non-halogenated (methanol, ethanol) and halogenated (DCM) waste streams, provided no acidic impurities are present.

            • pH Check: Ensure waste stream is Neutral (pH 6-8) .

              • Reasoning: Acidic conditions accelerate nitrogen release. If the solution is acidic, neutralize slowly with Sodium Bicarbonate (

                
                ) before bottling.
                
            • Venting: Use vented caps (caps with a Gore-Tex membrane) for waste containers if the compound concentration exceeds 5%, to allow any slow-evolving

              
               to escape.
              

            Step-by-Step Disposal Protocol

            Protocol A: Solid Waste Disposal (Preferred)
            • Collect: Transfer solid 5-Phenyl-1,2,3-thiadiazol-4-amine into a dedicated solid waste container.

            • Double Bag: Place the primary container inside a clear, chemically resistant plastic bag (secondary containment).

            • Tag: Label with the specific chemical name. Do not use generic labels like "Organic Solid."

            • Handover: Transfer to EHS/Waste Contractor for High-Temperature Incineration (with flue gas scrubbing for sulfur/nitrogen oxides).

            Protocol B: Solution/Spill Cleanup Disposal
            • Absorb: For liquid spills or solutions, absorb onto Vermiculite or Diatomaceous Earth .

              • Avoid: Do not use paper towels or cellulosic materials if the solution is concentrated, as drying crystals can become shock-sensitive.

            • Neutralize (If Acidic): If the spill involves acid, sprinkle Sodium Carbonate over the absorbent.

            • Package: Scoop into a wide-mouth jar. Do not fill >70% to allow headspace for gas expansion.

            • Decontaminate Surface: Wash surface with 10% bleach solution (oxidizes trace residues) followed by water.

            Visual Decision Workflow

            The following diagram illustrates the critical decision points for segregating this specific thiadiazole derivative to avoid pressure hazards.

            DisposalWorkflow Start Waste: 5-Phenyl-1,2,3-thiadiazol-4-amine StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath ContainerSolid Container: Amber Glass/HDPE Segregate from Oxidizers SolidPath->ContainerSolid AcidCheck Is Solution Acidic (pH < 6)? LiquidPath->AcidCheck Neutralize Neutralize with NaHCO3 (Prevent N2 evolution) AcidCheck->Neutralize Yes ContainerLiquid Container: Vented Cap Bottle Headspace > 25% AcidCheck->ContainerLiquid No Neutralize->ContainerLiquid Final Final Disposal: High-Temp Incineration (Code: D001/Organic) ContainerSolid->Final ContainerLiquid->Final

            Caption: Decision tree for safe segregation of 1,2,3-thiadiazole waste, prioritizing pH control to prevent nitrogen gas evolution.

            Regulatory & Compliance Codes

            When filling out waste manifests (e.g., US EPA or EU EWC), use the following classifications based on the compound's properties:

            • RCRA Code (USA): Likely D001 (Ignitable/Reactive characteristic due to potential

              
               release) or P-listed  if classified acutely toxic (check local listings). If not specifically listed, use D003  (Reactive) if large quantities are unstable.
              
            • European Waste Code (EWC): 16 05 06* (Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

            • DOT/IATA Transport:

              • UN Number: UN 2811 (Toxic Solid, Organic, N.O.S.) or UN 3335 (Aviation Regulated Solid).

              • Proper Shipping Name: Toxic solid, organic, n.o.s. (5-Phenyl-1,2,3-thiadiazol-4-amine).

            References

            • BenchChem. (2025).[7] Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Retrieved from

            • Thieme Chemistry. (2004). Product Class 9: 1,2,3-Thiadiazoles.[8] Science of Synthesis, Houben-Weyl Methods of Molecular Transformations. Retrieved from

            • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Phenyl-1,2,4-thiadiazol-3-amine (Isomer Comparison). Retrieved from

            • Fisher Scientific. (2024). Safety Data Sheet: 1,2,3-Thiadiazole Derivatives. Retrieved from

            Sources

            Personal protective equipment for handling 5-Phenyl-1,2,3-thiadiazol-4-amine

            Author: BenchChem Technical Support Team. Date: March 2026

            Title: Operational Safety and Handling Guide: 5-Phenyl-1,2,3-thiadiazol-4-amine

            Executive Summary & Pharmacological Context

            5-Phenyl-1,2,3-thiadiazol-4-amine (CAS: 873581-57-8)[1] is a highly specific, biologically active small molecule utilized primarily in oncology and immunology research. It functions as a potent inhibitor of tryptophan 2,3-dioxygenase 2 (TDO2), an enzyme that catalyzes the rate-limiting step of tryptophan degradation in the kynurenine pathway[2]. Because TDO2 inhibition directly modulates immune tolerance and tumor microenvironments[3], accidental exposure to this compound poses not just standard chemical hazards, but specific pharmacological risks. This guide provides a self-validating framework for the safe handling, reconstitution, and disposal of this Active Pharmaceutical Ingredient (API).

            Hazard Causality and Physicochemical Properties

            To design an effective safety protocol, we must first understand the physicochemical behavior of the compound. As a thiadiazole derivative containing a primary amine, it presents specific handling challenges:

            • Aerosolization Risk: In its lyophilized powder form, the compound is prone to electrostatic accumulation, leading to "fly-away" particulate aerosolization during weighing.

            • Irritation Profile: Related thiadiazol-amines are classified under GHS as harmful if swallowed (H302), and cause skin (H315), eye (H319), and respiratory (H335) irritation[4].

            • Solvent Permeation: Biological in vitro assays require dissolving the compound in organic solvents like Dimethyl Sulfoxide (DMSO). DMSO acts as a rapid transdermal carrier. If a DMSO-inhibitor solution breaches your PPE, the inhibitor will be transported directly across the dermal barrier into your systemic circulation.

            Table 1: Quantitative Physicochemical Data & Operational Implications

            ParameterValueOperational Implication
            CAS Number 873581-57-8[1]Unique identifier for inventory and safety tracking.
            Molecular Weight 177.23 g/mol [1]Used for precise molarity calculations (e.g., 5.64 mL solvent per 10 mg for 10 mM stock).
            Target Enzyme TDO2 (EC 1.13.11.11)[2]Potent biological activity requires stringent exposure limits.
            Primary Solvents DMSO, DMFRequires solvent-compatible PPE; latex is strictly prohibited due to rapid degradation.

            Core Personal Protective Equipment (PPE) Framework

            Standard laboratory PPE is insufficient when handling DMSO-solubilized APIs. The following table outlines the causal justification for each required piece of equipment, adhering to standards.

            Table 2: PPE Specifications and Causality

            PPE CategorySpecificationCausal Justification & Validation
            Gloves 100% Nitrile, ≥0.11 mm thickness. Double-gloving recommended.Causality: Nitrile provides superior resistance to DMSO compared to latex. Validation: Perform a visual inflation test before donning to check for micro-tears.
            Eye Protection ANSI Z87.1 certified chemical splash goggles.Causality: Prevents conjunctival exposure to both aerosolized micro-particles and solvent splashes[4].
            Respiratory N95 or P100 Particulate Respirator.Causality: Blocks inhalation of API dust, which can easily reach deep lung tissue if handled outside a fume hood[4].
            Body Flame-retardant, fluid-resistant lab coat with knit cuffs.Causality: Knit cuffs prevent wrist exposure and snagging on analytical equipment.

            Mechanism of Action Visualization

            Understanding the pathway is critical for researchers to grasp the severity of accidental exposure. 5-Phenyl-1,2,3-thiadiazol-4-amine competitively binds to TDO2, halting the production of L-Kynurenine, which normally activates the Aryl Hydrocarbon Receptor (AhR) to induce T-cell arrest and immunosuppression[2].

            TDO_Pathway Trp L-Tryptophan (Substrate) TDO2 TDO2 Enzyme (EC 1.13.11.11) Trp->TDO2 Catalysis Kyn L-Kynurenine TDO2->Kyn Oxidation Inhibitor 5-Phenyl-1,2,3- thiadiazol-4-amine Inhibitor->TDO2 Competitive Inhibition AhR AhR Receptor Activation Kyn->AhR Ligand Binding Immune T-Cell Arrest & Immunosuppression AhR->Immune Gene Transcription

            Figure 1: Mechanism of action for 5-Phenyl-1,2,3-thiadiazol-4-amine inhibiting the TDO2 pathway.

            Self-Validating Experimental Protocol: Reconstitution

            This protocol is designed to eliminate airborne exposure while ensuring precise molarity for downstream assays.

            Phase 1: Preparation & Anti-Static Control

            • Step: Wipe down the analytical balance and surrounding fume hood surface with an anti-static zero-charge mat or a 70% ethanol solution.

            • Causality: Thiadiazole powders carry electrostatic charges that cause repulsion and aerosolization. Grounding the area prevents this.

            • Validation: Hover a gloved hand over the weigh boat; if the boat shifts or powder jumps, static is still present. Re-wipe the area before proceeding.

            Phase 2: Closed-System Weighing

            • Step: Tare a conductive, anti-static weigh boat. Carefully transfer the desired mass of 5-Phenyl-1,2,3-thiadiazol-4-amine using a grounded micro-spatula.

            • Step: Transfer the powder immediately into a glass amber vial and seal it with a septum cap.

            Phase 3: Solubilization

            • Step: Calculate the required DMSO volume. For a 10 mM stock of a 177.23 g/mol compound, add 5.64 mL of anhydrous DMSO per 10 mg of powder.

            • Step: Inject the DMSO directly through the septum using a syringe.

            • Causality: Adding solvent to a sealed vial (closed system) completely eliminates the risk of inhaling aerosolized powder during the mixing phase.

            • Validation: Vortex for 60 seconds. Inspect the vial against a stark white and then a stark black background. The protocol is validated when the solution is 100% optically clear with zero visible particulates.

            Spill Management and Disposal Logistics

            In the event of a spill, immediate and methodical action is required to prevent cross-contamination.

            Solid Powder Spill:

            • Do NOT Sweep: Sweeping generates a hazardous dust cloud[4].

            • Suppress: Gently cover the powder with absorbent paper towels lightly dampened with a 10% ethanol/water solution to suppress dust formation.

            • Collect: Use a non-sparking scoop to transfer the damp mass into a hazardous waste bag.

            • Decontaminate: Wash the surface with laboratory detergent, followed by a 70% ethanol wipe.

            Liquid (DMSO Solution) Spill:

            • Absorb: Cover with a universal chemical absorbent pad.

            • Isolate: Because DMSO penetrates standard gloves quickly, change gloves immediately if you suspect contact during cleanup.

            • Dispose: Place pads in a sealed, heavy-duty polyethylene bag.

            Waste Disposal Plan: All waste containing 5-Phenyl-1,2,3-thiadiazol-4-amine must be treated as hazardous pharmacological waste. Collect liquid waste in a compatible High-Density Polyethylene (HDPE) solvent jug. Label explicitly as "Toxic Chemical Waste: Thiadiazole Derivative / TDO Inhibitor." Do not mix with strong oxidizers or acids, as this can trigger exothermic reactions[4].

            References

            • BRENDA Enzyme Database. (2026). Information on EC 1.13.11.11 - tryptophan 2,3-dioxygenase. Retrieved from[Link]

            • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from[Link]

            • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. Retrieved from[Link]

            • Platten, M., Nollen, E. A. A., Röhrig, U. F., Fallarino, F., & Opitz, C. A. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery. Retrieved from[Link]

            Sources

            ×

            Disclaimer and Information on In-Vitro Research Products

            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.